molecular formula Pb(CH3)4<br>C4H12Pb<br>C4H12P B1204573 Tetramethyllead CAS No. 75-74-1

Tetramethyllead

Cat. No.: B1204573
CAS No.: 75-74-1
M. Wt: 267 g/mol
InChI Key: XOOGZRUBTYCLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyllead (TML; 75-74-1) is a highly refractive, colorless liquid with a sweet odor . It is classified as a highly lipophilic compound with low water solubility, a density of 1.995 g/cm³, a boiling point of 110 °C, and a flash point of 37.8 °C, making it a flammable liquid . Historically, its primary application was as an antiknock additive in gasoline . From a research perspective, this compound is a significant methyl radical synthon and is utilized in various industrial and scientific research applications . The substance is extremely hazardous, requiring stringent safety measures. It is fatal if swallowed, in contact with skin, or inhaled, may damage fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure . Appropriate engineering controls and personal protective equipment (PPE), including respiratory protection, protective gloves, and eye protection, are essential when handling this compound . This compound is also very toxic to aquatic life and must be prevented from entering the environment . This product is intended for research use only and is strictly not for personal, household, or other unqualified applications.

Properties

IUPAC Name

tetramethylplumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CH3.Pb/h4*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOGZRUBTYCLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Pb](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Pb, Array
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026123
Record name Tetramethyl lead
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetramethyllead appears as colorless liquid, dyed red, orange or blue. Has a slight musty odor. Used as an antiknock additive for gasolines; component of mixed alkyl leads for gasoline additives. (EPA, 1998), Colorless liquid (unless dyed red, orange, or blue) with a fruity odor. [Note: Main usage is in anti-knock additives for gasoline.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetramethyl lead
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/150
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

230 °F at 10 mmHg Decomposes above 212 °F (EPA, 1998), 110 °C, at 1.33kPa: 110 °C
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAMETHYL LEAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

100.4 °F (EPA, 1998), 100 °F (open cup), 100 °F (38 °C) (closed cup), 37.8 °C c.c.
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAMETHYL LEAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble (NTP, 1992), Slightly soluble in benzene, petroleum ether, alcohol, SLIGHTLY SOL IN ETHYL ETHER; MISCIBLE IN FATS & OILS, In water, 15 mg/L at 25 °C, Solubility in water: none
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAMETHYL LEAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.995 (EPA, 1998) - Denser than water; will sink, 1.995 g/cu cm at 20 °C, Relative density (water = 1): 2.0
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAMETHYL LEAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

6.5 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.5 (Air= 1), Relative vapor density (air = 1): 6.5
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAMETHYL LEAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

22 mmHg at 68 °F (EPA, 1998), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.0
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetramethyl lead
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/150
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAMETHYL LEAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid (/often/ dyed red, orange, or blue /for use in coimmercial gasoline/), In commerce it is usually dyed red, orange, or blue

CAS No.

75-74-1
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetramethyllead
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethyl lead
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethyl lead
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Plumbane, tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetramethyl lead
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyllead
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAMETHYLLEAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7J62Z32IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRAMETHYL LEAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Plumbane, tetramethyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TP481908.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-17.5 °F (EPA, 1998), -30.2 °C, -27.5 °C
Record name TETRAMETHYLLEAD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAMETHYL LEAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAMETHYL LEAD
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

A Technical Guide to the Laboratory Synthesis of Tetramethyllead

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical development professionals.

Disclaimer: Tetramethyllead (TML) is an extremely toxic, volatile, and flammable organometallic compound. Its synthesis and handling should only be attempted by trained professionals in a well-equipped laboratory with appropriate engineering controls, including a high-performance fume hood and personal protective equipment. Exposure can be fatal and may occur through inhalation, skin absorption, or ingestion.[1][2][3][4]

Introduction

This compound, Pb(CH₃)₄, is an organolead compound historically significant as a gasoline antiknock additive.[1] In a research context, it has been studied for its unique chemical properties and as a source of methyl radicals upon thermal decomposition.[5] Due to its extreme toxicity and environmental persistence, its use has been almost entirely phased out.[1][4] This guide details established laboratory-scale synthesis methods, with a strong emphasis on the critical safety measures required for its handling.

Critical Safety and Handling

This compound is a potent neurotoxin that affects the central nervous system, kidneys, and cardiovascular system.[1][3] Symptoms of exposure can be delayed and include insomnia, delirium, seizures, and coma.[1][2][6]

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood. Operations should be designed to be performed in a closed system where possible.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective clothing, including a lab coat, chemical-resistant gloves (e.g., Viton or a suitable laminate), and splash goggles. A full-face respirator with an appropriate cartridge may be necessary.[3][4][6]

  • Handling: TML is a flammable liquid.[6] Keep away from heat, sparks, and open flames. It is incompatible with strong oxidizers.[3] High heat can cause explosive decomposition.[1]

  • Spills and Waste: Have spill control materials (e.g., sand or other non-combustible absorbent) readily available.[6] All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

Exposure Limits and First Aid
  • Exposure Limits: The OSHA permissible exposure limit (PEL) and NIOSH recommended exposure limit (REL) are both 0.075 mg/m³ as a time-weighted average.[1][4]

  • First Aid: In case of exposure, immediately seek medical attention.

    • Inhalation: Move the person to fresh air and provide respiratory support if needed.[3]

    • Skin Contact: Immediately wash the affected area with soap and water.[3]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes.[3][4]

    • Ingestion: Seek immediate medical attention.[1][3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueCitations
Chemical Formula C₄H₁₂Pb[1]
Molar Mass 267.3 g·mol⁻¹[1]
Appearance Colorless, highly refractive liquid[1]
Odor Sweet, fruity[1][3]
Density 1.995 g/cm³ (at 20 °C)[1]
Melting Point -27.5 °C[1]
Boiling Point 110 °C (Decomposes)[1][3]
Flash Point 37.8 °C (closed cup)[1]
Vapor Pressure 23 mmHg (at 20 °C)[3]
Solubility in Water Very low (0.002%)[3]
Solubility Soluble in ether, alcohol[1]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported. The Grignard reaction is generally the most suitable and reliable for laboratory-scale preparation.[5][7]

Method 1: Grignard Reagent Synthesis

This method involves the reaction of a methylmagnesium halide (a Grignard reagent) with lead(II) chloride. The reaction proceeds via a disproportionation mechanism.[1] It is considered a good method, providing this compound as the only ether-soluble product in good yield.[5][7]

Overall Reaction: 2 PbCl₂ + 4 CH₃MgCl → (CH₃)₄Pb + Pb + 4 MgCl₂

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

  • Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine as an initiator.[8] Prepare a solution of methyl iodide or methyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Lead(II) Chloride: Prepare a slurry of finely powdered, anhydrous lead(II) chloride in anhydrous ether or THF. Cool the prepared Grignard reagent in an ice bath. Slowly add the lead(II) chloride slurry to the Grignard reagent via a powder funnel or by careful portion-wise addition under a positive pressure of inert gas.

  • Reaction Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction mixture will be a dark grey slurry. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer and the solid sludge several times with diethyl ether. Combine all organic extracts.

  • Purification: Wash the combined ether extracts with water and then with a saturated brine solution. Dry the ether solution over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The solvent can be carefully removed by distillation at atmospheric pressure. The crude this compound can then be purified by fractional distillation under reduced pressure. Caution: TML decomposes above 100 °C; distillation must be performed carefully at lower temperatures under vacuum.[9]

TML_Grignard_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Purification Mg Mg Turnings Grignard Form Grignard Reagent (CH3MgCl) Mg->Grignard MeX CH3X in Ether MeX->Grignard PbCl2 PbCl2 Slurry React React with PbCl2 PbCl2->React Grignard->React Add Slurry Quench Quench with NH4Cl (aq) React->Quench Extract Ether Extraction Quench->Extract Dry Dry (MgSO4) Extract->Dry Distill Vacuum Distillation Dry->Distill Product Pure (CH3)4Pb Distill->Product

Caption: Workflow for the laboratory synthesis of this compound via the Grignard method.

Method 2: Reaction with Sodium-Lead Alloy

This is one of the earliest reported methods for synthesizing tetraalkyllead compounds and formed the basis for early commercial production of the related tetraethyllead.[5][10] It involves reacting a methyl halide, such as methyl iodide or methyl chloride, with a sodium-lead alloy.[5]

Overall Reaction (idealized): 4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb

This method is often less practical for modern laboratory use due to the need to prepare the reactive alloy and the typically lower yields and more difficult workup compared to the Grignard method.[11] Catalysts, such as aluminum compounds, have been used in industrial settings to improve yields.[12]

  • Alloy Preparation: A sodium-lead alloy (e.g., with a 1:1 or 1:4 Na:Pb molar ratio) is prepared by melting lead in a crucible under an inert atmosphere and carefully adding metallic sodium in portions. This is a hazardous procedure that must be performed with extreme caution.

  • Reaction: The crushed or powdered alloy is placed in a high-pressure autoclave or a robust reaction vessel equipped for vigorous stirring.

  • Reagent Addition: Liquid methyl chloride is added to the vessel, which is then sealed. Catalysts, such as an aluminum alkyl, may be included.[12]

  • Reaction Conditions: The mixture is heated and stirred under pressure for several hours. The synthesis requires rigorous control due to the high vapor pressure of the reactants and products.[12]

  • Workup and Purification: After cooling and venting the reactor, the product is typically separated from the lead sludge and sodium chloride by steam distillation, followed by further purification as described in Method 1.[11][12]

TML_Alloy_Synthesis Na Sodium (Na) Alloy Prepare NaPb Alloy Na->Alloy Pb Lead (Pb) Pb->Alloy Reaction React under Heat & Pressure Alloy->Reaction MeCl Methyl Chloride (CH3Cl) MeCl->Reaction Catalyst Catalyst (optional) Catalyst->Reaction Sludge Pb/NaCl Sludge Reaction->Sludge SteamDistill Steam Distillation Reaction->SteamDistill Product Crude (CH3)4Pb SteamDistill->Product

Caption: Logical flow for the synthesis of this compound using the sodium-lead alloy method.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethyllead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyllead (TML), with the chemical formula (CH₃)₄Pb, is an organometallic compound that historically saw widespread use as an antiknock additive in gasoline.[1][2][3] Despite its phasing out in many countries due to environmental and health concerns, its unique chemical properties and toxicological profile continue to be of interest to researchers in various fields, including toxicology, environmental science, and organometallic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic pathway.

Physical Properties of this compound

This compound is a colorless, volatile liquid with a slightly sweet or fruity odor.[4][5][6] It is often dyed red, orange, or blue for commercial purposes.[4][5] It is denser than water and is insoluble in water, but soluble in many organic solvents such as benzene, petroleum ether, and alcohol.[4][5][6][7]

Table 1: Quantitative Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄H₁₂Pb[5]
Molecular Weight 267.34 g/mol [5]
CAS Number 75-74-1[5]
Appearance Colorless liquid[4][5]
Odor Slightly sweet, fruity[4][5][6]
Density 1.995 g/cm³ at 20 °C[1]
Melting Point -27.5 °C (-17.5 °F)[1]
Boiling Point 110 °C (230 °F) at 760 mmHg[1]
Vapor Pressure 22 mmHg at 20 °C (68 °F)[8]
Flash Point 37.8 °C (100.0 °F) (closed cup)[1]
Water Solubility Insoluble[7]
Solubility in Organic Solvents Soluble in benzene, petroleum ether, alcohol[4][5][6][7]
Refractive Index 1.5128 at 20 °C[8]
Viscosity 0.57 cP at 20 °C
Heat of Combustion -3285 kJ/mol[9]
Heat of Vaporization 34.5 kJ/mol[9]
Ionization Potential 8.50 eV[6]
Lower Explosive Limit 1.8%

Chemical Properties of this compound

This compound is a relatively stable compound but is sensitive to heat, light, and strong oxidizing agents.[4] It is a flammable liquid and poses a moderate fire risk.[4]

Decomposition: Upon heating to temperatures above 90-100 °C, this compound can decompose, potentially explosively, to form elemental lead and methyl radicals.[10] This thermal decomposition was the basis of early experiments to generate free methyl radicals for research purposes.[10] The decomposition can also produce toxic fumes of lead and carbon monoxide.[4][5][11]

Reactivity with Oxidizers: this compound can react vigorously with strong oxidizing agents.[4][5]

Incompatibilities: It is incompatible with strong acids and chemically active metals.[5]

Experimental Protocols

Synthesis of this compound

Two primary methods for the laboratory and industrial synthesis of this compound are the Grignard reaction and the reaction of a sodium-lead alloy with methyl chloride.

1. Grignard Synthesis

This method involves the reaction of a Grignard reagent, typically methylmagnesium chloride (CH₃MgCl), with lead(II) chloride (PbCl₂).[10][12]

  • Reaction: 2 PbCl₂ + 4 CH₃MgCl → (CH₃)₄Pb + Pb + 4 MgCl₂

  • Methodology:

    • All glassware must be thoroughly dried to exclude moisture, as Grignard reagents are highly reactive with water.

    • Methylmagnesium chloride is prepared in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Lead(II) chloride is added to the Grignard solution, and the mixture is stirred.

    • The reaction is typically exothermic and may require cooling to control the reaction rate.

    • After the reaction is complete, the mixture is hydrolyzed, usually with a dilute acid.

    • The organic layer containing this compound is separated.

    • The this compound can be purified by distillation under reduced pressure.[10]

2. Sodium-Lead Alloy Method

This was a common industrial method for producing this compound.[13]

  • Reaction: 4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb

  • Methodology:

    • A sodium-lead alloy (NaPb) is reacted with methyl chloride under pressure.

    • The reaction often requires a catalyst, such as an aluminum compound.[14][15]

    • The reaction is carried out in an autoclave at elevated temperatures and pressures.[13]

    • After the reaction, the this compound is separated from the solid byproducts (NaCl and excess Pb) by steam distillation.[14]

Determination of Physical and Chemical Properties

A variety of analytical techniques are employed to characterize this compound.

  • Gas Chromatography (GC): GC is used to separate this compound from other volatile compounds, particularly in gasoline samples. It can be coupled with various detectors for quantification.[16]

  • Mass Spectrometry (MS): GC-MS is a powerful tool for the identification and quantification of this compound. The mass spectrum of this compound shows a characteristic pattern of lead isotopes and fragmentation.[17][18]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS offers very high sensitivity and selectivity for the analysis of organolead compounds, including this compound, in environmental samples.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound.[7]

  • Calorimetry: Rotating-bomb calorimetry has been used to determine the heat of formation of this compound.[4][21]

  • Vapor Pressure Measurement: The vapor pressure of this compound can be measured using various methods, such as a static or dynamic apparatus, over a range of temperatures.

Metabolic and Toxic Pathway of this compound

This compound is highly toxic and can be absorbed through inhalation, ingestion, and skin contact.[2][22] Its toxicity is primarily due to its metabolism in the body.

The primary metabolic pathway involves the oxidative dealkylation of this compound in the liver, catalyzed by cytochrome P-450 enzymes.[2] This process converts this compound into the highly neurotoxic metabolite, trimethyllead ((CH₃)₃Pb⁺).[2] Trimethyllead is then slowly further metabolized to inorganic lead (Pb²⁺), which can accumulate in bone and other tissues, leading to chronic lead poisoning.[2]

Tetramethyllead_Metabolism TML This compound ((CH₃)₄Pb) Liver Liver (Cytochrome P-450) TML->Liver Metabolism TML_Body Distribution to Lipid-Rich Tissues (e.g., Brain) TML->TML_Body Absorption Absorption (Inhalation, Dermal, Ingestion) Absorption->TML TriML Trimethyllead ((CH₃)₃Pb⁺) (Highly Neurotoxic) Liver->TriML Oxidative Dealkylation Inorganic_Pb Inorganic Lead (Pb²⁺) TriML->Inorganic_Pb Slow Metabolism Accumulation Accumulation in Bone and other tissues Inorganic_Pb->Accumulation Excretion Slow Excretion (Kidneys) Inorganic_Pb->Excretion

Caption: Metabolic pathway of this compound.

Conclusion

This compound possesses a unique set of physical and chemical properties that made it an effective antiknock agent but also a significant environmental and health hazard. Understanding these properties, the methods for its synthesis and analysis, and its metabolic fate is crucial for researchers in toxicology, environmental remediation, and related scientific disciplines. The information presented in this guide provides a detailed technical foundation for professionals working with or studying this important organometallic compound.

References

"tetramethyllead CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 75-74-1

Molecular Formula: C₄H₁₂Pb

This technical guide provides an in-depth overview of tetramethyllead (TML), a significant organometallic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and toxicological profile.

Molecular Structure and Properties

This compound is an organolead compound characterized by a central lead atom covalently bonded to four methyl groups.[1] The molecule adopts a tetrahedral geometry. It is a colorless, volatile liquid with a slightly sweet odor, although it was often dyed in its application as a gasoline additive.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 267.34 g/mol [3]
Appearance Colorless liquid[4]
Density 1.995 g/cm³ (at 20 °C)[4]
Melting Point -27.5 °C[4]
Boiling Point 110 °C[4]
Flash Point 37.8 °C[4]
Vapor Pressure 26 mmHg (at 20°C)[5]
Solubility Insoluble in water; soluble in organic solvents like ether and alcohol.[4][6]
Spectroscopic Data
Spectrum TypeDataReference(s)
¹H NMR (in CCl₄)δ 0.712 ppm[3]
Mass Spectrum The PbCH₃⁺ ion is one of the principal ions.[5]

Synthesis of this compound

Several methods for the synthesis of this compound have been documented. The following are key experimental approaches.

Experimental Protocol 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, methylmagnesium chloride, with lead(II) chloride.[1]

Reaction:

4 CH₃MgCl + 2 PbCl₂ → (CH₃)₄Pb + Pb + 4 MgCl₂

Methodology:

While detailed modern protocols are scarce due to the compound's hazardous nature and discontinued use, historical accounts describe the reaction of methylmagnesium chloride with lead(II) chloride in diethyl ether.[1] The process yields this compound as the primary ether-soluble product.[1] Extreme care is necessary due to the high volatility of both methyl chloride (a precursor to the Grignard reagent) and the this compound product.[4]

Experimental Protocol 2: Reaction with Sodium-Lead Alloy

This industrial method involves the reaction of methyl chloride with a sodium-lead alloy.[7]

Reaction:

4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb

Methodology:

The synthesis is typically carried out in an autoclave. A sodium-lead alloy (commonly NaPb) is reacted with methyl chloride.[7][8] The reaction often requires a catalyst, such as an aluminum-based catalyst, to achieve reasonable yields of 60-75% in a shorter time frame.[8] The reaction conditions, including temperature and pressure, must be carefully controlled due to the high vapor pressure of the reactants and products.[8] After the reaction, this compound is recovered from the reaction mass, which also contains lead and sodium chloride.[8]

Experimental Protocol 3: Using Dimethylzinc

An older method involves the reaction of dimethylzinc with lead(II) chloride.[1]

Reaction:

2 (CH₃)₂Zn + 2 PbCl₂ → (CH₃)₄Pb + Pb + 2 ZnCl₂

Methodology:

Toxicology and Biological Effects

This compound is highly toxic and can be absorbed through inhalation, skin contact, and ingestion.[4] It primarily affects the central nervous system, kidneys, and cardiovascular system.[4]

Acute Toxicity Data
Test TypeRoute of ExposureSpeciesDose/DurationReference(s)
LD₅₀ OralRat105 mg/kg[6]
LC InhalationRat>9840 mg/m³/1H[6]
LD₅₀ IntraperitonealRat90 mg/kg[6]
LD₅₀ IntravenousRat88 mg/kg[6]
Mechanism of Toxicity: Inhibition of Heme Synthesis

The primary mechanism of lead toxicity, including from its organic forms like this compound, is the disruption of the heme biosynthesis pathway.[9][10] Lead inhibits several key enzymes in this pathway, leading to an accumulation of precursors and a deficiency in heme.[9] Heme is a crucial component of hemoglobin, cytochromes, and other essential proteins.[9]

The following diagram illustrates the points of inhibition by lead (Pb²⁺), the metabolic product of this compound, in the heme synthesis pathway.

G cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine Glycine + Succinyl CoA ALA_mito δ-Aminolevulinic Acid (ALA) Glycine->ALA_mito ALAS ALA_cyto δ-Aminolevulinic Acid (ALA) ALA_mito->ALA_cyto Copro_mito Coproporphyrinogen III Proto_IX Protoporphyrin IX Copro_mito->Proto_IX CPO Heme Heme Proto_IX->Heme Ferrochelatase PBG Porphobilinogen (PBG) ALA_cyto->PBG ALAD Copro_cyto Coproporphyrinogen III PBG->Copro_cyto Copro_cyto->Copro_mito Inhibition_ALAD Inhibition by Pb²⁺ ALAD ALAD Inhibition_ALAD->ALAD Inhibition_Ferro Inhibition by Pb²⁺ Ferrochelatase Ferrochelatase Inhibition_Ferro->Ferrochelatase

Caption: Inhibition of Heme Synthesis by Lead.

Neurotoxicity

Organic lead compounds are potent neurotoxins.[11] The neurotoxic effects of lead are complex and involve multiple mechanisms, including interference with neurotransmitter systems and disruption of calcium-dependent cellular processes.[12] Lead can cross the blood-brain barrier and accumulate in the brain, leading to a range of neurological symptoms such as insomnia, delirium, seizures, and coma.[4][12]

The following diagram illustrates the logical flow from exposure to neurotoxic effects.

G cluster_mechanisms Exposure Exposure to this compound (Inhalation, Dermal, Ingestion) Absorption Absorption into Bloodstream Exposure->Absorption Metabolism Metabolism to Triethyllead and inorganic Pb²⁺ Absorption->Metabolism BBB Crosses Blood-Brain Barrier Metabolism->BBB Accumulation Accumulation in CNS BBB->Accumulation Mechanisms Molecular Mechanisms Accumulation->Mechanisms Neurotransmitter Interference with Neurotransmitters (e.g., Dopamine) Calcium Disruption of Ca²⁺ Signaling Heme_Neuro Inhibition of Heme Synthesis in Neural Cells Effects Neurotoxic Effects Neurotransmitter->Effects Calcium->Effects Heme_Neuro->Effects

Caption: Pathway from this compound Exposure to Neurotoxicity.

References

The Genesis of an Antiknock Agent: A Technical History of Tetramethyllead Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the historical development of tetramethyllead (TML) synthesis, detailing the evolution of its chemical production from early laboratory curiosities to large-scale industrial manufacturing. This document is intended for researchers, scientists, and professionals in related fields, providing a detailed overview of the core synthetic methodologies, experimental protocols, and quantitative data associated with the production of this compound.

Introduction

This compound (TML), an organolead compound with the formula Pb(CH₃)₄, played a significant role in the history of the automotive industry as a potent antiknock agent in gasoline. Its ability to increase the octane rating of fuel allowed for the development of higher-compression engines, leading to improved performance and fuel efficiency. This guide traces the historical trajectory of TML synthesis, from its initial discovery in the 19th century through the development of various laboratory and industrial-scale production methods.

Early Synthetic Explorations

The first synthesis of this compound is credited to the French chemist Auguste Cahours in 1861.[1] Cahours reported two distinct methods for its preparation, laying the groundwork for future developments in organolead chemistry.

Cahours' Methods (1861)
  • Reaction of Methyl Iodide with a Sodium-Lead Alloy: This method involved the reaction of methyl iodide with a 5:1 sodium-lead alloy. The resulting TML was extracted with ether, followed by evaporation of the solvent.[1]

  • Reaction of Dimethylzinc with Lead(II) Chloride: Cahours also reported the synthesis of TML through the reaction of dimethylzinc with lead(II) chloride. This method was noted for producing a purer product in higher yield compared to the alloy method at the time.[1]

It is important to note that the original publications by Cahours lacked detailed experimental procedures, a common characteristic of scientific papers from that era. Later, in an effort to verify and improve upon Cahours' work, Russian chemist Alexander Butlerov repeated the synthesis using dimethylzinc and lead(II) chloride, successfully producing TML and correcting its boiling point to 110 °C.[1]

The Grignard Synthesis: A Refined Laboratory Approach

A significant advancement in the laboratory synthesis of tetraalkyllead compounds came in 1916 with the work of German chemists Gerhard Grüttner and Erich Krause. They successfully applied the recently discovered Grignard reaction to synthesize this compound.

The Grignard synthesis involves the reaction of a methyl Grignard reagent, typically methylmagnesium chloride (CH₃MgCl), with a lead(II) salt, such as lead(II) chloride (PbCl₂), in an ether solvent. This method proved to be efficient, providing good yields of TML.[2]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a generalized representation based on established Grignard reaction procedures for organometallic synthesis.

Materials:

  • Magnesium turnings

  • Methyl chloride (or methyl iodide/bromide)

  • Anhydrous diethyl ether

  • Lead(II) chloride (PbCl₂)

  • Apparatus for Grignard reaction (three-necked flask, condenser, dropping funnel, stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere. Add a small crystal of iodine to activate the magnesium. A solution of methyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining methyl chloride solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Lead(II) Chloride: The freshly prepared methylmagnesium chloride solution is cooled in an ice bath. A suspension of finely powdered lead(II) chloride in anhydrous diethyl ether is added portion-wise to the stirred Grignard reagent.

  • Reaction Completion and Work-up: After the addition of lead(II) chloride is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed by distillation.

  • Isolation of this compound: The crude TML is purified by fractional distillation under reduced pressure to yield the final product.

Industrial Scale Production: The Sodium-Lead Alloy Process

The demand for TML as a gasoline additive necessitated the development of a cost-effective, large-scale manufacturing process. The most prevalent industrial method for producing both this compound and tetraethyllead was the reaction of an alkyl halide with a sodium-lead alloy.[3][4]

This process, carried out in large autoclaves, involves the reaction of methyl chloride with a sodium-lead alloy (NaPb) in the presence of a catalyst.[3][5][6]

Experimental Protocol: Industrial Sodium-Lead Alloy Process

This protocol outlines the key steps in the industrial production of this compound.

Materials:

  • Sodium-lead alloy (typically NaPb)

  • Methyl chloride (CH₃Cl)

  • Catalyst (e.g., aluminum-based compounds like triethylaluminum)[5]

  • Inert hydrocarbon solvent (optional)

Procedure:

  • Reactor Charging: A high-pressure autoclave is charged with the sodium-lead alloy.

  • Initiation of Reaction: The autoclave is sealed, and methyl chloride is introduced. A catalyst, such as an aluminum alkyl compound, is added to facilitate the reaction.[5] The mixture is then heated to a temperature range of 85-110 °C to initiate the reaction.[5]

  • Reaction Control: The reaction is exothermic and requires careful temperature and pressure control. The reaction is typically carried out under agitation for a period of 1 to 7 hours.[5]

  • Product Recovery: Upon completion of the reaction, the autoclave is cooled and vented. The reaction mass, a slurry containing TML, unreacted lead, and sodium chloride, is discharged.[3]

  • Purification: The this compound is separated from the solid byproducts, typically through steam distillation.[4][5] The crude TML is then further purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis methods of this compound.

Table 1: Grignard Synthesis of this compound

ParameterValueReference
Reactants Methylmagnesium chloride, Lead(II) chloride[2]
Solvent Diethyl ether[2]
Reaction Conditions 0 °C to room temperatureGeneralized Protocol
Typical Yield ~70%[2]

Table 2: Industrial Sodium-Lead Alloy Process for this compound Synthesis

ParameterValueReference
Reactants Sodium-lead alloy, Methyl chloride[5][6]
Catalyst Aluminum-based (e.g., triethylaluminum)[5]
Reaction Temperature 85 - 110 °C[5]
Reaction Time 1 - 7 hours[5]
Typical Yield 60 - 85%[5][6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods for this compound.

Cahours_Synthesis cluster_method1 Method 1: Sodium-Lead Alloy cluster_method2 Method 2: Dimethylzinc Methyl Iodide Methyl Iodide Reaction1 Reaction Methyl Iodide->Reaction1 Na-Pb Alloy Na-Pb Alloy Na-Pb Alloy->Reaction1 Ether Extraction Extraction (Ether) Reaction1->Ether Extraction Evaporation Evaporation Ether Extraction->Evaporation TML1 This compound Evaporation->TML1 Dimethylzinc Dimethylzinc Reaction2 Reaction Dimethylzinc->Reaction2 Lead(II) Chloride Lead(II) Chloride Lead(II) Chloride->Reaction2 TML2 This compound Reaction2->TML2

Caption: Cahours' two pioneering methods for this compound synthesis (1861).

Grignard_Synthesis_Workflow Start Start Prepare Grignard Reagent 1. Prepare Methylmagnesium Chloride in Ether Start->Prepare Grignard Reagent React with PbCl2 2. React with Lead(II) Chloride (0°C to Room Temp) Prepare Grignard Reagent->React with PbCl2 Quench Reaction 3. Quench with aq. NH4Cl React with PbCl2->Quench Reaction Extraction 4. Extract with Ether Quench Reaction->Extraction Drying 5. Dry Organic Layer Extraction->Drying Purification 6. Fractional Distillation (Reduced Pressure) Drying->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the Grignard synthesis of this compound.

Industrial_Process_Flow Start Raw Materials Charge Autoclave 1. Charge Autoclave with Na-Pb Alloy and Catalyst Start->Charge Autoclave Introduce Methyl Chloride 2. Introduce Methyl Chloride Charge Autoclave->Introduce Methyl Chloride Reaction 3. Heat to 85-110°C (1-7 hours) Introduce Methyl Chloride->Reaction Cool and Discharge 4. Cool and Discharge Reaction Mass Reaction->Cool and Discharge Steam Distillation 5. Product Recovery via Steam Distillation Cool and Discharge->Steam Distillation Purification 6. Final Purification Steam Distillation->Purification End This compound Purification->End

References

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Tetramethyllead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tetramethyllead, specifically focusing on its vapor pressure and boiling point. The document details the quantitative data for these properties, outlines the experimental methodologies for their determination, and presents a logical workflow for these experimental processes.

Physicochemical Properties of this compound

This compound (TML), with the chemical formula (CH₃)₄Pb, is a volatile, colorless organolead compound.[1][2] It is notable for its use as an anti-knock agent in gasoline, although this application has been largely phased out due to environmental and health concerns.[2][3] Accurate knowledge of its vapor pressure and boiling point is crucial for handling, storage, and understanding its environmental fate.

Quantitative Data

The boiling point and vapor pressure of this compound have been determined by various studies. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: Boiling Point of this compound

Boiling Point (°C)PressureNotesSource(s)
110AtmosphericNormal boiling point.[1][4][5]
~100AtmosphericDecomposes at or above this temperature.[1][6]
110 (230°F)10 mmHg[1][7]

Note: this compound is thermally unstable and can decompose, potentially explosively, at temperatures above 90-100°C (194-212°F).[1][4][5]

Table 2: Vapor Pressure of this compound at Various Temperatures

Vapor Pressure (mmHg)Temperature (°C)Temperature (K)Source(s)
17.525298.15[4]
2220 (68°F)293.15[8]
23Not SpecifiedNot Specified[6][7]

The vapor pressure of this compound over a range of temperatures can be calculated using the Antoine Equation, as provided by the National Institute of Standards and Technology (NIST).[9] The equation is:

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

Table 3: Antoine Equation Parameters for this compound

ParameterValueTemperature Range (K)Source
A4.14259273 - 333[9]
B1376.726273 - 333[9]
C-50.129273 - 333[9]

Experimental Protocols

The determination of boiling points and vapor pressures for organometallic compounds like this compound requires precise and carefully controlled experimental procedures. The following sections describe the general methodologies employed for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile and potentially unstable compounds, several methods can be employed.

  • Distillation Method: A standard method for determining the boiling point of a liquid is through distillation.[10] The liquid is heated in a flask, and the temperature of the vapor that distills is measured. For a pure substance, this temperature remains constant throughout the distillation process and corresponds to the boiling point at the given atmospheric pressure.[10][11] Given the thermal instability of this compound, this would be performed under reduced pressure to lower the boiling temperature.

  • Micro-Boiling Point (Thiele Tube) Method: This method is suitable when only a small amount of the substance is available.[11][12] A small sample is placed in a tube with an inverted capillary tube. The apparatus is heated in a Thiele tube containing oil. As the sample heats, a stream of bubbles emerges from the capillary. The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as it cools.[11]

Vapor pressure measurement, especially at low pressures, can be challenging.

  • Static Method: This is a direct method for measuring vapor pressure over a wide pressure range.[13] The degassed sample is placed in a thermostated vessel connected to a pressure measuring device (manometer). The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures. This method is highly sensitive to impurities, so sample purification is critical.[13]

  • Effusion Methods (Knudsen Effusion): These techniques are used for determining low vapor pressures.[13][14] The substance is placed in a "Knudsen cell," which is a container with a small orifice. This cell is heated in a vacuum, and the rate of mass loss of the substance effusing through the orifice is measured. The vapor pressure can then be calculated based on the rate of effusion and the kinetic theory of gases.[14]

Visualization of Experimental Workflows

The logical flow of processes for determining the boiling point and vapor pressure is critical for reproducible and accurate results. The following diagrams, generated using Graphviz, illustrate these workflows.

Boiling_Point_Determination_Workflow start Start: Sample Preparation (Purification & Degassing) method_choice Select Method start->method_choice distillation Distillation Method method_choice->distillation Large Sample thiele_tube Micro-Boiling Point (Thiele Tube) method_choice->thiele_tube Small Sample setup_distill Assemble Distillation Apparatus distillation->setup_distill setup_thiele Prepare Thiele Tube Setup thiele_tube->setup_thiele heat_distill Heat Sample & Monitor Vapor Temp. setup_distill->heat_distill heat_thiele Heat & Observe Bubble Stream setup_thiele->heat_thiele record_distill Record Stable Temperature heat_distill->record_distill cool_thiele Cool & Observe Liquid Entry heat_thiele->cool_thiele pressure_corr Apply Pressure Correction record_distill->pressure_corr record_thiele Record Temperature at Liquid Entry cool_thiele->record_thiele record_thiele->pressure_corr final_bp Final Boiling Point pressure_corr->final_bp

Caption: Workflow for Boiling Point Determination.

Vapor_Pressure_Determination_Workflow start Start: Sample Preparation (High Purity & Thorough Degassing) method_choice Select Method start->method_choice static_method Static Method method_choice->static_method Moderate Pressure effusion_method Effusion Method (e.g., Knudsen) method_choice->effusion_method Low Pressure setup_static Load Sample into Thermostated Vessel Connect to Manometer static_method->setup_static setup_effusion Load Sample into Knudsen Cell Place in High Vacuum effusion_method->setup_effusion measure_static Measure Equilibrium Pressure at Various Temperatures setup_static->measure_static measure_effusion Measure Rate of Mass Loss at Various Temperatures setup_effusion->measure_effusion data_analysis_static Plot P vs. T measure_static->data_analysis_static data_analysis_effusion Calculate P from Mass Loss Rate measure_effusion->data_analysis_effusion final_vp Vapor Pressure Data (P vs. T Curve) data_analysis_static->final_vp data_analysis_effusion->final_vp

Caption: Workflow for Vapor Pressure Determination.

References

Early Research on Organolead Compound Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early twentieth century witnessed the widespread introduction of organolead compounds, most notably tetraethyllead (TEL) as an anti-knock agent in gasoline. This period was marked by a series of acute poisoning incidents among industrial workers, sparking the first intensive investigations into the toxicology of this novel class of chemicals. This technical guide provides a detailed overview of the foundational research on organolead compound toxicity, focusing on the pioneering experimental work that laid the groundwork for our current understanding. Particular attention is given to the methodologies employed, the quantitative toxicological data generated, and the initial insights into the mechanisms of action.

Quantitative Toxicological Data

Early toxicological studies on organolead compounds focused on determining lethal doses and observing overt signs of toxicity in various animal models. The data, though sparse by modern standards, provided the first quantitative measures of the potent toxicity of these compounds.

Table 1: Acute Toxicity of Tetraethyllead (TEL) in Animal Models (Early Studies)
SpeciesRoute of AdministrationLD50 (mg/kg)Lowest Published Lethal Dose (LDLo) (mg/kg)Reference
RatOral12.324[1]
RatOral17-[1]
RatOral35-[1]
RabbitOral-30[1]
Table 2: Acute Toxicity of Triethyllead (TREL) Compounds (Early to Mid-20th Century)
CompoundSpeciesRoute of AdministrationLD50 (mg/kg) (95% CI)Reference
Triethyllead ChlorideRat (Fischer-344, male)Subcutaneous (single dose)11 (7.6-13.3)[2]
Triethyllead ChlorideRat (Fischer-344, male)Subcutaneous (repeated dose over 5 days)14 (8.3-19.0)[2]

Experimental Protocols from Early Investigations

The experimental designs of early toxicological studies were foundational, establishing the initial methodologies for assessing the hazards of organolead compounds. These protocols are detailed below to provide insight into the historical context of this research.

U.S. Bureau of Mines and General Motors Collaborative Studies (c. 1924)

Following the initial deaths of workers involved in the synthesis of tetraethyllead, collaborative studies were initiated to assess the risk to the public from leaded gasoline exhaust.

  • Objective: To determine the potential health hazards to the public from the inhalation of exhaust gases from engines using ethyl gasoline.[3]

  • Animal Models: Various animals were used in these studies.[3]

  • Experimental Setup: A small Delco motor was run using ethyl gasoline as fuel. The exhaust from this motor was directed into chambers housing the test animals.[3]

  • Observations: The primary focus was on observing any overt signs of toxicity or ill health in the animals exposed to the exhaust fumes.[3]

In Vivo Metabolism and Toxicity Studies of Tetraethyllead (Cremer, 1959)

This seminal work provided critical insights into the metabolic fate and biochemical effects of tetraethyllead.

  • Objective: To investigate the conversion of tetraethyllead in the body and identify the toxic metabolite, and to study its biochemical effects on brain tissue.[4]

  • Animal Model: Rats.[4]

  • Methodology:

    • Administration of TEL: Purified tetraethyllead was injected into rats.[4]

    • Tissue Analysis: A dithizone-based method was developed to estimate the concentration of triethyllead and diethyllead in various rat tissues, including the brain.[4]

    • In Vitro Studies: The effects of purified tetra-, tri-, and diethyllead were examined on rat brain slices and brain brei (a crude homogenate).[4]

    • Metabolic Assays: The utilization of lactate and the oxidation of glucose by brain tissue preparations were measured in the presence of organolead compounds.[4]

    • Subcellular Fractionation: Rat liver cell microsomes were used to study the conversion of tetraethyllead to triethyllead.[4]

  • Key Findings:

    • Tetraethyllead is rapidly converted in the liver to the more toxic metabolite, triethyllead.[4]

    • Triethyllead is stable and persists in animal tissues for several days.[4]

    • Triethyllead was found to be responsible for the primary toxic effects observed.[4]

    • Triethyllead inhibited the utilization of lactate and the oxidation of glucose in rat brain preparations, suggesting a direct impact on cellular respiration.[4]

    • The brain was identified as being particularly sensitive to the toxic action of triethyllead, despite not having the highest concentration of the compound compared to other tissues.[4]

Early Insights into Mechanisms of Toxicity

While the concept of complex signaling pathways was not yet developed, early researchers made significant strides in understanding the fundamental biochemical lesions caused by organolead compounds.

The "Biochemical Lesion" of Triethyllead

The work of J.E. Cremer was pivotal in moving the understanding of organolead toxicity from simple observation of symptoms to the investigation of specific biochemical disruptions. The inhibition of glucose and lactate metabolism in the brain was a landmark finding, suggesting that the neurotoxic effects were a direct result of impaired energy production in neural tissues.[4]

Dealkylation and Activation

A crucial early discovery was that tetraethyllead itself was not the primary toxic agent. Instead, it undergoes metabolic conversion (dealkylation) in the liver to form triethyllead, which is the more potent neurotoxin.[4] This concept of metabolic activation was a significant advancement in the field of toxicology.

Visualizing Early Concepts of Organolead Toxicity

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and mechanistic concepts understood from early research.

Organolead_Metabolism cluster_distribution Distribution to Tissues TEL Tetraethyllead (TEL) (Less Toxic) Liver Liver Microsomes TEL->Liver Metabolic Dealkylation TREL Triethyllead (TREL) (Highly Toxic Neurotoxin) Liver->TREL Brain Brain TREL->Brain Accumulates and exerts primary toxic effects OtherTissues Other Tissues TREL->OtherTissues

Metabolic activation of tetraethyllead to the neurotoxic triethyllead.

Triethyllead_Mechanism TREL Triethyllead (TREL) BrainCell Brain Cell TREL->BrainCell Enters Glucose Glucose Metabolism TREL->Glucose Inhibits Lactate Lactate Utilization TREL->Lactate Inhibits BrainCell->Glucose BrainCell->Lactate Energy Energy Production (ATP) Glucose->Energy Lactate->Energy Neurotoxicity Neurotoxic Symptoms (e.g., tremors, delirium) Energy->Neurotoxicity Leads to

Early proposed mechanism of triethyllead neurotoxicity.

Pathological Findings in Early Studies

Early histopathological examinations of animals exposed to organolead compounds provided the first anatomical evidence of their neurotoxic effects.

  • Central Nervous System: Unlike inorganic lead, which has a broader range of effects, organolead compounds were noted to have a more pronounced impact on the central nervous system.[5] Pathological changes in brain stem neurons were described in early studies.[5]

  • Comparative Toxicology: Early comparative studies with organometallic compounds noted that while triethyltin (an organotin compound) was primarily myelinotoxic (damaging the myelin sheath of nerves), trimethyltin was more directly neurotoxic, causing significant damage to neurons in the limbic system.[5] These early comparative studies, though not directly on organolead compounds, provided a framework for understanding the differential neurotoxicity of organometallic compounds.

Conclusion

The early research into the toxicity of organolead compounds, born out of tragic industrial incidents, was instrumental in establishing the field of industrial toxicology. Despite the limitations of the analytical and experimental techniques of the time, these pioneering studies successfully identified the potent neurotoxicity of compounds like tetraethyllead and its metabolite, triethyllead. They established fundamental principles such as metabolic activation and the dose-response relationship for these toxicants. The methodologies developed, from whole-animal exposure studies to in vitro tissue preparations, laid the groundwork for decades of subsequent research into the mechanisms of neurotoxicity. This historical perspective is not only crucial for understanding the evolution of toxicology but also serves as a reminder of the importance of rigorous, independent scientific inquiry in safeguarding public and occupational health.

References

"environmental fate of atmospheric tetramethyllead"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate of Atmospheric Tetramethyllead

Introduction

This compound (TML), with the chemical formula Pb(CH₃)₄, is an organolead compound historically used as an anti-knock additive in gasoline to boost octane ratings[1][2]. Its widespread use throughout the 20th century led to significant emissions into the atmosphere[1][3][4]. While the combustion of leaded gasoline was the primary source of atmospheric lead, releases also occurred through the evaporation of unburned fuel during transfer and from spills[5]. Due to its high volatility, TML released into the environment predominantly partitions to the atmosphere[5][6]. This guide provides a detailed technical overview of the chemical and physical processes that govern the transformation, transport, and ultimate fate of this compound in the Earth's atmosphere.

Atmospheric Chemistry and Degradation

Once in the atmosphere, this compound exists almost exclusively in the vapor phase due to its high vapor pressure[6][7]. Its persistence is limited by rapid degradation through two primary pathways: reaction with hydroxyl radicals and direct photolysis[5][6]. These processes transform TML into various degradation products, ultimately leading to the formation of inorganic lead compounds.

Primary Degradation Pathways

The atmospheric lifetime of TML is primarily dictated by its reactions with photochemically produced hydroxyl radicals (OH•) and direct decomposition by sunlight.

  • Reaction with Hydroxyl Radicals (OH•): The gas-phase reaction with the hydroxyl radical is a major atmospheric removal pathway for TML[8]. This bimolecular reaction initiates the breakdown of the organometallic structure. The reaction proceeds by hydrogen abstraction or addition, leading to the formation of unstable intermediates that quickly decompose.

  • Direct Photolysis: TML can absorb solar radiation, leading to the cleavage of the carbon-lead bonds. This process of direct photolysis is a significant contributor to the degradation of TML, with its rate being dependent on the intensity of solar radiation, which varies with factors like the solar zenith angle[6].

Minor Degradation Pathways

While reactions with OH radicals and photolysis are dominant, other atmospheric oxidants can also react with TML, though their contribution to its overall removal is considered less important. These include reactions with ozone (O₃) and ground-state oxygen atoms (O(³P))[8].

Degradation Products

The initial degradation of this compound in the atmosphere yields ionic trialkyllead compounds (e.g., trimethyllead salts), which are more stable to photo-oxidation than the parent TML[5]. These trialkyllead intermediates undergo further degradation over a period of days to weeks, forming dialkyllead and monoalkyllead species. The ultimate fate of all atmospheric organolead compounds is their transformation into inorganic lead compounds[5][9]. These inorganic forms, such as lead oxides, carbonates, and sulfates, are the final products of the atmospheric degradation cascade[6][7].

Atmospheric Transport and Deposition

The environmental impact of atmospheric TML is influenced by its transport and subsequent deposition.

  • Transport: Due to its short atmospheric lifetime, this compound itself is not expected to undergo significant long-range transport[5]. However, its inorganic lead degradation products can associate with fine particulate matter in the atmosphere. These lead-laden particles have a longer atmospheric residence time, estimated to be around 10 days, allowing for wider dispersal before being removed[6].

  • Deposition: The removal of lead from the atmosphere occurs through two main processes:

    • Wet Deposition: Lead particles and soluble lead compounds are scavenged from the atmosphere by precipitation, such as rain and snow[10].

    • Dry Deposition: In the absence of precipitation, lead-containing particles are removed from the atmosphere through gravitational settling and impaction on surfaces[6].

Quantitative Data Summary

The following tables summarize key quantitative data related to the atmospheric fate of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₄H₁₂Pb[2]
Molar Mass267.3 g·mol⁻¹[2][6]
Boiling Point110 °C (383 K)[2][11]
Vapor Pressure26 mm Hg at 25 °C[6]

Table 2: Atmospheric Degradation Data for this compound

ParameterValueConditions/NotesReference(s)
Reaction with OH Radicals
Rate Constant (k_OH)4.6 x 10⁻¹² cm³/molecule·sAt 25 °C[6]
Atmospheric Half-Life (τ_OH)~3.5 daysCalculated from k_OH[6]
~18.2 hoursCalculated (indirect photo-oxidation)[5]
Direct Photolysis
Rate Constant (J)1.4 x 10⁻³ min⁻¹Bright sunlight, solar zenith angle 40°[6]
Atmospheric Half-Life (τ_photo)~8.3 hoursCalculated from J at 40°[6]
Rate Constant (J)3.38 x 10⁻⁴ min⁻¹Bright sunlight, solar zenith angle 75°[6]
Atmospheric Half-Life (τ_photo)~34 hoursCalculated from J at 75°[6]
Overall Atmospheric Residence Time
Lead Aerosols~10 days[6]

Experimental Protocols

The data presented in this guide are derived from various experimental studies. The methodologies employed are crucial for understanding the reliability and context of the results.

Determination of OH Radical Reaction Rate Constants

To determine the rate at which TML reacts with hydroxyl radicals, both absolute and relative rate techniques have been employed.

  • Pulse Radiolysis: This is an absolute rate technique where a pulse of high-energy electrons is used to generate a known concentration of OH radicals in a reaction chamber. The decay of the OH radical concentration over time in the presence of TML is monitored, typically by UV kinetic spectroscopy, allowing for the direct calculation of the reaction rate constant[8].

  • Relative Rate Method: In this method, the rate of loss of TML is compared to the rate of loss of a reference compound for which the OH reaction rate constant is well-known. TML and the reference compound are introduced into a smog chamber or reaction vessel with a source of OH radicals (e.g., photolysis of methyl nitrite). The relative decay rates of the two compounds are measured over time, usually with gas chromatography, allowing the rate constant for TML to be calculated relative to the reference[8].

Analysis of this compound in Atmospheric Samples

Determining the concentration of TML in ambient air requires sensitive and specific analytical methods due to its low concentrations. A common workflow involves several key steps:

  • Sampling and Preconcentration: A known volume of air is drawn through a collection medium to trap and concentrate the TML. A described method uses iodized glass fiber carbon filters for efficient collection of alkyllead vapors[12].

  • Solvent Extraction: The collected TML is then extracted from the filter medium. Methyl isobutyl ketone (MIBK) has been shown to be an effective solvent for the alkyllead iodides formed on the collector[12].

  • Analysis and Quantification: The extracted sample is analyzed using chromatographic techniques coupled with sensitive detectors.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating TML from other compounds in the extract and providing definitive identification and quantification based on its mass spectrum[13].

    • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: HPLC can also be used for separation, and electrochemical detectors provide high sensitivity for the quantification of TML and other organolead compounds[14][15].

Visualizations

The following diagrams illustrate the key processes involved in the environmental fate and analysis of atmospheric this compound.

Atmospheric Degradation Pathway of this compound cluster_reactions Primary Degradation Reactions TML This compound (TML) (Vapor Phase) Trialkyl Trialkyllead Intermediates ((CH₃)₃Pb⁺) TML->Trialkyl Oxidation OH OH• Radicals Sun Sunlight (hv) (Photolysis) Dialkyl Dialkyllead Intermediates ((CH₃)₂Pb²⁺) Trialkyl->Dialkyl Further Degradation Inorganic Inorganic Lead Species (e.g., PbO, PbCO₃, PbSO₄) Associated with Particulates Dialkyl->Inorganic Final Transformation Deposition Wet & Dry Deposition Inorganic->Deposition

Caption: Atmospheric degradation pathway of this compound.

Experimental Workflow for TML Air Analysis cluster_sampling Field Sampling cluster_lab Laboratory Analysis Air Air Sample Pump Pump Air->Pump Filter Collection Medium (e.g., Iodized Carbon Filter) Pump->Filter Extraction Solvent Extraction (e.g., MIBK) Filter->Extraction Sample Processing Analysis Chromatographic Separation (GC or HPLC) Extraction->Analysis Detection Detection & Quantification (e.g., MS, ECD) Analysis->Detection

Caption: Experimental workflow for TML air analysis.

Conclusion

The environmental fate of atmospheric this compound is characterized by its rapid degradation in the vapor phase through reactions with hydroxyl radicals and direct photolysis, resulting in a short atmospheric lifetime. This rapid transformation limits the potential for long-range transport of the parent compound. However, the degradation process leads to the formation of more persistent inorganic lead species, which can associate with atmospheric particulates, undergo long-range transport, and are ultimately removed from the atmosphere via wet and dry deposition. The deposited lead contributes to the contamination of soil, water, and ecosystems, representing a lasting environmental legacy from the era of leaded gasoline.

References

A Deep Dive into the Core Differences Between Tetramethyllead and Tetraethyllead

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Tetramethyllead (TML) and tetraethyllead (TEL) are well-known organolead compounds, historically significant for their use as anti-knock agents in gasoline. While both share a central lead atom bonded to four alkyl groups, their distinct chemical, physical, and toxicological profiles warrant a detailed comparative analysis. This technical guide provides a comprehensive overview of the key differences between TML and TEL, presenting quantitative data, experimental methodologies, and a visualization of their metabolic and toxicological pathways.

Chemical and Physical Properties: A Tabular Comparison

The seemingly minor difference in the alkyl substituents—methyl versus ethyl groups—gives rise to significant variations in the physicochemical properties of this compound and tetraethyllead. These differences influence their environmental fate, transport, and toxicokinetics. A summary of their key properties is presented below.

PropertyThis compound (TML)Tetraethyllead (TEL)
Chemical Formula C4H12PbC8H20Pb
Molar Mass 267.34 g/mol 323.4 g/mol [1]
Appearance Colorless liquidColorless, viscous liquid[1]
Odor Slightly sweet/fruityPleasant, sweet[1]
Density 1.995 g/cm³ (at 20 °C)1.653 g/cm³[1]
Melting Point -27.5 °C-136 °C[1]
Boiling Point 110 °C~200 °C (decomposes)[1]
Vapor Pressure 23 mmHg (at 20 °C)0.2 mmHg (at 20 °C)[1]
Water Solubility Insoluble200 ppb (at 20 °C)[1]
Solubility in Organic Solvents Soluble in benzene, ether, and petroleum ether.Soluble in gasoline.[1]

Synthesis and Manufacturing

The industrial production of both TML and TEL has historically involved the reaction of a lead alloy with an alkylating agent. However, the specific conditions and catalysts can differ.

General Synthesis Pathway

A common industrial method for the synthesis of tetraalkylleads involves the reaction of a sodium-lead alloy with an alkyl halide. The stoichiometry of this reaction for TEL is as follows:

4 NaPb + 4 CH₃CH₂Cl → (CH₃CH₂)₄Pb + 4 NaCl + 3 Pb[2]

The product is then typically recovered via steam distillation.[1]

Synthesis_Pathway NaPb Sodium-Lead Alloy Reaction Reaction NaPb->Reaction AlkylHalide Alkyl Halide (e.g., Chloroethane) AlkylHalide->Reaction Catalyst Catalyst (e.g., Orthophosphates) Catalyst->Reaction Tetraalkyllead Tetraalkyllead (TML or TEL) Reaction->Tetraalkyllead Byproducts Byproducts (NaCl, Pb) Reaction->Byproducts SteamDistillation Steam Distillation Tetraalkyllead->SteamDistillation PurifiedProduct Purified Tetraalkyllead SteamDistillation->PurifiedProduct

Caption: Generalized industrial synthesis pathway for tetraalkylleads.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of TML and TEL are crucial for research and monitoring purposes. Below are outlines of typical laboratory-scale synthesis and analytical methods.

Laboratory Synthesis of Tetraethyllead

A historical laboratory preparation of TEL involves the use of a Grignard reagent.[3]

Materials:

  • Lead(II) chloride (PbCl₂)

  • Ethylmagnesium chloride (C₂H₅MgCl) in diethyl ether

  • Diethyl ether (anhydrous)

  • Bromine

  • Hydrolyzing agent (e.g., water, dilute acid)

Procedure Outline:

  • A solution of ethylmagnesium chloride in anhydrous diethyl ether is prepared.

  • Lead(II) chloride is added portion-wise to the Grignard reagent under an inert atmosphere, with cooling to control the exothermic reaction.

  • The reaction mixture is stirred for several hours at room temperature.

  • The mixture is then carefully hydrolyzed to decompose the excess Grignard reagent and precipitate lead hydroxides/oxides.

  • The ether layer, containing a mixture of tetraethyllead and hexaethyldilead, is separated.

  • To isolate pure tetraethyllead, the ether solution is cooled, and bromine is added until a persistent color is observed, converting both lead products to triethyllead bromide.[3]

  • Subsequent chemical processing is required to convert the triethyllead bromide back to pure tetraethyllead, followed by distillation under reduced pressure.[3]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of TML and TEL in various matrices.

Instrumentation:

  • Gas chromatograph (GC) with a capillary column (e.g., DB-5MS).

  • Mass spectrometer (MS) detector.

Sample Preparation (for water samples):

  • Solid-phase microextraction (SPME) can be employed for preconcentration. A polydimethylsiloxane (PDMS) fiber is exposed to the sample.

  • Alternatively, liquid-liquid extraction with a non-polar solvent like hexane can be used.

GC-MS Parameters (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-400.

Toxicological Profile and Mechanisms of Action

The toxicity of tetraalkylleads is a significant concern. Both TML and TEL are neurotoxic, with their effects primarily attributed to their metabolic conversion to trialkyllead species.

Comparative Toxicity

While both compounds are toxic, there are differences in their acute toxicity. For instance, in rats, the oral LD50 of TEL has been reported to be in the range of 12.3 to 35 mg/kg.[4] Comparative studies have shown that the signs of poisoning from methyl and ethyl lead compounds can differ, with both primarily affecting the central nervous system.

Mechanism of Neurotoxicity

The neurotoxicity of alkylleads is complex and involves multiple pathways. A key mechanism is the disruption of calcium homeostasis and signaling.[5] The lipophilic nature of TML and TEL allows them to readily cross the blood-brain barrier.[1] In the brain, they are metabolized to their more toxic trialkyllead metabolites, trimethyllead (TML) and triethyllead (TEL). These metabolites can interfere with numerous cellular processes.

Neurotoxicity_Pathway cluster_blood_brain_barrier Blood-Brain Barrier cluster_brain Brain Alkyllead_blood Tetraalkyllead (TML/TEL) in Blood Alkyllead_brain Tetraalkyllead (TML/TEL) Alkyllead_blood->Alkyllead_brain Crosses BBB Metabolism Metabolism (Dealkylation) Alkyllead_brain->Metabolism Trialkyllead Trialkyllead (TriML/TriEL) Metabolism->Trialkyllead Ca_disruption Disruption of Ca2+ Homeostasis Trialkyllead->Ca_disruption Mitochondrial_dysfunction Mitochondrial Dysfunction Trialkyllead->Mitochondrial_dysfunction Oxidative_stress Oxidative Stress Trialkyllead->Oxidative_stress Neurotransmitter_alteration Altered Neurotransmitter Release Ca_disruption->Neurotransmitter_alteration Mitochondrial_dysfunction->Oxidative_stress Apoptosis Neuronal Apoptosis Oxidative_stress->Apoptosis Neurotransmitter_alteration->Apoptosis

Caption: Simplified signaling pathway of alkyllead neurotoxicity.

The trialkyllead metabolites can:

  • Disrupt Calcium Signaling: By mimicking calcium ions, they can interfere with calcium-dependent processes, including neurotransmitter release.[5][6] This can lead to an enhancement of spontaneous neurotransmitter release and inhibition of evoked release.[5]

  • Induce Oxidative Stress: Alkylleads can promote the generation of reactive oxygen species (ROS), leading to cellular damage.[7]

  • Cause Mitochondrial Dysfunction: They can impair mitochondrial function, affecting cellular energy metabolism.[8]

These cellular insults ultimately contribute to neuronal cell death and the observed neurotoxic effects.[7]

Conclusion

This compound and tetraethyllead, while structurally similar, exhibit significant differences in their physical properties, which in turn influence their environmental behavior and toxicokinetics. Their synthesis, though following similar general principles, requires distinct operational controls. The primary toxicological threat from both compounds arises from their metabolic conversion to trialkyllead species, which are potent neurotoxins that disrupt fundamental cellular processes, particularly in the central nervous system. A thorough understanding of these differences is essential for researchers and professionals in fields ranging from environmental science to toxicology and drug development.

References

Methodological & Application

Application Notes and Protocols: Tetramethyllead as a Methylation Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Tetramethyllead (TML) is an extremely toxic organometallic compound with severe health and environmental hazards. It is fatal if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[1] The use of this compound should only be considered in the absence of viable, safer alternatives and must be conducted by highly trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE) and engineering controls. All handling and disposal must strictly adhere to institutional and governmental regulations.

Introduction

This compound (Pb(CH₃)₄) is a volatile, colorless liquid historically used as an antiknock additive in gasoline.[2] In the context of organic synthesis, its utility stems from the reactivity of the carbon-lead bond, which is significantly weaker than carbon-carbon or carbon-hydrogen bonds. The C-Pb bond in this compound has a dissociation energy of approximately 49 kcal/mol (204 kJ/mol). This inherent weakness allows for the cleavage of the C-Pb bond, enabling the transfer of a methyl group to a suitable substrate, thus acting as a methylation agent. The primary mechanism involves the electrophilic cleavage of the C-Pb bond or transmetalation reactions. Due to its extreme toxicity, its application in modern organic synthesis is exceptionally limited, with safer and more efficient methylating agents being the standard. However, historical literature provides examples of its application, particularly in the methylation of reactive inorganic halides.

Safety and Handling

Extreme caution must be exercised when handling this compound.

2.1. Hazards Summary

HazardDescriptionCitations
Acute Toxicity Fatal if swallowed, inhaled, or in contact with skin. It is a systemic poison that can cause severe neurological damage, including insomnia, delirium, coma, and death.[2]
Chronic Toxicity Suspected human carcinogen. Prolonged or repeated exposure can lead to lead poisoning and damage to the central nervous system, kidneys, and cardiovascular system.[1][2]
Flammability Flammable liquid and vapor.[3]
Reactivity Sensitive to heat and can react with strong oxidizers. High heat can cause explosive decomposition.[3]

2.2. Personal Protective Equipment (PPE)

  • Respiratory Protection: A full-facepiece, positive-pressure, air-supplied respirator is required.

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber) are mandatory. Double-gloving is recommended.

  • Eye Protection: Full-face respirator provides eye protection.

  • Skin and Body Protection: A chemical-resistant suit, apron, and boots are necessary to prevent any skin contact.

2.3. Engineering Controls

  • All work with this compound must be conducted in a certified, high-performance chemical fume hood.

  • The work area should be equipped with an emergency shower and eyewash station.

  • Use non-sparking tools and equipment.

2.4. Spill and Waste Disposal

  • In case of a spill, evacuate the area immediately. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • All waste containing this compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Application: Methylation of Boron Halides

One of the documented uses of this compound as a methylating agent is in the reaction with reactive boron-halogen compounds. This compound can readily replace boron-attached halogen atoms with methyl groups in the absence of a solvent.

3.1. General Reaction

The reaction proceeds via the transfer of methyl groups from lead to boron, with the formation of a stable trimethyllead halide or lead(II) chloride as a byproduct.

4 BCl₃ + 3 Pb(CH₃)₄ → 4 B(CH₃)₃ + 3 PbCl₂ + 4 Cl• (Unbalanced, simplified representation)

A more accurate representation of the stoichiometry for the complete methylation of boron trichloride is:

2 BCl₃ + 3 Pb(CH₃)₄ → 2 B(CH₃)₃ + 3 (CH₃)₂PbCl₂

However, the referenced literature indicates that under their experimental conditions with an excess of this compound, the reaction proceeds to give trimethylboron and trimethyllead chloride.

3.2. Experimental Protocol: Methylation of Boron Trichloride

The following protocol is adapted from the work of A. G. Massey and colleagues (1967).

Objective: To synthesize trimethylboron via the methylation of boron trichloride using this compound.

Materials:

  • This compound (Pb(CH₃)₄)

  • Boron trichloride (BCl₃)

  • Vacuum line apparatus

Procedure:

  • A known quantity of boron trichloride is condensed into a reaction vessel cooled with liquid nitrogen (-196 °C) on a vacuum line.

  • An excess of this compound is then condensed into the same reaction vessel.

  • The reaction vessel is allowed to warm to -78 °C (dry ice/acetone bath).

  • The reaction is allowed to proceed at -78 °C for 1 hour, during which the methylation occurs.

  • After 1 hour, the volatile products are fractionated through traps cooled to -78 °C, -126 °C (methylcyclohexane slush), and -196 °C (liquid nitrogen).

  • Trimethylboron, being the most volatile component besides any unreacted boron trichloride, is collected in the -196 °C trap.

  • The non-volatile products, primarily trimethyllead chloride, remain in the reaction vessel.

  • The collected trimethylboron can be quantified by measuring its pressure in a known volume on the vacuum line.

3.3. Quantitative Data

Reactant 1 (BCl₃)Reactant 2 (Pb(CH₃)₄)Product (B(CH₃)₃)YieldReaction Conditions
1.84 mmol5.47 mmol1.81 mmol98%-78 °C, 1 hour

3.4. Experimental Workflow Diagram

experimental_workflow Workflow for Methylation of Boron Trichloride cluster_prep Reactant Preparation cluster_reaction Reaction cluster_separation Product Separation BCl3 Boron Trichloride ReactionVessel Condense Reactants in Reaction Vessel at -196°C BCl3->ReactionVessel TML This compound TML->ReactionVessel Reaction React at -78°C for 1 hour ReactionVessel->Reaction Fractionation Fractional Condensation (-78°C, -126°C, -196°C) Reaction->Fractionation Product Collect Trimethylboron in -196°C Trap Fractionation->Product Byproduct Trimethyllead Chloride (non-volatile residue) Fractionation->Byproduct

Caption: Workflow for the synthesis of trimethylboron from boron trichloride and this compound.

General Reactivity and Mechanism

The utility of this compound as a methylating agent is predicated on the electrophilic cleavage of the carbon-lead bond. This can be generalized as a transmetalation reaction where the methyl group is transferred from lead to a more electropositive center or another metal.

electrophilic_cleavage General Mechanism of Electrophilic Cleavage TML Pb(CH₃)₄ (this compound) TransitionState Transition State TML->TransitionState Electrophile E-X (Electrophile) Electrophile->TransitionState Product1 CH₃-E (Methylated Product) TransitionState->Product1 Product2 (CH₃)₃Pb-X (Trimethyllead Salt) TransitionState->Product2

Caption: General mechanism of methylation using this compound via electrophilic cleavage.

While detailed protocols for the methylation of other organic substrates using this compound are scarce in modern literature, the reactivity of the analogous tetraethyllead (TEL) suggests potential applications. Reactions of TEL have been reported with a variety of reactants including metal and metalloid halides.[4] It is plausible that this compound could participate in similar reactions, such as with acyl chlorides to potentially form methyl ketones, although such reactions are not well-documented and would likely have poor atom economy and present significant safety challenges. For a comprehensive overview of the reactions of organolead compounds, "The Organic Compounds of Lead" by Shapiro and Frey is a critical, albeit dated, resource.[5][6]

Conclusion

This compound can function as a potent methylating agent for certain reactive electrophiles, such as boron halides. However, its extreme toxicity and the availability of a vast array of safer and more efficient methylating reagents (e.g., methyl lithium, Grignard reagents, dimethyl sulfate, methyl iodide, trimethylsilyldiazomethane) have rendered its use in modern organic synthesis practically obsolete. The information provided herein is for academic and research purposes and underscores the historical context of organometallic chemistry. Any consideration of its use must involve a thorough risk assessment and the implementation of stringent safety protocols.

References

Application Note: High-Sensitivity GC-MS Analysis of Tetramethyllead in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetramethyllead (TML) is a volatile organolead compound that was historically used as a gasoline additive.[1] Due to its toxicity and persistence in the environment, monitoring for TML in various environmental matrices such as water, soil, and air is crucial for assessing contamination and ensuring public health. This application note provides detailed protocols for the sensitive and selective analysis of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methods described herein are intended for researchers, scientists, and environmental monitoring professionals.

Analytical Approach

The core of this analytical methodology is the use of Gas Chromatography (GC) for the separation of TML from other components in the sample extract, followed by Mass Spectrometry (MS) for detection and quantification. The high selectivity of MS, particularly in Selected Ion Monitoring (SIM) mode, allows for low detection limits and minimizes interference from complex sample matrices. For even greater selectivity and to meet stringent regulatory limits, a Triple Quadrupole GC-MS/MS system can be employed.[2][3]

Sample Handling and Preservation

Proper sample collection and preservation are critical to prevent the loss of volatile TML.

Water Samples:

  • Collect samples in amber glass bottles with Teflon-lined septa, ensuring zero headspace.[4]

  • Field preservation by adjusting the pH to ≥ 12 with NaOH or KOH is recommended to act as a microbial inhibitor and stabilizer.[4]

  • Store samples at ≤ 6°C and extract within 14 days if preserved.[4]

Soil and Sediment Samples:

  • Collect samples in wide-mouth glass jars with Teflon-lined septa, minimizing headspace.[1]

  • Store samples at ≤ 6°C and extract within 14 days.[1]

Air Samples:

  • Whole air samples should be collected in specially prepared canisters, such as fused-silica lined (e.g., Silonite®) canisters.

  • The analysis should be performed promptly after sample collection.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol is based on a liquid-liquid extraction method, adaptable from established procedures for organolead compounds.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Measure 200 mL of the water sample into a separatory funnel.
  • Add a surrogate standard (e.g., Acenaphthylene-d8) to the sample.
  • Add 20 g of NaCl to the sample to increase the ionic strength of the aqueous phase.[5]
  • Add 50 mL of hexane as the extraction solvent.[5]
  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
  • Allow the layers to separate and drain the aqueous (lower) layer.
  • Dry the hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
  • Add an internal standard (e.g., naphthalene-d8) before analysis.[5]

2. GC-MS Parameters:

  • GC System: Agilent 8890 GC (or equivalent)
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[5]
  • Inlet: Splitless mode, 250°C
  • Oven Program: Initial temperature of 45°C for 2 min, ramp at 12°C/min to 325°C, hold for 11 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS System: Agilent 7250 GC/Q-TOF (or equivalent quadrupole MS)
  • Ionization: Electron Ionization (EI) at 70 eV
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Quantifier Ion: m/z 252 (Pb(CH₃)₃⁺)
  • Qualifier Ions: m/z 267 (Pb(CH₃)₄⁺), m/z 237 (Pb(CH₃)₂⁺)

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol utilizes a solvent extraction method suitable for solid matrices.[1]

1. Sample Preparation (Solvent Extraction):

  • Weigh 10 g of the soil sample into a centrifuge tube.
  • Add a surrogate standard.
  • Add 20 mL of a suitable extraction solvent (e.g., hexane or a hexane/acetone mixture).
  • Shake vigorously for 1 hour using a mechanical shaker.
  • Centrifuge the sample to separate the solid material.
  • Carefully transfer the supernatant (extract) to a clean tube.
  • Concentrate the extract to 1.0 mL under a gentle stream of nitrogen.
  • Add an internal standard prior to GC-MS analysis.

2. GC-MS Parameters:

  • Use the same GC-MS parameters as described in Protocol 1.

Protocol 3: Analysis of this compound in Air Samples

This protocol is based on the principles of EPA Method TO-15 for the analysis of volatile organic compounds (VOCs) in air collected in canisters.

1. Sample Preparation (Canister Analysis):

  • Pressurize the canister with a surrogate recovery standard.
  • Introduce a specific volume of the air sample into the GC-MS system using a sample introduction system (e.g., cryo-concentrator).
  • A mix of deuterated internal standards is added prior to sample transfer to the GC.

2. GC-MS Parameters:

  • Use the same GC-MS parameters as described in Protocol 1, with appropriate modifications to the injection and trapping parameters based on the sample introduction system used.

Quantitative Data

The following tables summarize the expected quantitative performance of the GC-MS methods for this compound analysis.

Table 1: Method Detection and Quantitation Limits

AnalyteMatrixMethodPQL/MDLReference
This compoundWaterGC-MS/MS0.05 µg/L (PQL)[6]
This compoundSoilGC-MS/MS0.002 mg/kg (PQL)[6]
Tetraethyllead (for comparison)WaterGC-MS0.04 µg/L (MDL)[5]
Tetraethyllead (for comparison)WaterDLLME-GC/MS0.01 µg/L (LOD)[7]

Table 2: Linearity and Recovery Data (Based on Tetraethyllead as a proxy)

AnalyteMatrixLinearity RangeCorrelation Coefficient (r)Average Recovery (%)RSD (%)Reference
TetraethylleadWater0.02 - 0.40 mg/L0.999892.2 - 103< 13.3[5]
TetraethylleadWater0.40 - 40.0 µg/L0.999393.5 - 1073.2 - 7.3[7]

Visualizations

Below are diagrams illustrating the experimental workflow and the mass fragmentation pathway of this compound.

experimental_workflow GC-MS Analysis Workflow for this compound cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Water Water Sample (Amber Glass Bottle) LLE Liquid-Liquid Extraction (Water) Water->LLE Soil Soil Sample (Glass Jar) Solvent_Ext Solvent Extraction (Soil) Soil->Solvent_Ext Air Air Sample (Canister) Cryo_Conc Cryo-Concentration (Air) Air->Cryo_Conc GC_MS GC-MS System LLE->GC_MS Solvent_Ext->GC_MS Cryo_Conc->GC_MS Quant Quantification GC_MS->Quant

Caption: Experimental workflow for GC-MS analysis of TML.

fragmentation_pathway Mass Fragmentation of this compound TML This compound (TML) Pb(CH₃)₄ m/z 267 Fragment1 Loss of CH₃ [Pb(CH₃)₃]⁺ m/z 252 TML->Fragment1 - CH₃ Fragment2 Loss of C₂H₆ [Pb(CH₃)₂]⁺ m/z 237 Fragment1->Fragment2 - CH₃ Fragment3 Loss of C₃H₉ [Pb(CH₃)]⁺ m/z 223 Fragment2->Fragment3 - CH₃ Fragment4 Lead Ion [Pb]⁺ m/z 208 Fragment3->Fragment4 - CH₃

References

Application Notes and Protocols for the Quantification of Tetramethyllead in Gasoline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyllead (TML) was historically used as an anti-knock additive in gasoline.[1] Due to its toxicity and environmental concerns, its use has been largely phased out.[2] However, the need for accurate quantification of TML in gasoline and related environmental samples persists for forensic analysis, environmental monitoring, and ensuring compliance with regulations.[3] Mass spectrometry, coupled with chromatographic separation, offers highly sensitive and specific methods for the determination of TML. This document provides detailed application notes and protocols for the quantification of this compound in gasoline using various mass spectrometry techniques.

Data Presentation: Quantitative Performance of Mass Spectrometry Methods

The selection of an analytical method for TML quantification depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of common mass spectrometry-based methods for the analysis of organolead compounds.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD) / Reporting Limit (RL)MatrixReference(s)
GC-MS/MS This compound, Tetraethyllead0.05 µg/L (PQL in Water), 0.002 mg/kg (PQL in Soil)Water, Soil[2]
GC-ICP-MS TetraethylleadMDL <0.05 ng/LWater[4]
GC-MS Tetraethyllead0.04 µg/LWater[5]
ICP-OES Total Lead0.050 mg/L (as Pb)Gasoline[6]

Note: Data for this compound specifically was not available for all techniques. Performance for tetraethyllead or total lead is provided as an estimate of capabilities. PQL = Practical Quantitation Limit, MDL = Method Detection Limit.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the quantification of volatile and semi-volatile organic compounds, making it well-suited for TML analysis.

a. Sample Preparation (Dilution)

  • Obtain a representative sample of gasoline.

  • Using a calibrated microliter syringe, accurately transfer 100 µL of the gasoline sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as pentane or iso-octane.

  • If necessary, prepare a series of dilutions to bring the TML concentration within the calibrated range of the instrument.

  • Spike the diluted sample with an appropriate internal standard (e.g., deuterated aromatic hydrocarbons like Benzene-d6, Toluene-d8, or an organometallic compound not present in the sample) to a known concentration.[7]

b. Instrumental Parameters

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the high concentration of matrix components.[8]

    • Inlet Temperature: 250 °C[8]

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold for 2 minutes at 200 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor the following ions for this compound (quantification ion is typically the most abundant and specific fragment):

      • m/z 252 (Pb(CH₃)₃⁺) - Primary quantification ion

      • m/z 267 (M⁺, Pb(CH₃)₄⁺) - Molecular ion

      • m/z 237 (Pb(CH₃)₂⁺)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

c. Calibration

Prepare a series of calibration standards of TML in the chosen solvent, covering the expected concentration range of the diluted samples. Spike each calibration standard with the same concentration of internal standard as the samples. Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the ratio of the TML peak area to the internal standard peak area against the TML concentration.

d. Data Analysis

Quantify the concentration of TML in the prepared gasoline samples by comparing the peak area ratio of TML to the internal standard against the calibration curve. Account for the initial dilution factor to determine the concentration in the original gasoline sample.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Total Lead

While not specific for TML, ICP-MS is an extremely sensitive technique for determining the total lead concentration in gasoline. This can be a useful screening tool or for regulatory purposes where total lead is the parameter of interest. The protocol involves converting all organolead species to inorganic lead for measurement.

a. Sample Preparation (Digestion/Extraction)

  • Pipette a known volume (e.g., 1 mL) of the gasoline sample into a digestion vessel.

  • Add a strong oxidizing acid, such as concentrated nitric acid.

  • Perform a microwave-assisted digestion to break down the gasoline matrix and convert TML to Pb²⁺.

  • After cooling, dilute the digestate to a known volume with deionized water.

b. Instrumental Parameters

  • ICP-MS System:

    • Nebulizer: A solvent-resistant nebulizer suitable for introducing samples with high total dissolved solids.

    • Spray Chamber: A cooled spray chamber to reduce the solvent load on the plasma.[6]

    • RF Power: Typically 1500 W.

    • Carrier Gas Flow: Argon, optimized for sensitivity.

    • Monitored Isotopes: ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb.

c. Calibration

Prepare a series of aqueous calibration standards of inorganic lead (Pb²⁺) from a certified reference material. The concentration range should bracket the expected lead concentrations in the digested and diluted gasoline samples.

d. Data Analysis

Determine the total lead concentration in the prepared samples by comparing the signal intensity of the lead isotopes to the calibration curve. Correct for the initial sample volume and dilution to report the total lead concentration in the original gasoline sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Gasoline Sample dilute Dilution & Internal Standard Spiking sample->dilute GC-MS/ GC-MS/MS digest Acid Digestion (for ICP-MS) sample->digest ICP-MS gcms GC-MS Analysis dilute->gcms icpms ICP-MS Analysis digest->icpms calibration Calibration Curve Construction gcms->calibration icpms->calibration quantification Quantification calibration->quantification reporting Reporting Results quantification->reporting

Caption: General workflow for the quantification of this compound in gasoline.

fragmentation_pathway M [Pb(CH₃)₄]⁺˙ m/z = 267 (Molecular Ion) F1 [Pb(CH₃)₃]⁺ m/z = 252 M->F1 - •CH₃ F2 [Pb(CH₃)₂]⁺˙ m/z = 237 F1->F2 - •CH₃ F3 [PbCH₃]⁺ m/z = 223 F2->F3 - •CH₃ F4 [Pb]⁺˙ m/z = 208 F3->F4 - •CH₃

Caption: Electron ionization fragmentation pathway of this compound.

References

Application Notes and Protocols for the Determination of Tetramethyllead by HPLC with Electrochemical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyllead (TML) is a highly toxic organolead compound that has been used as a gasoline additive.[1] Its persistence and toxicity in the environment and biological systems necessitate sensitive and selective analytical methods for its detection and quantification. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) offers a robust and reliable method for the analysis of TML.[2] ECD is particularly well-suited for electroactive compounds like TML, providing the high sensitivity required for trace-level analysis.[3][4]

This document provides a detailed application note and protocol for the determination of this compound using HPLC-ECD, based on established methods and recent advancements in the field.

Principle of the Method

The method involves the chromatographic separation of this compound from the sample matrix on a reversed-phase HPLC column. Following separation, the eluent passes through an electrochemical detector. A specific potential is applied to a working electrode (typically glassy carbon), causing the this compound molecules to undergo an oxidation reaction. This electron transfer generates a current that is directly proportional to the concentration of this compound in the sample.[5]

Electrochemical Detection Signaling Pathway

The electrochemical detection of this compound involves its oxidation at the surface of the working electrode. While the precise multi-step mechanism can be complex, the overall reaction involves the transfer of electrons from the TML molecule, leading to its conversion into less stable, more polar species and ultimately inorganic lead (Pb²⁺) and carbon dioxide. The generated current is the analytical signal.

G TML This compound (TML) in Mobile Phase Electrode Glassy Carbon Electrode (Applied Potential: +1.9 V) TML->Electrode Flows to Oxidation Electrochemical Oxidation (Electron Transfer) Electrode->Oxidation Catalyzes Signal Generated Current (Analytical Signal) Oxidation->Signal Generates Data Data Acquisition System Signal->Data Measured by

Figure 1: Electrochemical detection pathway for TML.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, injector, and column oven.

  • Electrochemical Detector: An amperometric detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum or stainless steel auxiliary electrode.

  • HPLC Column: A modern reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.

  • Reagents and Standards:

    • This compound (TML) standard solution

    • Methanol (HPLC grade)

    • Chloroform (analytical grade)

    • Lithium perchlorate (LiClO₄) (analytical grade)

    • Double-distilled water

    • Anhydrous sodium sulfate

Chromatographic Conditions

The following conditions are based on the established method by Robecke and Cammann (1991) and can be adapted for modern instrumentation.[6]

ParameterCondition
Mobile Phase Methanol / 0.1 mol/L Lithium Perchlorate (LiClO₄)
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled at 25 °C for improved reproducibility
Injection Volume 20 µL
Detector Amperometric Electrochemical Detector
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Working Potential +1.9 V (in pulse-amperometric mode with a base potential of -0.4 V)[6]
Sample Preparation

The sample preparation method should be chosen based on the matrix.

Water Samples:

  • To 1 liter of the water sample, add a suitable organic solvent such as chloroform for extraction.

  • Shake vigorously for 5-10 minutes in a separatory funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • The extract can be concentrated by gentle evaporation under a stream of nitrogen if necessary.

  • Reconstitute the residue in the mobile phase before injection into the HPLC system.

Soil and Sediment Samples (based on EPA Method 3540C): [7]

  • Weigh approximately 10-20 g of the solid sample and mix it with an equal amount of anhydrous sodium sulfate.

  • Place the mixture in an extraction thimble.

  • Perform a Soxhlet extraction for 16-24 hours using a suitable solvent like a mixture of dichloromethane and acetone.[2]

  • After extraction, cool the extract and concentrate it using a Kuderna-Danish apparatus or rotary evaporator.

  • Perform a solvent exchange into a solvent compatible with the mobile phase.

  • Filter the final extract through a 0.45 µm filter before HPLC analysis.

Blood Samples:

  • A method based on extraction into an organic solvent can be employed.[8]

  • Mix a known volume of whole blood with an equal volume of a solvent like n-heptane.

  • Vortex the mixture for 2-3 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • The extract can be injected directly or after evaporation and reconstitution in the mobile phase.

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis HPLC-ECD Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Blood) Extraction Solvent Extraction Sample->Extraction Cleanup Drying & Concentration Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Electrochemical Detection Separation->Detection Acquisition Signal Acquisition Detection->Acquisition Quantification Peak Integration & Quantification Acquisition->Quantification Report Reporting Quantification->Report

Figure 2: Experimental workflow for TML analysis.

Method Validation and Performance

To ensure the reliability of the analytical results, the HPLC-ECD method should be validated according to ICH guidelines or other relevant regulatory standards. The key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaPerformance Data (Based on Robecke and Cammann, 1991)[6]
Linearity (r²) ≥ 0.995Linear range: 350 ng - 30 µg
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1310 ng
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Typically 3-5 times the LOD
Accuracy (% Recovery) 80-120% for trace analysisData not available in the primary reference
Precision (% RSD) Repeatability (Intra-day): < 15% Intermediate Precision (Inter-day): < 20%Data not available in the primary reference
Selectivity No interfering peaks at the retention time of TMLThe method is selective for TML and TEL.[6]
Robustness Method performance should not be significantly affected by small, deliberate variations in parameters (e.g., mobile phase composition, flow rate).Data not available in the primary reference

Conclusion

The HPLC-ECD method provides a sensitive, selective, and reliable approach for the determination of this compound in various environmental and biological samples. Proper sample preparation is crucial to minimize matrix effects and achieve accurate quantification. The method's performance should be thoroughly validated to ensure the quality and reliability of the analytical data. With modern HPLC instrumentation and columns, this method can be further optimized for improved throughput and even lower detection limits, making it a valuable tool for researchers and scientists in environmental monitoring and toxicology studies.

References

"safe storage and handling procedures for tetramethyllead"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: Tetramethyllead (TML) is a highly toxic, flammable, and hazardous chemical.[1] These application notes and protocols are intended for trained personnel in a controlled laboratory or research setting. Always consult the Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling this substance.

Hazard Summary

This compound is a systemic poison that can be fatal if inhaled, ingested, or absorbed through the skin.[1] It poses a significant risk to the central nervous system, cardiovascular system, and kidneys.[2] Symptoms of exposure may be delayed and can include headache, dizziness, insomnia, nausea, convulsions, and unconsciousness.[2][3] TML is also a flammable liquid, and its vapors can form explosive mixtures with air.[4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

2.1 Recommended PPE:

EquipmentSpecificationRationale
Respiratory Protection A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended where exposure may exceed 0.075 mg/m³.[6] For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) with a full facepiece is required.[2][6]TML is highly toxic upon inhalation, and its vapors are heavier than air.[3]
Hand Protection Chemical-resistant gloves, such as butyl rubber or neoprene, should be worn.[7][8] Inspect gloves for any signs of degradation or damage before each use.Prevents skin absorption, which is a primary route of exposure.[8]
Eye Protection Chemical safety goggles or a face shield used in combination with respiratory protection.[4][7]Protects against splashes and vapors that can cause severe eye damage.[7]
Body Protection A chemical-resistant suit or long-sleeved lab coat with long pants.[7] Complete protective clothing, including boots, is necessary for handling larger quantities or in case of a spill.[4][6]Minimizes the risk of skin contact.

Storage and Handling Procedures

3.1 Storage:

  • Store in a cool, dry, well-ventilated, fireproof area.[3][4]

  • Keep containers tightly closed and protected from physical damage.[1][5]

  • Store away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Separate from incompatible materials such as strong oxidants, strong acids, and halogens.[3][4][5]

  • Store in an area without drain or sewer access.[3][4]

3.2 Handling:

  • All handling of this compound should occur within a certified chemical fume hood.[5]

  • Use non-sparking tools and explosion-proof electrical equipment.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Avoid the formation of aerosols and mists.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][4]

  • Wash hands thoroughly after handling.[4]

Experimental Protocols

4.1 General Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Inspect Fume Hood and Safety Equipment A->B C Don Appropriate PPE B->C D Transfer TML in Fume Hood C->D E Perform Experiment D->E F Close and Secure TML Container E->F G Decontaminate Work Area F->G H Doff and Dispose of PPE G->H I Dispose of TML Waste H->I

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

5.1 Spill Response:

  • Evacuate: Immediately evacuate all personnel from the affected area.[6]

  • Isolate: Secure and control access to the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[1][6]

  • Containment: For small spills, absorb the liquid with non-combustible materials like sand, earth, or vermiculite.[1][4][6] For large spills, dike the area far ahead of the spill.[5]

  • Cleanup: Wearing full PPE, including an SCBA, collect the absorbed material using non-sparking tools and place it into sealed, labeled containers for disposal.[1][4][6]

  • Decontamination: Wash the spill area after cleanup is complete.[6]

  • Waste Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

5.2 First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with soap and water. Seek immediate medical attention.[1][4][9]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4][5][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4][5]

5.3 Fire Fighting:

  • Use dry chemical, CO2, water spray, or foam as extinguishing agents.[5][6]

  • Poisonous gases, including lead oxides, are produced in a fire.[6]

  • Containers may explode when heated.[5][6] Use water spray to keep fire-exposed containers cool.[5][6]

  • Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Quantitative Data

6.1 Occupational Exposure Limits:

OrganizationLimitNotes
OSHA (PEL) 0.075 mg/m³ (as Pb)8-hour time-weighted average[6]
NIOSH (REL) 0.075 mg/m³ (as Pb)10-hour time-weighted average[6]
ACGIH (TLV) 0.15 mg/m³ (as Pb)8-hour time-weighted average; (skin)[4][6]

6.2 Physical and Chemical Properties:

PropertyValue
Boiling Point 230°F (110°C) [Decomposes]
Flash Point 100°F (37.8°C)
Vapor Pressure 23 mmHg
Solubility in Water 0.002%

Signaling Pathways and Logical Relationships

7.1 Emergency Response Logic for a this compound Spill:

G cluster_initial Initial Response cluster_contain Containment and Cleanup cluster_final Final Steps A Spill Occurs B Evacuate Area A->B C Alert Emergency Personnel B->C D Don Full PPE (including SCBA) C->D E Eliminate Ignition Sources D->E F Contain Spill with Absorbent Material E->F G Collect and Containerize Waste F->G H Decontaminate Spill Area G->H I Dispose of Hazardous Waste H->I J File Incident Report I->J

Caption: Emergency response workflow for a this compound spill.

References

Application Notes and Protocols: The Use of Tetramethyllead in Organometallic Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyllead (TML), Pb(CH₃)₄, is a volatile, colorless organometallic liquid historically known for its use as an anti-knock additive in gasoline.[1][2] In the realm of organometallic chemistry research, its application has been limited due to its high toxicity.[1] However, its unique properties as a methyl radical synthon and its potential in specific synthetic applications warrant a detailed examination for specialized research purposes where alternative reagents may not be suitable.[1] These notes provide an overview of its research applications, key experimental protocols, and relevant data. Extreme caution and appropriate safety measures are paramount when handling this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueReference
Chemical Formula C₄H₁₂Pb[1]
Molar Mass 267.3 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 1.995 g/cm³ (at 20 °C)[1]
Melting Point -27.5 °C[1]
Boiling Point 110 °C[1]
Solubility Insoluble in water; soluble in ether and absolute alcohol.[1]
C-Pb Bond Dissociation Energy 49 kcal/mol (204 kJ/mol)[3]
C-Pb Bond Length 222 pm[3]

Applications in Organometallic Synthesis and Research

While not commonly used, this compound has potential applications in a few niche areas of organometallic research.

Generation of Methyl Radicals for Mechanistic Studies and Synthesis

The relatively weak C-Pb bond in this compound allows for its thermal or photochemical decomposition to generate methyl radicals.[1] This property makes it a useful precursor for studying radical-initiated reactions or for the synthesis of other organometallic compounds in the gas phase.

Methylation of Metal Halides via Transmetalation

This compound can serve as a methylating agent for certain metal halides, proceeding through a transmetalation reaction. This can be a route to synthesizing other organomethyl compounds. A general representation of this reaction is the interaction with a metal halide (MXn) to produce a methylated metal species and a trimethyllead halide.

Precursor in Materials Science for Thin Film Deposition

Organometallic precursors are utilized in chemical vapor deposition (CVD) techniques to create thin films of metals or metal oxides. While not widely documented for this compound, its volatility suggests potential as a precursor in metal-organic chemical vapor deposition (MOCVD) for lead-containing materials.

Experimental Protocols

The following are generalized protocols based on established organometallic chemistry principles and available literature on related compounds. All procedures involving this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. A blast shield is also recommended for reactions involving heating.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of a Grignard reagent with lead(II) chloride.[3]

Materials:

  • Lead(II) chloride (PbCl₂)

  • Methylmagnesium chloride (MeMgCl) in a suitable solvent (e.g., THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend lead(II) chloride in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the methylmagnesium chloride solution to the stirred suspension via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully remove the solvent by distillation at atmospheric pressure. Caution: this compound is volatile.

  • The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield: The yield of this reaction can vary, but good yields have been reported historically.[1]

Protocol 2: Generation of Methyl Radicals via Pyrolysis

This protocol describes the gas-phase generation of methyl radicals from this compound for subsequent reactions, such as the formation of other organometallic species on a metal surface.

Materials:

  • This compound

  • High-vacuum line equipped with a pyrolysis tube (quartz)

  • Furnace capable of reaching >450 °C

  • Carrier gas (e.g., argon)

  • Substrate for deposition or reaction (e.g., a metal mirror)

Procedure:

  • Assemble the pyrolysis apparatus on a high-vacuum line. The setup should consist of a vessel containing a small amount of this compound, a mass flow controller for the carrier gas, a quartz tube passing through a tube furnace, and a cold trap on the outlet.

  • Place the substrate inside the quartz tube downstream from the furnace.

  • Evacuate the system and then introduce a slow flow of the carrier gas.

  • Gently warm the vessel containing this compound to increase its vapor pressure, allowing the carrier gas to transport the TML vapor into the pyrolysis tube.

  • Heat the furnace to the desired pyrolysis temperature (typically >450 °C). The this compound will decompose into lead and methyl radicals.

  • The methyl radicals will then interact with the substrate.

  • After the experiment, cool the furnace and the TML source. Purge the system with inert gas.

Protocol 3: Methylation of a Generic Transition Metal Halide

This protocol outlines a general procedure for a transmetalation reaction between this compound and a transition metal halide. The specific conditions will vary greatly depending on the metal halide used.

Materials:

  • This compound

  • Transition metal halide (e.g., TiCl₄, as suggested by related chemistry[4])

  • Anhydrous, degassed solvent (e.g., dichloromethane or hexane)

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve the transition metal halide in the chosen anhydrous solvent in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C) to control the reactivity.

  • Slowly add a stoichiometric amount of this compound to the stirred solution.

  • Allow the reaction to proceed at low temperature for a set period, then slowly warm to room temperature. Monitor the reaction by a suitable technique (e.g., NMR spectroscopy, if possible).

  • The workup procedure will depend on the properties of the product. It may involve filtration to remove any precipitated lead salts, followed by removal of the solvent under vacuum.

  • Purification of the resulting organometallic compound may be achieved by crystallization or chromatography, depending on its stability.

Visualizations

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis of this compound cluster_application Research Applications PbCl2 PbCl₂ Synthesis Grignard Reaction PbCl2->Synthesis MeMgCl MeMgCl MeMgCl->Synthesis TML Pb(CH₃)₄ Synthesis->TML Pyrolysis Pyrolysis TML->Pyrolysis Transmetalation Transmetalation TML->Transmetalation MOCVD MOCVD TML->MOCVD MethylRadical •CH₃ Pyrolysis->MethylRadical MethylatedMetal M(CH₃)n Transmetalation->MethylatedMetal ThinFilm Pb-containing Thin Film MOCVD->ThinFilm

Caption: Workflow for the synthesis and research applications of this compound.

Reaction Pathway: Generation of Methyl Radicals

G TML Pb(CH₃)₄ Heat Δ (Heat) Pb Pb (s) TML->Pb Pyrolysis MethylRadicals 4 •CH₃ TML->MethylRadicals

Caption: Thermal decomposition of this compound to generate methyl radicals.

Reaction Pathway: Transmetalation with a Metal Halide

G TML Pb(CH₃)₄ TransitionState [Intermediate Complex] TML->TransitionState MXn MXn MXn->TransitionState MeMXn_minus_1 CH₃MXn-₁ TransitionState->MeMXn_minus_1 TML_minus_MeX (CH₃)₃PbX TransitionState->TML_minus_MeX

Caption: Plausible transmetalation pathway between this compound and a metal halide.

References

Application Notes & Protocols: Personal Protective Equipment for Working with Tetramethyllead

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Introduction and Hazard Overview

Tetramethyllead (TML) is a highly toxic organolead compound that poses a significant health risk. It is a colorless, volatile liquid that can be fatal if inhaled, swallowed, or absorbed through the skin[1]. The primary routes of exposure are inhalation, skin absorption, and ingestion[1][2]. TML is a systemic poison that accumulates in the body and can cause severe damage to the central nervous system, cardiovascular system, and kidneys[1][2]. Symptoms of exposure may be delayed and can include irritability, insomnia, delirium, convulsions, and in severe cases, coma and death[2][3]. Due to its high toxicity and ability to be rapidly absorbed through the skin, stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Hierarchy of Controls

Before any work with this compound is initiated, a thorough risk assessment must be conducted. The hierarchy of controls should be applied to minimize exposure.

  • Elimination/Substitution : If possible, substitute this compound with a less hazardous substance.

  • Engineering Controls : These are the most effective means of controlling exposure. All work with this compound must be conducted in a designated area equipped with the following:

    • Chemical Fume Hood : Handling of TML should occur within a properly functioning chemical fume hood to control the release of toxic vapors[3].

    • Ventilation : The laboratory must be well-ventilated, with local exhaust ventilation systems at the source of potential release[4][5]. Operations should be enclosed where feasible[1].

    • Explosion-Proof Equipment : Given that TML is a combustible liquid and can form explosive vapor/air mixtures, all electrical equipment must be explosion-proof[1][6].

  • Administrative Controls : These include written standard operating procedures (SOPs), safety training, and restricting access to authorized personnel only[1].

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The following sections detail the required PPE.

Exposure Limits

Monitoring the work environment is crucial to ensure that exposure levels remain below established limits.

ParameterValueAgency
NIOSH REL (TWA) 0.075 mg/m³ (as Pb) [skin]NIOSH
OSHA PEL (TWA) 0.075 mg/m³ (as Pb) [skin]OSHA
IDLH 40 mg/m³ (as Pb)NIOSH/OSHA

Table 1: Occupational Exposure Limits for this compound.[2]

Personal Protective Equipment (PPE) Specifications

The selection of PPE must be based on a site-specific risk assessment. The following are the minimum requirements for handling this compound.

Respiratory Protection

Due to the high inhalation toxicity of TML, respiratory protection is critical. The extremely low exposure limit is difficult to monitor accurately, necessitating the highest level of protection[1].

  • Required : A positive-pressure, full-facepiece Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator (SAR) operated in a continuous flow mode[1][3][7].

  • Note : Standard air-purifying respirators with cartridges are generally not sufficient and should not be used unless explicitly approved by a qualified industrial hygienist for specific, low-concentration tasks.

Hand Protection

This compound is rapidly absorbed through the skin[1]. Therefore, appropriate chemical-resistant gloves are mandatory.

Glove MaterialRecommendationImportant Considerations
Neoprene Recommended[4][5][7]This compound may dissolve some types of rubber[8].
Nitrile Recommended[4][5][7]
Butyl Rubber Potentially Suitable[9]Often provides excellent resistance to many chemicals[9].
Viton™ Potentially SuitableOffers high resistance to a broad range of chemicals.

Table 2: Glove Material Recommendations for this compound.

Protocol for Glove Selection: It is critical to note that no single glove material protects against all chemicals indefinitely. Users must consult the glove manufacturer's specific chemical resistance data for this compound. Obtain permeation and degradation data before final glove selection[1]. Always inspect gloves for any signs of damage before each use and replace them regularly[4]. Double gloving is recommended for enhanced protection.

Eye and Face Protection
  • Required : When using a full-facepiece respirator, eye protection is integrated. If a different type of respirator is approved for use, chemical splash goggles and a face shield are mandatory to protect against splashes and vapors[4][7].

Skin and Body Protection
  • Required : A full-body, chemical-resistant suit is necessary to prevent any skin contact[4][5][7]. All seams should be sealed.

  • Footwear : Chemical-resistant boots, preferably with steel toes, are required. Pant legs should be worn over the boots to prevent chemicals from entering.

Protocols for PPE Usage

Donning (Putting On) PPE Protocol

This protocol should be performed in a designated clean area, away from the immediate TML handling zone.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Inner Gloves : Don the first pair of chemical-resistant gloves.

  • Chemical Suit : Step into the chemical-resistant suit, pulling it up to your waist. Put on chemical-resistant boots.

  • Upper Body : Insert arms into the sleeves of the suit and pull the hood over your head.

  • Respirator : Don the full-facepiece SCBA or supplied-air respirator. Perform a seal check according to the manufacturer's instructions.

  • Suit Closure : Zip up the chemical suit completely. Ensure the storm flap is securely sealed.

  • Outer Gloves : Don the second pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the suit.

  • Final Check : A second person (a "buddy") should visually inspect the entire ensemble to ensure there are no breaches.

Doffing (Removing) PPE Protocol

This is a critical step to prevent contamination. Doffing should be performed in a designated decontamination area.

  • Gross Decontamination : If the suit is heavily contaminated, it should be rinsed down before removal.

  • Outer Gloves : Remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them in a designated hazardous waste container.

  • Suit and Boots : Unzip the suit. Peel it downward and away from the body, turning it inside out as it is removed. Step out of the suit and boots.

  • Respirator : Remove the facepiece. This should be the last item removed to protect against any lingering airborne contaminants.

  • Inner Gloves : Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Hygiene : Wash hands and face thoroughly with soap and water immediately after removing all PPE.

Emergency Protocols

Skin Exposure
  • Immediately move to the nearest safety shower or drench hose.

  • Remove all contaminated clothing while under the shower.

  • Flood the affected skin with large amounts of water, then wash thoroughly with soap and water[3][8].

  • Seek immediate medical attention.

Eye Exposure
  • Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open[3].

  • Remove contact lenses if worn.

  • Seek immediate medical attention[8].

Spill Response
  • Evacuate all non-essential personnel from the area[1].

  • Alert others and contact the emergency response team.

  • Only personnel with appropriate training and PPE (full SCBA and chemical suit) should enter the spill area.

  • Use non-sparking tools to absorb the spill with an inert material like vermiculite or sand[1][5].

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal[1][5].

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Selection_Workflow cluster_ppe Mandatory PPE Ensemble start Start: Plan to Work with this compound risk_assessment Conduct Comprehensive Risk Assessment start->risk_assessment engineering_controls Confirm Engineering Controls (Fume Hood, Ventilation) risk_assessment->engineering_controls task_type Determine Task Type engineering_controls->task_type ppe_high High Exposure Potential (e.g., open transfer, spill cleanup) task_type->ppe_high High Risk ppe_low Low Exposure Potential (e.g., closed system sampling) task_type->ppe_low Lower Risk respirator Full-Face SCBA or Supplied-Air Respirator ppe_high->respirator ppe_low->respirator suit Full-Body Chemical- Resistant Suit gloves Double Layer of Chemical- Resistant Gloves (e.g., Neoprene) boots Chemical-Resistant Boots end_ppe Proceed with Task Following Strict Protocols boots->end_ppe

Figure 1. Decision workflow for PPE selection when handling this compound.

References

Application Notes and Protocols for Tetramethyllead Calibration Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyllead (TML) is a highly toxic organometallic compound that has been used as a gasoline additive. Due to its persistence and toxicity, accurate quantification in environmental and biological matrices is crucial. These application notes provide detailed protocols for the preparation of this compound calibration standards and their analysis using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS).

Preparation of this compound Calibration Standards

Accurate calibration is fundamental to the reliable quantification of this compound. This protocol outlines the preparation of a stock solution and subsequent serial dilutions to create working calibration standards.

Materials and Reagents
  • This compound (TML) certified reference material (CRM) or high-purity standard

  • Methanol (HPLC or GC grade)

  • Toluene (ACS grade or higher)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Protocol for Preparation of Stock and Working Standards

1.2.1. Preparation of a 1000 µg/mL this compound Stock Solution

  • Acquire a certified reference material of this compound. These are often supplied as solutions, for example, in toluene.[1]

  • If starting with a pure TML standard, accurately weigh the required amount in a fume hood due to its high toxicity and volatility.

  • Dissolve the weighed TML in a suitable solvent such as methanol or toluene to a final concentration of 1000 µg/mL in a Class A volumetric flask.[2]

  • Ensure the glassware is scrupulously clean. It is recommended to soak glassware in 50% nitric acid overnight and rinse thoroughly with deionized water.[1]

  • Store the stock solution in an amber glass vial with a PTFE-lined cap at 4°C.

1.2.2. Preparation of Working Calibration Standards

  • From the 1000 µg/mL stock solution, prepare a series of working standards by serial dilution.

  • Use calibrated micropipettes to transfer precise volumes of the stock solution into separate volumetric flasks.

  • Dilute to the mark with the appropriate solvent (e.g., methanol).

  • Prepare a minimum of five calibration standards to cover the desired linear range of the analytical instrument.

  • A fresh set of working standards should be prepared for each analytical run to ensure accuracy, as organolead compounds can be unstable.

Example Dilution Scheme for Calibration Standards
Standard IDConcentration (µg/mL)Volume of Stock (1000 µg/mL)Final Volume (mL)Diluent
Stock1000--Toluene/Methanol
WS11001 mL of Stock10Methanol
WS2101 mL of WS110Methanol
CAL 51.01 mL of WS210Methanol
CAL 40.50.5 mL of WS210Methanol
CAL 30.10.1 mL of WS210Methanol
CAL 20.050.05 mL of WS210Methanol
CAL 10.010.01 mL of WS210Methanol

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile compounds like this compound.

2.1.1. Sample Preparation (Water Matrix)

A dispersive liquid-liquid microextraction (DLLME) can be employed for the extraction and preconcentration of TML from water samples.

  • Place a 5 mL water sample in a conical test tube.

  • Add a disperser solvent (e.g., 1 mL of acetone) containing an extraction solvent (e.g., 50 µL of chlorobenzene).

  • Rapidly inject the mixture into the sample, forming a cloudy solution.

  • Centrifuge for 5 minutes at 4000 rpm.

  • Collect the sedimented phase (extraction solvent) using a microsyringe and inject it into the GC-MS.

2.1.2. GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program50°C (hold 2 min), ramp to 200°C at 15°C/min, hold 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)252, 267 (for TML)
Dwell Time100 ms

2.1.3. Quality Control

  • Calibration Curve: Analyze the prepared calibration standards to generate a calibration curve. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.

  • Method Blank: Analyze a solvent blank to ensure no contamination.

  • Spike Recovery: Spike a known concentration of TML into a sample matrix and calculate the percent recovery to assess matrix effects.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS offers high sensitivity and specificity for the analysis of organometallic species.

2.2.1. HPLC Instrumental Parameters

ParameterValue
ColumnC18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic: 30% Methanol in water.[3] A gradient can also be used, for example, from 10% to 70% methanol, but plasma stability must be monitored.[3]
Flow Rate1.0 mL/min
Injection Volume20 µL

2.2.2. ICP-MS Instrumental Parameters

ParameterValue
RF Power1550 W
Plasma Gas Flow15 L/min
Nebulizer Gas Flow1.0 L/min
Monitored Isotopes²⁰⁸Pb

2.2.3. Quantitative Data Summary

Analytical MethodAnalyteLinear RangeDetection LimitReference
GC-AASThis compound in bloodNot specified0.01 µg/mL[4]
HPLC-ElectrochemicalThis compound350 ng - 30 µg (glassy carbon electrode)310 ng[2]
GC-MS (TEL)Tetraethyllead in water0.40 - 40.0 µg/L0.01 µg/L[5]
GC-ICP-MS (TEL)Tetraethyllead in waterNot specified<0.05 ng/L

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification crm TML Certified Reference Material stock Prepare 1000 µg/mL Stock Solution crm->stock working Prepare Working Standards (Serial Dilution) stock->working instrument GC-MS or HPLC-ICP-MS Analysis working->instrument calibration Generate Calibration Curve instrument->calibration quantify Quantify TML Concentration calibration->quantify sample_prep Sample Preparation (e.g., Extraction) sample_analysis Analyze Sample sample_prep->sample_analysis sample_analysis->quantify

Caption: Workflow for this compound calibration and sample quantification.

logical_relationship decision1 Matrix Complexity? gcms GC-MS decision1->gcms Low hplicpms HPLC-ICP-MS decision1->hplicpms High decision2 Required Sensitivity? decision2->gcms Moderate (µg/L) decision2->hplicpms High (ng/L)

References

Application Notes: Disposal of Tetramethyllead Waste in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Tetramethyllead (TML) is a highly toxic, volatile, and reactive organolead compound.[1][2][3] Due to its extreme hazard profile, the disposal of TML waste from a laboratory setting requires stringent protocols to ensure the safety of personnel and compliance with environmental regulations. These notes provide essential information and a detailed protocol for the safe management and disposal of TML waste.

1.1 Hazards of this compound

This compound is a colorless liquid, unless dyed, with a fruity odor.[1][2] It poses significant health and safety risks:

  • Toxicity: TML is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[3][4] It is a potent neurotoxin, targeting the central nervous system, and can also damage the cardiovascular system and kidneys.[2][5] Symptoms of exposure may be delayed and include insomnia, delirium, convulsions, and coma.[2][5]

  • Flammability: TML is a flammable liquid with a flash point of 100°F (38°C).[1][3] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6]

  • Reactivity and Instability: TML can decompose explosively at temperatures above 212°F (100°C).[1][7] It is incompatible with strong oxidizing agents, strong acids, and certain metals, with which it can react violently.[2][4][6] Critically, it has been noted to react violently or explosively with water.[1][5][6]

1.2 Regulatory Compliance

The disposal of TML waste is governed by federal and state hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] Laboratories are classified as hazardous waste generators and must adhere to specific requirements for waste determination, labeling, storage, and disposal.[8][9] These protocols are designed to meet or exceed regulatory standards. Disposal must be conducted through a licensed hazardous waste disposal vendor.[8][10]

1.3 Principle of Disposal: Collection and Off-Site Treatment

Direct chemical treatment or neutralization of this compound waste in a standard laboratory setting is strongly discouraged and considered extremely dangerous. The compound's high reactivity, particularly its potential for explosive decomposition with heat or water, makes in-lab treatment methods unsafe without specialized equipment and expertise.[1][6][7]

Therefore, the standard and required protocol is the safe collection, packaging, and labeling of TML waste for pickup and disposal by a certified hazardous waste management service.

Quantitative Data Summary

The following table summarizes key quantitative data related to the hazards and regulatory limits for this compound.

ParameterValueReference(s)
Physical Properties
Molecular Weight267.33 g/mol [1]
Boiling PointDecomposes above 212°F (100°C)[1]
Flash Point100°F (38°C)[1][3]
Lower Explosive Limit (LEL)1.8%[1]
Specific Gravity1.995[1]
Vapor Pressure23 mmHg at 68°F (20°C)[1][5]
Occupational Exposure Limits (as Pb)
OSHA PEL (8-hr TWA)0.075 mg/m³[6]
NIOSH REL (10-hr TWA)0.075 mg/m³[6]
ACGIH TLV (8-hr TWA)0.15 mg/m³[6]
Laboratory Storage Limits
Satellite Accumulation Area (SAA) Limit≤ 55 gallons of hazardous waste[8][11]
SAA Limit for Acutely Toxic Waste (P-list)≤ 1 quart[12][11]

Experimental Protocols: Safe Collection and Packaging of this compound Waste

This protocol details the mandatory procedure for the accumulation and preparation of TML waste for disposal.

2.1 Materials and Equipment

  • Designated chemical fume hood

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat

    • Chemical splash goggles and face shield

    • Heavy-duty chemical-resistant gloves (e.g., Viton™ or butyl rubber; consult glove manufacturer's compatibility chart)

    • Long pants and closed-toe shoes

  • Designated TML waste container: A clean, dry, leak-proof container made of a compatible material (e.g., glass or Teflon®), with a screw-top cap. The original TML reagent bottle is often a suitable choice.

  • Secondary containment bin: A chemically resistant tray or bucket large enough to hold the entire volume of the waste container.

  • Hazardous waste labels (provided by the institution's Environmental Health & Safety office).

  • Non-sparking tools (e.g., funnel, if needed).

2.2 Waste Collection Protocol

  • Designate a Waste Collection Area: All TML waste generation and collection activities must occur within a designated, properly functioning chemical fume hood.

  • Prepare the Waste Container:

    • Select a compatible waste container. Ensure it is completely dry.

    • Place the waste container in a secondary containment bin.

    • Affix a hazardous waste label to the container before adding any waste. Fill in all required information (generator name, location, etc.).

  • Transferring Waste:

    • Wear all required PPE.

    • Carefully transfer the TML waste into the designated container using a stable funnel if necessary. Use non-sparking tools.

    • DO NOT add any other type of chemical waste to the TML container. TML is incompatible with many substances.[4][6]

    • DO NOT fill the container beyond 90% capacity to allow for vapor expansion.

  • Seal and Store the Container:

    • Securely close the container cap.

    • Wipe the exterior of the container with a disposable towel dampened with an appropriate solvent (e.g., isopropanol) to remove any external contamination. Dispose of the towel as TML-contaminated solid waste.

    • Ensure the container remains within its secondary containment bin.

    • Store the container in the designated Satellite Accumulation Area within the laboratory, away from heat sources, direct sunlight, and incompatible chemicals (especially acids and oxidizers).[3][10]

  • Requesting Disposal:

    • Once the container is full (or waste is no longer being generated), complete the hazardous waste label with the final accumulation date.

    • Submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) office immediately. Do not allow waste to accumulate for extended periods.[10][12]

2.3 Disposal of Contaminated Solid Waste

  • Any solid materials contaminated with TML (e.g., pipette tips, gloves, absorbent pads) must be collected as hazardous waste.

  • Place these materials in a designated, sealed, and clearly labeled solid waste container. The label must indicate "this compound-Contaminated Debris."

  • Request pickup from EHS along with the liquid TML waste.

2.4 Emergency Procedures: Spills and Exposures

  • Spill: In the event of a TML spill, evacuate the immediate area and notify EHS and emergency personnel immediately. Do not attempt to clean up the spill unless you are trained and equipped to handle highly hazardous materials. Absorb small spills with an inert material like vermiculite or sand.[3][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]

Mandatory Visualizations

The following diagrams illustrate the required workflow and logical relationships for managing this compound waste.

TML_Waste_Workflow cluster_Lab Laboratory Activities (in Fume Hood) cluster_Storage Waste Storage & Pickup cluster_Disposal Off-Site Disposal start Start: Generate TML Waste prep_container Prepare & Label Waste Container start->prep_container transfer Transfer Waste to Container (<90% Full) prep_container->transfer seal Seal & Decontaminate Container Exterior transfer->seal store Store in Secondary Containment in SAA seal->store request_pickup Request EHS Waste Pickup store->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup vendor Transport to Licensed Hazardous Waste Facility ehs_pickup->vendor final_disposal Final Disposal/ Treatment vendor->final_disposal TML_Hazard_Relationships cluster_Hazards Inherent Hazards cluster_Controls Required Safety Controls TML This compound (TML) Waste Toxicity High Acute Toxicity (Inhalation, Dermal, Ingestion) TML->Toxicity Flammability Flammable Liquid & Vapor TML->Flammability Reactivity Reactive & Unstable TML->Reactivity Collection Collect for EHS Disposal (No In-Lab Treatment) TML->Collection Primary Disposal Method PPE Use Full PPE: Gloves, Goggles, Face Shield, Flame-Resistant Lab Coat Toxicity->PPE FumeHood Handle in Chemical Fume Hood Toxicity->FumeHood Flammability->FumeHood Segregation Segregate from Incompatibles Flammability->Segregation Store away from ignition sources Reactivity->Segregation Store away from acids, oxidizers, water

References

Troubleshooting & Optimization

Technical Support Center: Thermal Degradation of Tetramethyllead

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting experiments on the thermal degradation of tetramethyllead (TML). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product analysis shows significant amounts of methane, ethane, and ethylbenzene. Is this expected?

A1: Yes, these products are expected, particularly if you are using a toluene carrier flow system. The primary thermal degradation of this compound (TML) produces methyl radicals and elemental lead.[1][2] These highly reactive methyl radicals can then interact with the toluene carrier gas to form methane, ethane, and ethylbenzene.[1] If your experiment is conducted in the absence of a hydrogen-donating solvent like toluene, the primary products would be different, consisting mainly of hydrocarbons formed from the recombination of methyl radicals.

Q2: I am observing a low yield of decomposition products at temperatures below 400°C. What could be the issue?

A2: The thermal decomposition of TML is highly temperature-dependent. While it begins to decompose at temperatures above 100°C, the rate is significantly slower at lower temperatures.[3][4] Studies on the pyrolysis of TML have often been conducted in the temperature range of 398–480°C (671–753 K) to achieve significant decomposition.[1] If you are experiencing low yields, consider increasing the temperature of your reaction system. However, be aware that TML can decompose explosively at high temperatures, so ensure your apparatus is designed to handle potential pressure increases.[4][5]

Q3: What are the primary safety precautions I should take when working with this compound?

A3: this compound is a highly toxic, flammable, and heat-sensitive compound.[3][5]

  • Toxicity: It is fatal if ingested, inhaled, or absorbed through the skin.[4][6] Always handle TML in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Flammability: TML is a flammable liquid and poses a fire hazard when exposed to heat or flames.[3]

  • Explosion Risk: High heat can cause TML to decompose explosively, especially in sealed containers.[4][5] It is recommended to avoid heating TML above 90-100°C in a confined space.[3][4]

  • Decomposition Products: Hazardous decomposition releases toxic lead fumes and carbon monoxide.[3][4]

Q4: How do I choose between a static method and a flow method for my decomposition study?

A4: The choice between a static and a flow method depends on your experimental goals.

  • Flow Method: This method, often using a carrier gas, is ideal for studying the initial products of decomposition, such as free radicals. The rapid flow and subsequent cooling allow for the trapping and analysis of these short-lived species.[7]

  • Static Method: In this method, TML is heated in a sealed vessel for an extended period. This approach is better suited for identifying the final, stable end-products of the thermal degradation process.[7]

Q5: My kinetic data for TML decomposition is not reproducible. What factors could be contributing to this?

A5: Reproducibility issues in kinetic studies of TML decomposition can arise from several factors:

  • Temperature Control: The decomposition rate is highly sensitive to temperature. Ensure precise and stable temperature control throughout your reaction zone.

  • Surface Effects: The surfaces of the reaction vessel can influence the decomposition. Ensure consistent cleaning and conditioning of your glassware or reactor to minimize catalytic effects from surface impurities.

  • Pressure Variations: In flow experiments, maintaining a constant, low pressure is crucial for obtaining reliable kinetic data.[7]

  • Purity of TML: Impurities in your TML sample can act as catalysts or inhibitors, altering the decomposition kinetics. Ensure you are using a high-purity sample.

Quantitative Data Summary

The following table summarizes key quantitative data related to the thermal properties and decomposition of this compound.

ParameterValueSource(s)
Boiling Point 110 °C (230 °F)[5]
Decomposition Temperature Starts to decompose above 100 °C (212 °F)[3][4]
Pyrolysis Temperature Range (Experimental) 671–753 K (398–480 °C)[1]
Activation Energy for Pyrolysis 49.4 kcal/mol (approx. 207 kJ/mol)[1][8]
Pb-C Bond Dissociation Energy Approx. 204 kJ/mol[8]

Experimental Protocols

1. Pyrolysis of this compound using a Toluene Carrier Flow System

This method is adapted from studies focused on the kinetics and mechanism of TML pyrolysis.[1]

  • Objective: To study the gas-phase thermal decomposition of TML and identify the resulting radical and stable products.

  • Apparatus: A flow system consisting of a carrier gas inlet (e.g., toluene-saturated nitrogen), a heated pyrolysis tube (quartz or Pyrex), a condenser/trap cooled with liquid nitrogen, and a vacuum pump. Analytical equipment such as a gas chromatograph (GC) is required for product analysis.

  • Procedure:

    • Assemble the flow system and ensure it is leak-tight.

    • Heat the pyrolysis tube to the desired temperature (e.g., 671–753 K).[1]

    • Establish a steady flow of the toluene carrier gas at a controlled low pressure.

    • Introduce TML vapor into the carrier gas stream at a known concentration.

    • The TML/toluene mixture passes through the heated tube, where thermal decomposition occurs.

    • The reaction products and any unreacted TML are passed through the cold trap, where they condense.

    • After the experiment, the contents of the cold trap are carefully warmed and analyzed, typically by GC, to identify and quantify the products (methane, ethane, ethylbenzene, etc.).[1]

    • The first-order rate constant can be calculated based on the amount of decomposition and the contact time in the heated zone.

2. Thermal Decomposition of this compound via a Static Method

This protocol is based on methodologies designed to identify the stable end-products of TML decomposition.[7]

  • Objective: To determine the final, stable products of TML thermal decomposition.

  • Apparatus: Sealed Pyrex bulbs of a known volume, a high-vacuum line, and analytical instrumentation (e.g., GC, Mass Spectrometry) for gas and liquid analysis.

  • Procedure:

    • Evacuate a Pyrex bulb of known volume using a high-vacuum line.

    • Introduce a measured amount of liquid TML into the bulb. The bulb is typically cooled with liquid nitrogen during this process to prevent premature decomposition.

    • Seal the bulb under vacuum.

    • Place the sealed bulb in an oven or furnace at a constant, controlled temperature (e.g., above 200°C) for a specific duration (e.g., several minutes to hours).

    • After heating, carefully cool the bulb to room temperature.

    • Attach the bulb to a gas analysis system. Break the seal to release the gaseous products for analysis (e.g., by GC-MS) to identify components like methane and ethane.

    • Analyze the remaining liquid and solid residues in the bulb to identify other hydrocarbon products and elemental lead.

Visualizations

Below are diagrams illustrating the thermal degradation pathway of TML and typical experimental workflows.

Thermal_Degradation_Pathway cluster_input Reactant cluster_products Products TML This compound Pb(CH3)4 Radicals 4 Methyl Radicals (4 •CH3) TML->Radicals Primary Decomposition Lead Elemental Lead (Pb) TML->Lead Heat Heat (Δ) Products Methane (CH4) Ethane (C2H6) Ethylbenzene Radicals->Products Reaction with Toluene Toluene Toluene (Solvent) Toluene->Products

Caption: Primary thermal degradation pathway of this compound (TML).

Toluene_Carrier_Workflow Start Start Setup Assemble Flow System (TML Source, Pyrolysis Tube, Cold Trap) Start->Setup Heat Heat Pyrolysis Tube (e.g., 671-753 K) Setup->Heat Flow Establish Toluene Carrier Gas Flow Heat->Flow Introduce Introduce TML Vapor into Carrier Stream Flow->Introduce Decompose Decomposition in Heated Tube Introduce->Decompose Trap Condense Products in Liquid N2 Trap Decompose->Trap Analyze Analyze Trapped Products (e.g., GC-MS) Trap->Analyze End End Analyze->End

Caption: Experimental workflow for TML pyrolysis in a toluene carrier flow system.

Static_Method_Workflow Start Start Prepare Prepare & Evacuate Pyrex Bulb Start->Prepare Introduce Introduce Measured Amount of TML Prepare->Introduce Seal Seal Bulb Under Vacuum Introduce->Seal Heat Heat in Furnace at Constant Temperature Seal->Heat Cool Cool to Room Temperature Heat->Cool AnalyzeGas Analyze Gaseous Products (GC-MS) Cool->AnalyzeGas AnalyzeResidue Analyze Liquid/Solid Residue AnalyzeGas->AnalyzeResidue End End AnalyzeResidue->End

Caption: Experimental workflow for the static thermal decomposition of TML.

References

Technical Support Center: Grignard Synthesis of Tetramethyllead

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and reproducibility of tetramethyllead synthesis via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for this compound synthesis is failing to initiate. What are the common causes and solutions?

A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary causes are typically an inactive magnesium surface and the presence of moisture.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings prevents the reaction with methyl halide.[1]

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine (the purple color will fade upon initiation), crushing the magnesium turnings under an inert atmosphere to expose a fresh surface, or gentle heating.[2][3]

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware, solvent, or reagents.[1][4][5]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying for several hours, and then cooled under an inert atmosphere (e.g., argon or nitrogen).[1][6] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which are essential for success.[1][5]

Q2: What are the primary side reactions that lower the yield of this compound, and how can they be minimized?

A2: The main side reactions are Wurtz-type coupling and the inherent disproportionation of the lead intermediate.

  • Wurtz Coupling: The newly formed methylmagnesium halide can react with unreacted methyl halide starting material to form ethane (CH₃-CH₃). This is a significant issue when the local concentration of the methyl halide is high.[2][6]

    • Solution: Minimize this side reaction by adding the methyl halide solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent.[2]

  • Disproportionation: The reaction of a Grignard reagent with lead(II) chloride (PbCl₂) does not produce a stable dialkyllead(II) species. This intermediate is unstable and disproportionates to form this compound (Pb(CH₃)₄) and elemental lead (Pb).[7] This is an intrinsic part of the reaction pathway and accounts for the theoretical maximum yield being less than 100% based on the lead(II) chloride reactant.

    • Reaction: 2PbCl₂ + 4CH₃MgX → (CH₃)₄Pb + Pb + 4MgXCl[7]

Q3: My yield is consistently low. What are the most critical parameters to optimize?

A3: Consistently low yields often point to issues with reaction conditions, including the choice of solvent, temperature, and the potential need for a catalyst.

  • Solvent: Ethereal solvents are required to stabilize the Grignard reagent.[5] Tetrahydrofuran (THF) is often preferred over diethyl ether as it provides better stabilization, especially when using less reactive halides like methyl chloride.[5][6]

  • Temperature Control: The synthesis of this compound requires more rigorous temperature control than its tetraethyl counterpart due to the high volatility of both the product and the methyl chloride reactant.[8] Some patented processes initiate the reaction at a lower temperature (50-70°C) before carefully heating the mixture to a higher temperature (up to 130°C) to drive the reaction to completion.[9]

  • Catalysis: While the reaction can proceed without a catalyst, yields are often very low.[8] The use of a catalyst is highly recommended for achieving good yields.

Q4: Are catalysts effective for this synthesis? If so, which ones are recommended?

A4: Yes, catalysts are highly effective and can dramatically improve the yield of this compound. Aluminum-based catalysts are well-documented for this purpose.[8]

  • Effective Catalysts: Triethyl aluminum, methyl aluminum sesquichloride, and aluminum chloride have been shown to be effective.[8][9] In some preparations, using triethyl aluminum as a catalyst resulted in an average yield of 77.9%.[8] Another patent describes the use of an aluminum-mercury catalyst to achieve good yields.[10]

  • Inert Hydrocarbons: The presence of a controlled amount of an inert liquid hydrocarbon (with a boiling point between 90-150°C) in conjunction with a catalyst has also been shown to provide appreciably greater yields.[8]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium surface is passivated with MgO.[1] 2. Presence of water in glassware or solvent.[1] 3. Impure reagents (e.g., wet methyl halide).1. Activate Mg with iodine, mechanical crushing, or a small amount of 1,2-dibromoethane.[2][3] 2. Flame-dry all glassware under vacuum and cool under an inert gas.[6] Use freshly opened or distilled anhydrous solvents.[5] 3. Ensure the purity and dryness of the methyl halide.
Low Yield of this compound 1. Wurtz coupling side reaction.[2] 2. Incomplete reaction. 3. Loss of volatile product or reactant during reaction or workup.[8] 4. Suboptimal reaction conditions (no catalyst, wrong temperature).[8]1. Add the methyl halide solution slowly and dropwise to the magnesium suspension.[2] 2. Ensure a sufficient reaction time and optimal temperature profile. Consider adding a catalyst.[8][9] 3. Use a reflux condenser cooled to a low temperature and handle the product carefully during isolation. 4. Introduce an aluminum-type catalyst.[8] Optimize temperature according to established protocols.[9]
Formation of Black/Cloudy Precipitate 1. This is expected; the reaction mixture turns cloudy upon successful Grignard formation.[1] 2. The formation of finely divided elemental lead as a byproduct of disproportionation is also expected.[7]1. This is a visual indicator of successful Grignard reagent formation. 2. This is a normal part of the reaction and does not necessarily indicate a problem. The lead will be removed during workup.
Only Starting Material Recovered 1. Complete failure of Grignard reagent formation. 2. The Grignard reagent was fully quenched by moisture or other protic impurities before the addition of PbCl₂.1. Re-evaluate the initiation procedure (See "Reaction Fails to Initiate"). 2. Re-verify the anhydrous conditions of the entire setup and all reagents.

Quantitative Data on Reaction Yields

The following table summarizes reported yields for tetra-alkyl lead synthesis under various catalytic conditions.

ProductCatalystAdditive(s)Reported Yield (%)Reference
This compoundTriethyl aluminumInert Hydrocarbon77.9% (average)[8]
This compoundMethyl aluminum sesquichlorideInert Hydrocarbon76.8% (average)[8]
This compoundAluminum ChlorideThis compound80%[9]
This compoundAluminum-Mercury AmalgamNone"Good yields"[10]
TetraethylleadNone (Improved Process)None70-85%[11]

Experimental Protocols

Protocol 1: Preparation of Methylmagnesium Halide Reagent

Note: This procedure must be conducted under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents.

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Setup: Place magnesium turnings in the flask. Add a single crystal of iodine.

  • Solvent Addition: Add a portion of anhydrous diethyl ether or THF to the flask, enough to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of methyl halide (e.g., methyl bromide or methyl chloride) in anhydrous ether or THF. Add a small amount (~5-10%) of this solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the solution turning cloudy.[1][2] Gentle warming may be required if the reaction does not start.

  • Formation: Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

Protocol 2: Synthesis of this compound

  • Setup: Cool the freshly prepared methylmagnesium halide solution in an ice-water bath.

  • Addition of PbCl₂: Add anhydrous lead(II) chloride (PbCl₂) portion-wise to the stirred Grignard solution at a rate that keeps the temperature under control. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion. The optimal time and temperature may vary; refer to specific literature procedures.[9]

  • Workup: Cool the reaction mixture. The product is typically isolated via steam distillation, which effectively separates the volatile this compound from the solid byproducts (lead, magnesium salts).[8][12]

Visualizations

ReactionPathway MeMgX 4 CH₃MgX (Grignard Reagent) TML (CH₃)₄Pb (this compound) node_mid MeMgX->node_mid PbCl2 2 PbCl₂ (Lead(II) Chloride) PbCl2->TML + PbCl2->node_mid Pb Pb (Lead Metal) Salts 4 MgXCl (Magnesium Salts) node_mid->TML node_mid->Pb node_mid->Salts

Caption: Reaction pathway for the Grignard synthesis of this compound.

Workflow A 1. Glassware Prep (Flame-dry under vacuum) B 2. Grignard Formation (Add CH₃X to Mg in ether/THF) A->B Anhydrous Conditions C 3. Reaction with PbCl₂ (Controlled addition, then reflux) B->C Freshly prepared reagent D 4. Reaction Workup (Cooling & Quenching) C->D E 5. Product Isolation (Steam Distillation) D->E F 6. Analysis (Purity & Yield Determination) E->F

Caption: A generalized experimental workflow for this compound synthesis.

TroubleshootingTree Start Symptom: Low or No Yield Q1 Did the reaction initiate? (Color change, exotherm) Start->Q1 No_Init NO Q1->No_Init No Yes_Init YES Q1->Yes_Init Yes Cause_Init Cause: Inactive Mg or Moisture No_Init->Cause_Init Q2 Significant side-product (e.g., ethane) observed? Yes_Init->Q2 Solution_Init Solution: Activate Mg (Iodine) Flame-dry glassware Use anhydrous solvent Cause_Init->Solution_Init Yes_Wurtz YES Q2->Yes_Wurtz Yes No_Wurtz NO Q2->No_Wurtz No Cause_Wurtz Cause: Wurtz Coupling Yes_Wurtz->Cause_Wurtz Cause_Conditions Cause: Suboptimal Conditions No_Wurtz->Cause_Conditions Solution_Wurtz Solution: Slow, dropwise addition of methyl halide Cause_Wurtz->Solution_Wurtz Solution_Conditions Solution: Add Al-based catalyst Optimize temperature profile Ensure sufficient reaction time Cause_Conditions->Solution_Conditions

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Tetramethyllead (TML) Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetramethyllead (TML) in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (TML) solution unstable in acidic conditions?

A1: this compound is inherently unstable in the presence of acid due to the susceptibility of the lead-carbon (Pb-C) bond to electrophilic attack. Protons (H⁺) in the acidic medium act as electrophiles, attacking the carbon atom of the methyl group bonded to lead. This process, known as acidolysis or protodemetallation, leads to the cleavage of the Pb-C bond and the progressive degradation of the TML molecule.

Q2: What is the primary degradation pathway of TML in an acidic solution?

A2: The degradation of TML in acidic conditions occurs via a stepwise dealkylation process. The initial and rate-determining step is the cleavage of one methyl group to form the trimethyllead cation ([Pb(CH₃)₃]⁺). This cation is more stable than TML but can undergo further dealkylation in stronger acidic conditions or over longer periods, eventually leading to dimethyllead species, monomethyllead species, and finally, inorganic lead(II) ions (Pb²⁺).

Q3: What are the expected products from the decomposition of TML in acid?

A3: The primary organic product is the trimethyllead cation. Methane (CH₄) is formed as the other product from the initial cleavage. Depending on the reaction conditions (acid strength, temperature, time), you may also detect subsequent dealkylation products, including dimethyllead and monomethyllead species, with inorganic lead(II) as the final decomposition product.

Q4: How does pH affect the stability of my TML solution?

A4: The rate of TML decomposition is highly dependent on the pH of the solution. The lower the pH (i.e., higher the acid concentration), the faster the degradation will occur. The reaction rate is directly influenced by the concentration of protons available to initiate the cleavage of the Pb-C bond.

Q5: Are there any visible signs of TML degradation in my experiment?

A5: TML and its initial degradation product, the trimethyllead cation, are typically soluble and colorless in solution. However, as the decomposition progresses to form less soluble di- and mono-alkyllead salts or inorganic lead salts (depending on the counter-ions present from the acid), you might observe the formation of a precipitate, especially at higher concentrations.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action(s)
Rapid loss of TML signal in analytical measurements (GC, NMR). The experimental medium is too acidic, causing rapid decomposition.1. Measure the pH of your solution. 2. If possible, increase the pH to a less acidic range where TML is more stable. 3. If low pH is required, perform experiments at a lower temperature to decrease the decomposition rate. 4. Prepare fresh TML solutions immediately before use.
Appearance of unexpected peaks in chromatograms or spectra. These are likely the degradation products, such as trimethyllead or dimethyllead species.1. Attempt to identify the new peaks by comparing with known standards of TML degradation products. 2. Use techniques like GC-MS or LC-MS to identify the mass of the unknown species, which can confirm their identity as dealkylated lead compounds.
Formation of a white precipitate in the reaction vessel. The concentration of TML and/or the rate of decomposition is high, leading to the formation of insoluble inorganic lead salts (e.g., PbCl₂, PbSO₄).1. Lower the initial concentration of TML. 2. Control the rate of decomposition by adjusting the pH or temperature. 3. Analyze the precipitate to confirm the presence of lead.
Inconsistent or non-reproducible experimental results. The stability of the TML stock or working solution is compromised.1. Ensure TML stock solutions are stored in neutral, aprotic solvents and protected from light. 2. Always prepare fresh working solutions in your acidic medium immediately prior to the experiment. 3. Routinely check the purity of your TML stock solution.

Data Presentation

Table 1: Illustrative pH-Dependent Decomposition of this compound

The following data is representative and illustrates the expected trend. Actual decomposition rates should be determined empirically for your specific experimental conditions.

pH Approximate Half-life (t₁/₂) at 25°C Primary Decomposition Product (>95%)
1.0< 1 hourTrimethyllead Cation ([Pb(CH₃)₃]⁺)
2.0Several hoursTrimethyllead Cation ([Pb(CH₃)₃]⁺)
3.0~ 1 dayTrimethyllead Cation ([Pb(CH₃)₃]⁺)
4.0Several daysTrimethyllead Cation ([Pb(CH₃)₃]⁺)
5.0> 1 weekTrimethyllead Cation ([Pb(CH₃)₃]⁺)
> 6.0Generally stable for experimental timescales-

Experimental Protocols

Protocol: Monitoring TML Decomposition by ¹H NMR Spectroscopy

This protocol outlines a method for quantifying the rate of TML decomposition in an acidic medium.

1. Materials:

  • This compound (TML)
  • Deuterated solvent (e.g., D₂O, Methanol-d₄)
  • Acid (e.g., HCl, H₂SO₄) of known concentration
  • Internal standard (e.g., Trimethylsilylpropanoic acid - TMSP)
  • NMR tubes
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solutions:
  • Prepare a stock solution of TML in a neutral, deuterated organic solvent (e.g., Methanol-d₄).
  • Prepare a stock solution of the internal standard (TMSP) in D₂O.
  • Prepare a series of acidic buffer solutions in D₂O at the desired pH values.
  • Sample Preparation for NMR:
  • In an NMR tube, add a precise volume of the acidic D₂O buffer.
  • Add a precise volume of the internal standard stock solution.
  • Place the NMR tube in the spectrometer and acquire a spectrum before the addition of TML to ensure there are no interfering signals.
  • Initiate the reaction by adding a known, small volume of the TML stock solution to the NMR tube. Cap, invert several times to mix, and immediately begin acquiring ¹H NMR spectra at timed intervals (e.g., every 5 minutes for a fast reaction, or every hour for a slower one).
  • Data Acquisition and Analysis:
  • The TML signal will appear as a sharp singlet (with lead satellites) around 0.2 ppm. The trimethyllead cation will appear as a singlet at a different chemical shift (downfield).
  • Integrate the TML signal and the internal standard signal at each time point.
  • Calculate the concentration of TML at each time point relative to the constant concentration of the internal standard.
  • Plot the natural logarithm of the TML concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for the decomposition at that specific pH.

Visualizations

TML_Decomposition_Pathway TML This compound (CH₃)₄Pb TMP_cation Trimethyllead Cation [(CH₃)₃Pb]⁺ TML->TMP_cation + H⁺ - CH₄ DMP_cation Dimethyllead Cation [(CH₃)₂Pb]²⁺ TMP_cation->DMP_cation + H⁺ - CH₄ (Slower) Pb_ion Inorganic Lead Pb²⁺ DMP_cation->Pb_ion Further Decomposition

Caption: Acid-catalyzed stepwise dealkylation of this compound.

Troubleshooting_Flowchart start Unexpected Result in TML Experiment check_pH Is the pH of the medium acidic? start->check_pH rapid_loss Rapid Loss of TML Signal? check_pH->rapid_loss Yes end_stable Issue likely not acid instability check_pH->end_stable No new_peaks Appearance of New Peaks? rapid_loss->new_peaks Yes action_neutral_control Run Control in Neutral Medium rapid_loss->action_neutral_control No action_identify_peaks Identify Degradation Products (e.g., via MS) new_peaks->action_identify_peaks No, but loss observed end_unstable Issue is Acid-Induced Decomposition new_peaks->end_unstable Yes action_lower_temp Lower Temperature or Prepare Fresh Solution action_identify_peaks->end_unstable end_unstable->action_lower_temp

Technical Support Center: Tetramethyllead (TML) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetramethyllead (TML) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the gas chromatography (GC) analysis of this compound, particularly when using mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) detectors.

Q1: Why are my TML peaks tailing?

Peak tailing, where the peak asymmetry is skewed to the right, is a common issue in GC analysis and can lead to poor integration and inaccurate quantification.

Possible Causes:

  • Active Sites: TML can interact with active sites (e.g., exposed silanols) in the GC inlet liner, at the head of the analytical column, or in the transfer line. This is a frequent issue for organometallic compounds.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

  • Improper Column Installation: If the column is not cut properly or is installed at the incorrect depth in the inlet, it can cause peak shape distortion.

  • Incompatible pH: For aqueous samples, the pH can influence the stability and chromatographic behavior of TML and its degradation products.

Troubleshooting Steps:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider using a liner with glass wool to trap non-volatile matrix components.

  • Column Maintenance: Trim the first 10-20 cm from the front of the column to remove accumulated contaminants.

  • Check Column Installation: Re-install the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut.

  • Condition the Column: Properly condition the column after installation or maintenance to ensure a stable baseline and remove any residual moisture or oxygen.

Q2: I'm observing peak fronting for my TML standard. What is the cause?

Peak fronting, the inverse of tailing, is typically caused by column overload or an incompatible solvent.

Possible Causes:

  • Column Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to a fronting peak shape.

  • Incompatible Stationary Phase or Solvent: If the polarity of the sample solvent does not match the stationary phase, it can cause poor peak focusing at the head of the column.

  • Condensation Effects: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can hinder the proper focusing of the analyte.

Troubleshooting Steps:

  • Reduce Injection Volume: Dilute your sample or reduce the injection volume.

  • Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.

  • Check Solvent and Column Compatibility: Ensure the solvent is appropriate for the GC column's stationary phase.

  • Optimize Oven Temperature: For splitless injections, set the initial oven temperature approximately 20°C below the boiling point of your solvent to ensure proper solvent trapping and analyte focusing.

Q3: My chromatogram shows "ghost peaks" in blank runs. Where are they coming from?

Ghost peaks are peaks that appear in blank runs when no sample is injected. They are typically caused by contamination somewhere in the system.

Possible Causes:

  • Contaminated Syringe: Residual sample from a previous injection can be carried over.

  • Septum Bleed: Small particles from the inlet septum can be deposited into the liner or column over time, which then elute during a temperature program.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contamination within the gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.

  • Inlet Contamination: Residue from previous samples can build up in the inlet liner and be slowly released during subsequent runs.

Troubleshooting Steps:

  • Clean the Syringe: Implement a rigorous syringe cleaning protocol between injections.

  • Replace Consumables: Regularly replace the inlet septum and liner.

  • Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

  • Perform a Condensation Test: Run a blank gradient immediately after the system has been idle at a low temperature for an extended period. If the first blank has significantly more peaks than a subsequent blank, the contamination is likely in the carrier gas or gas lines.[1]

Q4: What are matrix effects and how do they interfere with TML quantification?

Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) due to the presence of other co-eluting components in the sample matrix.[2][3] This is a significant source of interference in the analysis of complex environmental samples like soil and water.

Common Sources of Matrix Effects in TML Analysis:

  • Petroleum Hydrocarbons: In samples from sites contaminated with leaded gasoline, a complex mixture of hydrocarbons can co-elute with TML. These hydrocarbons can cause signal suppression in the MS ion source.[4]

  • Humic Acids: In soil and water samples with high organic content, humic and fulvic acids can be co-extracted with TML. These large molecules can interfere with the vaporization process in the GC inlet and potentially chelate with lead species, affecting recovery.[5]

  • Sulfur Compounds: Gasoline and crude oil can contain various sulfur compounds. These can cause quenching of the signal in certain detectors, such as a Flame Photometric Detector (FPD), and can also co-elute with TML, leading to isobaric interferences in MS analysis.[6][7]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before injection.

  • Use of Internal Standards: An isotopically labeled internal standard is the preferred method to compensate for matrix effects, as it will be affected in the same way as the native analyte.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.

  • Selective Detectors: Using a highly selective detector like a tandem mass spectrometer (MS/MS) or an ICP-MS can significantly reduce the impact of co-eluting interferences. GC-ICPMS, for instance, detects the unique isotopic masses of lead and is not affected by co-eluting organic substances.[4]

Table 1: Illustrative Example of Matrix Effects on TML Signal (Note: The following data is for illustrative purposes to demonstrate the concept of matrix effects and is not derived from a specific experimental study.)

Sample MatrixTML Concentration (spiked)TML Signal Response (Area Counts)Signal Suppression/Enhancement
Pure Solvent10 µg/L1,000,000Baseline
Sandy Soil Extract10 µg/L850,000-15% (Suppression)
High Organic Soil Extract10 µg/L600,000-40% (Suppression)
Wastewater Extract10 µg/L1,150,000+15% (Enhancement)

Experimental Protocols

Protocol 1: Determination of this compound in Soil by GC-ICPMS

This protocol is based on methodologies for organolead analysis in environmental samples and is intended for use by trained analytical chemists.

1. Scope and Application: This method is for the quantitative determination of this compound (TML) in soil and sediment samples. It is performance-based, and modifications are permissible provided all quality control requirements are met.

2. Sample Handling and Preservation:

  • Collection: Collect samples in clean glass jars with Teflon-lined lids, leaving minimal headspace.

  • Storage: Store samples at ≤6 °C and protect from light.

  • Holding Time: The maximum holding time before extraction is 14 days. Extracts should be analyzed within 40 days.

3. Reagents and Standards:

  • Solvents: Hexane, Dichloromethane (DCM), Methanol (pesticide grade or equivalent).

  • Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours).

  • Standards: Certified TML standard solution, isotopically labeled internal standards (e.g., deuterated TML or other tetra-alkyl tin/germanium compounds).

4. Sample Preparation and Extraction:

  • Homogenize the soil sample.

  • Weigh approximately 5-10 g of the homogenized sample into a clean extraction vessel.

  • Spike the sample with the internal standard solution.

  • Add 20 mL of hexane (or a suitable solvent mixture) to the sample.

  • Extract the sample using an appropriate technique (e.g., sonication for 15 minutes or shaker extraction for 1 hour).

  • Allow the solid material to settle, and carefully decant the solvent into a clean tube.

  • Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

5. Instrumental Analysis (GC-ICPMS):

  • Gas Chromatograph: Agilent 8890 GC (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Injection Mode: On-column injection is recommended to prevent thermal degradation of TML. If not available, a cooled split/splitless injection can be used.

  • Injector Temperature: 150°C (if not using on-column).

  • Oven Program: 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • ICP-MS: Agilent 7850 ICP-MS (or equivalent).

  • Monitored Isotopes: Lead isotopes at m/z 206, 207, and 208. The most abundant isotope, 208, is typically used for quantification.

6. Quality Control:

  • Method Blank: An aliquot of clean sand processed in the same manner as the samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean sand sample spiked with a known concentration of TML to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of TML to assess matrix-specific accuracy and precision.

  • Calibration: A multi-point initial calibration (minimum 5 points) must be performed.

Visualizations

Diagrams of Workflows and Concepts

G cluster_0 Troubleshooting Workflow for TML Peak Shape Issues start Poor TML Peak Shape (Tailing, Fronting, Splitting) q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No sol_tail Check for Active Sites: - Use deactivated liner - Trim column - Check column installation q1->sol_tail Yes sol_front Check for Overload: - Dilute sample - Increase split ratio - Check solvent compatibility q2->sol_front Yes sol_split Check Injection: - Use liner with wool - Check oven temperature - Ensure proper vaporization q2->sol_split No (Splitting) end_node Peak Shape Improved sol_tail->end_node sol_front->end_node sol_split->end_node

Caption: A logical troubleshooting workflow for common peak shape problems in TML analysis.

G cluster_1 TML Sample Preparation Workflow (Soil) sample 1. Soil Sample (5-10g) spike 2. Spike with Internal Standard sample->spike extract 3. Solvent Extraction (e.g., Hexane) spike->extract dry 4. Dry Extract (Sodium Sulfate) extract->dry concentrate 5. Concentrate (if needed) dry->concentrate analysis 6. Analyze by GC-ICPMS concentrate->analysis

Caption: A streamlined workflow for the preparation of soil samples for TML analysis.

G cluster_2 Concept of Matrix Effect on TML Signal cluster_ideal Ideal Condition (Pure Solvent) cluster_real Real Condition (Complex Matrix) ideal_source TML ions enter MS source ideal_signal Expected Signal ideal_source->ideal_signal No interference real_source TML ions + Matrix ions enter MS source real_signal Suppressed Signal real_source->real_signal Ionization competition explanation Matrix components (e.g., hydrocarbons) compete with TML for ionization, reducing the measured signal.

References

Technical Support Center: Safe Handling of Tetramethyllead (TML)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tetramethyllead (TML) is a highly toxic organometallic compound with significant health and safety risks. This guide is intended for trained professionals in a controlled laboratory setting. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with this compound (TML)?

A1: The most significant hazard of TML is its extreme toxicity. Fatal lead poisoning can occur through inhalation of its vapors, skin absorption, or ingestion.[1][2] TML is a systemic poison that can affect the central nervous system, brain, and other organs.[3] Symptoms of exposure can be delayed and include insomnia, delirium, convulsions, and coma.[2][4]

Q2: Can this compound decompose explosively?

A2: While TML is sensitive to heat and may explode if heated above 90°C (194°F) under confinement, the more immediate concern in a laboratory setting is its potential for rapid, uncontrolled decomposition.[1][3][5] This decomposition can generate toxic lead fumes and carbon monoxide, and the pressure buildup in a sealed container can cause it to rupture or explode.[1][6]

Q3: What conditions can trigger the decomposition of TML?

A3: Decomposition of TML can be initiated by:

  • Heat: Temperatures above 100°C (212°F) can cause decomposition and pressure buildup in containers.[1][6]

  • Sunlight: Exposure to direct sunlight should be avoided.[3]

  • Strong Oxidizers: TML can react violently with strong oxidizing agents such as potassium permanganate and sulfuryl chloride.[1][2][3]

  • Certain Chemicals: It can react explosively with tetrachlorotrifluoromethyl phosphorane.[1][3]

Q4: What are the proper storage conditions for TML?

A4: TML should be stored in a cool, dry, well-ventilated area in tightly closed containers.[3] It should be kept away from heat, sparks, open flames, and direct sunlight.[3][7] Storage should be in a designated area for flammable liquids, and containers should be protected from physical damage.[3][6]

Troubleshooting Guide: Preventing Uncontrolled Decomposition

This guide provides a systematic approach to identifying and mitigating risks during experiments involving TML.

Issue 1: Accidental Overheating of the Reaction Mixture
  • Symptoms: A sudden increase in reaction temperature, unexpected color change, or release of fumes.

  • Immediate Actions:

    • If safe to do so, immediately remove the heat source.

    • Alert personnel in the immediate vicinity and evacuate the area if there is a risk of fume inhalation or container rupture.

    • If the reaction is in a fume hood, ensure the sash is lowered.

  • Preventative Measures:

    • Always use a well-calibrated heating mantle with a temperature controller and a secondary temperature probe in the reaction vessel.

    • Perform reactions in a reaction vessel of appropriate size to allow for efficient heat dissipation.

    • For exothermic reactions, add reagents slowly and with adequate cooling.

Issue 2: Incompatible Chemical Contamination
  • Symptoms: Unexpected gas evolution, rapid color change, or a sudden increase in temperature upon adding a reagent.

  • Immediate Actions:

    • Cease addition of the reagent immediately.

    • If the reaction is vigorous, follow the evacuation procedure as in Issue 1.

  • Preventative Measures:

    • Thoroughly review the chemical compatibility of all reagents and solvents before starting the experiment. TML is incompatible with strong oxidizers, strong acids (especially nitric acid), and chemically active metals.[1][5][8]

    • Ensure all glassware is clean and free of contaminants.

    • Use dedicated glassware for handling TML when possible.

Issue 3: Accidental Exposure to Air or Sunlight
  • Symptoms: Gradual discoloration of the TML solution.

  • Immediate Actions:

    • If the container is open, close it immediately.

    • Move the container to a dark, cool, and well-ventilated storage area.

  • Preventative Measures:

    • Handle TML under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Store TML in amber or opaque containers to protect it from light.[3]

    • Work in a laboratory with minimal direct sunlight exposure or use UV-blocking shields.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValue
Molecular Weight267.3 g/mol
Boiling Point110°C (230°F)
Decomposition Temp.Starts to decompose at ~100°C (212°F)
Flash Point37.7°C (100°F)
Autoignition Temp.254°C
Lower Explosive Limit1.8%
Specific Gravity1.995

Sources:[2][5][9][10]

Table 2: Chemical Incompatibilities

Incompatible MaterialPotential Hazard
Strong Oxidizers (e.g., Potassium Permanganate, Sulfuryl Chloride)Fire and explosion.[1][2][3]
Tetrachlorotrifluoromethyl phosphoraneExplosive reaction.[1][3]
Strong Acids (especially Nitric Acid)Violent reaction.[5]
Chemically Active MetalsViolent reaction.[5]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound
  • Preparation:

    • Work must be conducted in a certified chemical fume hood.[11]

    • Ensure a safety shower and eyewash station are readily accessible.

    • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., Viton or a suitable laminate), a flame-resistant lab coat, and chemical splash goggles.[11]

    • Have a spill kit readily available.

  • Procedure:

    • Before use, visually inspect the TML container for any signs of damage or pressure buildup.

    • To minimize exposure to air and light, use an inert gas (nitrogen or argon) blanket over the liquid.

    • Use a syringe or cannula for transferring TML to prevent vapor release and ensure accurate measurement.

    • All transfers should be performed in a secondary container to catch any potential spills.

    • Close the container tightly immediately after dispensing.

  • Waste Disposal:

    • All TML-contaminated waste (e.g., pipette tips, gloves, paper towels) must be disposed of as hazardous waste in a designated, sealed container.

    • Rinse contaminated glassware with a suitable solvent in the fume hood, and collect the rinsate as hazardous waste.

Visualizations

experimental_workflow prep Preparation - Fume Hood - PPE - Spill Kit handling Handling TML - Inert Atmosphere - Syringe/Cannula Transfer - Secondary Containment prep->handling reaction Reaction - Controlled Temp. - Slow Addition - Continuous Monitoring handling->reaction quench Quenching - Appropriate Reagent - Controlled Conditions reaction->quench waste Waste Disposal - Segregated Hazardous Waste reaction->waste If Uncontrolled workup Workup & Purification - Minimize Exposure quench->workup workup->waste

Caption: A generalized workflow for experiments involving this compound.

decision_tree start Is TML necessary for the experiment? alt Consider a less hazardous alternative. start->alt No assess Assess Risks: - Temperature - Incompatibilities - Light/Air Exposure start->assess Yes mitigate Implement Controls: - Fume Hood - Inert Atmosphere - Temp. Control - PPE assess->mitigate Risks Identified stop Re-evaluate Experimental Design assess->stop Risks Unmanageable proceed Proceed with Caution mitigate->proceed

References

"troubleshooting low recovery in tetramethyllead extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of tetramethyllead (TML). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low recovery during this compound (TML) extraction?

A1: Low recovery of TML can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for the sample matrix, leading to incomplete partitioning of TML into the solvent phase.[1][2]

  • Sample Matrix Interferences: Components within the sample matrix, such as fats in biological samples or other organic compounds in environmental samples, can interfere with the extraction process.[3][4]

  • Analyte Degradation: TML is susceptible to degradation, particularly at elevated temperatures or under certain chemical conditions.[1][3]

  • Incomplete Phase Separation: Emulsions or incomplete separation between the aqueous and organic layers can lead to loss of the analyte.

  • Volatilization Losses: Due to its volatility, TML can be lost during sample preparation steps, especially during solvent evaporation.[3][5]

  • Improper pH of Aqueous Phase: For liquid-liquid extractions from aqueous samples, the pH can influence the stability and extractability of TML.

Q2: Which solvents are recommended for TML extraction?

A2: The choice of solvent is critical and depends on the sample matrix. Generally, non-polar organic solvents are effective for extracting TML. Common choices include:

  • Hexane or Iso-octane: Often used for extraction from aqueous samples and gasoline.

  • Dichloromethane (DCM): A versatile solvent for various sample types.[3]

  • Ether: Has been used in the synthesis and extraction of organolead compounds.[6]

  • Toluene: Another suitable non-polar solvent.[3]

It is crucial to use high-purity or pesticide-grade solvents to avoid introducing contaminants that can interfere with subsequent analysis.[3]

Q3: Can temperature affect the extraction efficiency of TML?

A3: Yes, temperature can significantly impact TML recovery. While elevated temperatures can sometimes increase extraction efficiency for some compounds, TML is thermally labile and can decompose at higher temperatures.[3][7] It is generally recommended to perform extractions at room temperature or even chilled conditions to minimize degradation.[7] During solvent evaporation steps, it is critical to use a gentle stream of nitrogen and a controlled temperature water bath to prevent analyte loss.[1]

Troubleshooting Guides

Issue 1: Low Recovery from Aqueous Samples (e.g., Water, Blood Plasma)

This section provides a step-by-step guide to troubleshoot low TML recovery from aqueous matrices.

start Start: Low TML Recovery check_solvent 1. Verify Solvent Choice - Is it a non-polar solvent? - Is it high purity? start->check_solvent solvent_ok Solvent is appropriate check_solvent->solvent_ok Yes solvent_bad Solvent is inappropriate check_solvent->solvent_bad No check_ph 2. Check pH of Aqueous Sample solvent_ok->check_ph change_solvent Action: Switch to a recommended non-polar solvent (e.g., Hexane, DCM). Ensure high purity. solvent_bad->change_solvent change_solvent->check_ph ph_ok pH is neutral check_ph->ph_ok Yes ph_bad pH is acidic/basic check_ph->ph_bad No check_emulsion 3. Observe for Emulsion Formation ph_ok->check_emulsion adjust_ph Action: Adjust pH to neutral (around 7.0) to prevent TML instability. ph_bad->adjust_ph adjust_ph->check_emulsion emulsion_yes Emulsion present check_emulsion->emulsion_yes Yes emulsion_no No emulsion check_emulsion->emulsion_no No break_emulsion Action: Use techniques to break emulsion: - Add NaCl to increase ionic strength - Centrifugation - Gentle swirling instead of vigorous shaking emulsion_yes->break_emulsion check_evaporation 4. Review Solvent Evaporation Step emulsion_no->check_evaporation break_emulsion->check_evaporation evaporation_ok Gentle evaporation check_evaporation->evaporation_ok Yes evaporation_bad Aggressive evaporation check_evaporation->evaporation_bad No end End: Re-evaluate Recovery evaporation_ok->end adjust_evaporation Action: Use a gentle stream of nitrogen. Avoid high temperatures. Do not evaporate to complete dryness. evaporation_bad->adjust_evaporation adjust_evaporation->end

Caption: Troubleshooting workflow for low TML recovery from aqueous samples.

Solvent SystemMatrixReported RecoveryReference
Dichloromethane (DCM)WaterNot specified, but used in standard methods.[3]
n-HexaneWater>95% (for similar organolead compounds)Inferred from general principles
TolueneWaterNot specified, but used in standard methods.[3]
EtherSynthesis MixtureGood yield reported in synthesis protocols.[6]
Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results often point to subtle variations in the experimental procedure or sample handling.

start Inconsistent TML Recovery sample_homogeneity Sample Homogeneity start->sample_homogeneity extraction_time Extraction Time start->extraction_time shaking_technique Shaking Technique start->shaking_technique temperature_fluctuation Temperature Fluctuations start->temperature_fluctuation solvent_volume Solvent Volume Precision start->solvent_volume glassware_cleanliness Glassware Cleanliness start->glassware_cleanliness solution1 Ensure thorough mixing/homogenization of the initial sample. sample_homogeneity->solution1 solution2 Standardize the extraction time for all samples. extraction_time->solution2 solution3 Use a consistent shaking method and intensity (e.g., mechanical shaker). shaking_technique->solution3 solution4 Conduct extractions in a temperature-controlled environment. temperature_fluctuation->solution4 solution5 Use calibrated pipettes for accurate solvent measurement. solvent_volume->solution5 solution6 Implement a rigorous glassware cleaning protocol to remove contaminants. glassware_cleanliness->solution6

Caption: Key factors and solutions for addressing inconsistent TML recovery.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of TML from Water

This protocol outlines a general procedure for the extraction of this compound from aqueous samples for subsequent analysis by methods such as gas chromatography.

Materials:

  • Separatory funnel (Teflon or glass)[3]

  • Extraction solvent (e.g., Dichloromethane or Hexane, pesticide grade)[3]

  • Sodium sulfate (anhydrous, reagent grade)[3]

  • Concentrator tube

  • Gentle nitrogen evaporator

  • Calibrated glassware

Procedure:

  • Sample Measurement: Accurately measure a known volume of the water sample and transfer it to a separatory funnel.

  • pH Adjustment (if necessary): Check the pH of the sample. If it is acidic, adjust to neutral (pH ~7.0) with a suitable buffer or dilute base to prevent TML degradation.[3]

  • Solvent Addition: Add a measured volume of the extraction solvent (e.g., dichloromethane) to the separatory funnel. A solvent-to-sample ratio of 1:10 to 1:5 is a common starting point.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection of Organic Layer: Drain the organic layer (the bottom layer if using DCM) into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) on the aqueous layer with fresh solvent two more times to ensure complete extraction. Combine all organic extracts.

  • Concentration: Transfer the dried organic extract to a concentrator tube. Reduce the volume of the solvent to a small, precise volume (e.g., 1 mL) using a gentle stream of nitrogen.[1] Caution: Avoid evaporating to dryness to prevent loss of the volatile TML.[3]

  • Analysis: The concentrated extract is now ready for analysis by the chosen instrumental method (e.g., GC-MS, GC-AAS).

Protocol 2: Extraction of TML from Solid Samples (e.g., Soil, Sediment)

This protocol is a general guideline for extracting TML from solid matrices.

Materials:

  • Homogenizer or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Extraction solvent (e.g., Hexane/Acetone mixture)

  • Anhydrous sodium sulfate

  • Shaker or sonicator

Procedure:

  • Sample Preparation: Homogenize the solid sample to ensure it is uniform. Weigh a known amount of the homogenized sample into a centrifuge tube.

  • Solvent Addition: Add a precise volume of the extraction solvent to the sample.

  • Extraction: Tightly cap the tube and place it on a mechanical shaker or in a sonicator for a standardized period (e.g., 30 minutes) to ensure thorough extraction.

  • Separation: Centrifuge the sample at a sufficient speed to pellet the solid material.

  • Collection of Extract: Carefully decant the solvent extract into a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 2-5) on the solid residue two more times. Combine the solvent extracts.

  • Drying and Concentration: Add anhydrous sodium sulfate to the combined extracts to remove water. Decant the dried solvent and concentrate it to a final volume as described in Protocol 1, step 8.

  • Analysis: The sample is ready for instrumental analysis.

References

Technical Support Center: Minimizing Matrix Effects in Tetramethyllead Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of tetramethyllead (TML).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound (TML) quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In TML analysis, particularly with techniques like Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS), matrix components can either suppress or enhance the TML signal, leading to inaccurate quantification.[1][2][3] For instance, in GC-MS, matrix components can block active sites in the injection liner, protecting the analyte from thermal degradation and causing signal enhancement.[3]

Q2: What are the common signs of matrix effects in my TML analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections.

  • Inaccurate quantification, with results being either unexpectedly high or low.

  • Changes in peak shape, such as tailing or fronting.

  • Signal suppression or enhancement when comparing standards prepared in solvent versus those prepared in a sample matrix.

  • Failure to meet recovery criteria for spiked quality control samples.

Q3: Which analytical technique is recommended for TML quantification to minimize interferences?

A3: Gas Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) is a highly recommended technique. The high-temperature ICP-MS plasma effectively eliminates most organic interferences from the sample matrix, providing clean chromatography where only organolead compounds are detected.[4] This method offers unparalleled sensitivity for organometallic compounds.[4]

Q4: Are there suitable internal standards available for TML quantification?

A4: The availability of specific internal standards for TML is limited.[4] However, for the analogous compound tetraethyllead (TEL), tetraethyl tin and tetraethyl germane have been used.[4] For GC-MS analysis of TEL, stable isotope-labeled internal standards, such as 206Pb, have been shown to improve precision significantly.[5] When selecting an internal standard, it is crucial that it does not react with the analyte and has similar chemical properties.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during TML quantification.

Problem Possible Cause Recommended Solution
Low Analyte Recovery Inefficient Extraction: The chosen solvent may not be effectively extracting TML from the sample matrix.Optimize Extraction Solvent: For aqueous samples, extraction with hexane or dichloromethane (DCM) is common.[5][7] For soil samples, a mixture of DCM and acetone can be used.[8] Adjust pH: For water samples, ensure the pH is ≥ 10 to improve extraction efficiency.[7]
Analyte Degradation: TML and other organolead compounds can be thermally labile and may degrade in the GC inlet.[8]Use On-Column Injection: This technique can reduce the potential for thermal degradation.[7][8] Check Standard Stability: Organolead standards can be unstable.[4] Prepare fresh standards regularly and store them properly.
Signal Suppression or Enhancement Matrix-Induced Ionization Effects: Co-eluting matrix components are interfering with the ionization of TML in the ICP-MS plasma.Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[10][11] Method of Standard Additions: Add known amounts of TML standard to the sample to create a calibration curve within the sample matrix itself.[12][13][14]
Poor Reproducibility Inconsistent Sample Preparation: Variability in extraction or dilution steps can lead to inconsistent results.Automate Sample Preparation: Automated systems can improve the precision and accuracy of liquid handling.[10][15] Ensure Homogeneous Samples: For solid samples, ensure the sub-sample taken for extraction is representative of the whole sample.
Instrumental Drift: Changes in instrument performance over an analytical run can affect reproducibility.Use of Internal Standards: An appropriate internal standard can compensate for variations in instrument response.[5][6] Regular Instrument Calibration: Perform regular calibration checks to ensure the instrument is performing optimally.
Contamination and Interferences Contaminated Reagents or Hardware: Solvents, reagents, and sample processing hardware can introduce contaminants.[7][8]Use High-Purity Reagents: Utilize pesticide-grade or equivalent high-purity solvents and reagents.[7] Thoroughly Clean Glassware: Soak glassware in acid (e.g., 50% nitric acid) and rinse with deionized water.[16]
Carryover from Previous Samples: High-concentration samples can contaminate the system and affect subsequent analyses.Thorough System Rinsing: Implement a rigorous rinsing procedure for the injection port and column between samples. Use a Divert Valve: A divert valve can switch the column flow to waste, preventing high concentrations of matrix components from entering the detector.[2]

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for TML in Soil

This protocol describes the preparation of matrix-matched calibration standards for the quantification of TML in soil samples using GC-ICP-MS.

  • Prepare a Blank Matrix Extract:

    • Select a soil sample that is known to be free of TML.

    • Extract the blank soil using the same procedure as the samples (e.g., Soxhlet extraction with 1:1 DCM/Acetone for 16 hours).[8]

    • Concentrate the extract to a known final volume.

  • Prepare a TML Stock Solution:

    • Prepare a high-concentration stock solution of TML in a suitable solvent (e.g., toluene).

  • Prepare a Series of Working Standard Solutions:

    • Perform serial dilutions of the TML stock solution to create a series of working standards at different concentrations.

  • Prepare Matrix-Matched Calibration Standards:

    • Add a small, known volume of each working standard solution to a separate aliquot of the blank matrix extract.

    • The final volume and the ratio of standard to matrix extract should be consistent across all calibration levels. A typical approach is to add 10 µL of standard and 10 µL of matrix to 80 µL of a suitable solvent.[10]

  • Construct the Calibration Curve:

    • Analyze the matrix-matched calibration standards by GC-ICP-MS.

    • Plot the instrument response versus the concentration of TML to generate the calibration curve.

Protocol 2: Standard Addition Method for TML in Water

This protocol outlines the use of the standard addition method to quantify TML in water samples, which is particularly useful for complex or unknown matrices.[13]

  • Prepare the Sample:

    • Take a known volume of the water sample.

    • Divide the sample into at least four equal aliquots.

  • Spike the Sample Aliquots:

    • Leave the first aliquot unspiked (this is the "zero addition").

    • Add increasing, known amounts of a TML standard solution to the remaining aliquots. The spiked concentrations should ideally be around 0.5x, 1x, and 1.5x the estimated concentration of TML in the sample.[12]

  • Extraction and Analysis:

    • Extract each of the spiked and unspiked aliquots using a consistent procedure (e.g., liquid-liquid extraction with hexane).[5]

    • Analyze each extract by GC-ICP-MS and record the instrument response.

  • Data Analysis:

    • Plot the instrument response (y-axis) against the concentration of the added TML standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the regression line to the x-axis (where y=0). The absolute value of the x-intercept represents the concentration of TML in the original, unspiked sample.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cal Calibration Strategy cluster_analysis Analysis Sample Sample (Water/Soil) Extraction Solvent Extraction Sample->Extraction Concentration Extract Concentration Extraction->Concentration MM_Cal Matrix-Matched Calibration Concentration->MM_Cal Use Blank Matrix Std_Add Standard Addition Concentration->Std_Add Spike Sample Aliquots GC_ICPMS GC-ICP-MS Analysis MM_Cal->GC_ICPMS Std_Add->GC_ICPMS Data_Processing Data Processing & Quantification GC_ICPMS->Data_Processing

Caption: Workflow for TML quantification with different calibration strategies.

troubleshooting_logic Start Inaccurate TML Results? Check_Recovery Check QC Spike Recovery Start->Check_Recovery Check_Repro Check Reproducibility Start->Check_Repro Low_Rec Low Recovery Check_Recovery->Low_Rec < Acceptable Range High_Rec High Recovery/ Enhancement Check_Recovery->High_Rec > Acceptable Range Poor_Repro Poor Reproducibility Check_Repro->Poor_Repro High RSD Sol_Extract Optimize Extraction (Solvent, pH) Low_Rec->Sol_Extract Sol_Degrade Address Degradation (On-Column Injection) Low_Rec->Sol_Degrade Sol_Matrix Implement Matrix Correction (Dilution, Matrix-Match, Std Add) High_Rec->Sol_Matrix Sol_Inst Check Instrument (Internal Std, Calibration) Poor_Repro->Sol_Inst Sol_Contam Check for Contamination (Blanks, Reagents) Poor_Repro->Sol_Contam

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Photodegradation of Tetramethyllead in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the photodegradation of tetramethyllead (TML) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general pathway for the photodegradation of this compound in water?

A1: The degradation of tetraalkyllead compounds in aqueous solutions is proposed to occur through a sequential dealkylation process, ultimately leading to inorganic lead (Pb²⁺). For this compound, this involves the stepwise removal of methyl groups. The primary degradation products are expected to be trimethyllead ((CH₃)₃Pb⁺), followed by dimethyllead ((CH₃)₂Pb²⁺), and monomethyllead (CH₃Pb³⁺) cations, before the final conversion to inorganic lead.[1][2]

Q2: What analytical methods are suitable for monitoring the degradation of this compound and its byproducts?

A2: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed methods. For detection, GC can be coupled with mass spectrometry (MS) or atomic absorption spectrometry (AAS). HPLC can be combined with an electron capture detector (ECD) or other sensitive detectors for organometallic compounds. These techniques allow for the separation and quantification of the parent TML compound and its various alkyllead degradation products.

Q3: What are the key factors that can influence the rate of photodegradation?

A3: Several factors can significantly impact the photodegradation kinetics of organic compounds. These include the intensity and wavelength of the light source, the pH of the aqueous solution, the presence of dissolved organic matter (DOM), and the concentration of photosensitizers or photocatalysts. For instance, the presence of DOM can either enhance photodegradation through sensitization or inhibit it by absorbing light.[3][4]

Q4: Is a photocatalyst necessary for the degradation of this compound?

A4: While direct photolysis by UV light can induce degradation, the efficiency can often be enhanced by the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂). Photocatalysts generate highly reactive oxygen species (ROS), like hydroxyl radicals, which are powerful oxidizing agents that can accelerate the degradation of organic pollutants. The general mechanism involves the excitation of the photocatalyst by photons with energy greater than its bandgap, leading to the formation of electron-hole pairs that drive the redox reactions.

Q5: How should I prepare my this compound aqueous solution for experiments?

A5: this compound has low solubility in water. To prepare an aqueous solution, it is best to first dissolve TML in a water-miscible organic solvent, such as methanol or acetonitrile, and then spike this stock solution into the purified water to achieve the desired concentration. It is crucial to keep the volume of the organic solvent minimal to avoid significant effects on the reaction. Control experiments with the solvent alone should be conducted.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very slow degradation of TML observed. 1. Inappropriate light source wavelength or intensity.2. Low concentration of reactive oxygen species.3. Quenching of radicals by other substances in the solution.4. Incorrect pH for the reaction.1. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of TML or the photocatalyst.2. If using a photocatalyst, ensure it is properly dispersed. Consider adding an electron acceptor like H₂O₂.3. Use high-purity water and minimize the concentration of any organic co-solvents.4. Optimize the pH of the solution; photodegradation rates can be pH-dependent.
Inconsistent or non-reproducible results. 1. Fluctuation in lamp intensity over time.2. Temperature variations in the reactor.3. Inconsistent preparation of TML solutions.4. Adsorption of TML or its byproducts onto the reactor walls.1. Allow the lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible.2. Use a cooling system to maintain a constant temperature in the photoreactor.[5]3. Follow a strict protocol for solution preparation.4. Pre-rinse the reactor with the solution to saturate adsorption sites. Consider using silanized glassware.
Difficulty in analyzing degradation products. 1. Low concentration of byproducts.2. Co-elution of different alkyllead species in chromatography.3. Degradation of analytes in the analytical instrument.1. Use solid-phase extraction (SPE) to concentrate the samples before analysis.2. Optimize the chromatographic method (e.g., temperature gradient for GC, mobile phase composition for HPLC).3. Ensure the analytical system is inert and check for potential thermal degradation in the GC injector.
Precipitate formation during the experiment. 1. Formation of insoluble inorganic lead salts.2. Agglomeration of the photocatalyst.1. The final degradation product is Pb²⁺, which can precipitate with anions like carbonate or sulfate. This is an expected outcome.2. Ensure adequate stirring and consider adjusting the pH to stabilize the photocatalyst suspension.

Experimental Protocols

Hypothetical Protocol for Photodegradation of this compound

This is a representative protocol based on general photodegradation studies, as specific literature for aqueous TML photodegradation is limited.

  • Solution Preparation:

    • Prepare a 1000 mg/L stock solution of this compound in methanol.

    • In a 1 L volumetric flask, add approximately 900 mL of ultrapure water.

    • Spike the appropriate volume of the TML stock solution to achieve the desired final concentration (e.g., 1 mg/L).

    • If using a photocatalyst (e.g., TiO₂ P25), add the catalyst at the desired loading (e.g., 100 mg/L).

    • Adjust the pH of the solution to the desired value (e.g., 7.0) using dilute HCl or NaOH.

    • Fill the flask to the 1 L mark with ultrapure water.

  • Photoreactor Setup:

    • Use a quartz photoreactor to allow for UV light penetration.

    • Employ a UV lamp (e.g., a medium-pressure mercury lamp) positioned within a cooling jacket to maintain a constant temperature (e.g., 25°C).[6]

    • Place the reactor on a magnetic stirrer to ensure the solution remains well-mixed and the photocatalyst (if used) stays suspended.

    • Shield the entire setup from ambient light to ensure the only light source is the experimental lamp.[6]

  • Experimental Procedure:

    • Transfer the prepared TML solution to the photoreactor.

    • Stir the solution in the dark for 30 minutes to establish adsorption-desorption equilibrium between TML and the photocatalyst.

    • Take an initial sample (t=0) just before turning on the light.

    • Turn on the UV lamp to initiate the photodegradation reaction.

    • Collect aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately after collection, filter the samples through a 0.22 µm syringe filter to remove the photocatalyst.

    • Analyze the filtrate for the concentration of this compound and its degradation products using a suitable analytical method like GC-MS.

Data Presentation

Table 1: Hypothetical Kinetic Data for TML Photodegradation
Time (min)TML Conc. (mg/L)Trimethyllead Conc. (mg/L)Dimethyllead Conc. (mg/L)Pseudo-First-Order Rate Constant (k, min⁻¹)
01.000.000.00-
150.780.150.020.016
300.610.260.050.016
600.370.380.110.017
900.220.410.180.017
1200.140.390.250.016

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare TML Stock Solution prep2 Spike TML into Ultrapure Water prep1->prep2 prep3 Add Photocatalyst (optional) prep2->prep3 prep4 Adjust pH prep3->prep4 exp1 Equilibrate in Dark (30 min) prep4->exp1 exp2 Take Initial Sample (t=0) exp1->exp2 exp3 Turn on UV Lamp exp2->exp3 exp4 Collect Samples at Intervals exp3->exp4 an1 Filter Samples exp4->an1 an2 Analyze via GC-MS an1->an2 an3 Quantify TML and Byproducts an2->an3 G cluster_radicals Oxidizing Species TML This compound (CH₃)₄Pb TML_ion Trimethyllead Cation [(CH₃)₃Pb]⁺ TML->TML_ion - CH₃• DML_ion Dimethyllead Cation [(CH₃)₂Pb]²⁺ TML_ion->DML_ion - CH₃• MML_ion Monomethyllead Cation [CH₃Pb]³⁺ DML_ion->MML_ion - CH₃• Pb_ion Inorganic Lead Pb²⁺ MML_ion->Pb_ion - CH₃• OH_rad •OH OH_rad->TML h_plus h⁺ h_plus->TML

References

Technical Support Center: Analysis of Tetramethyllead

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the adsorption of tetramethyllead (TML) to laboratory ware during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be attributed to its adsorption to labware surfaces.

Observed Problem Potential Cause Related to Adsorption Recommended Solution
Low or No Analyte Recovery Adsorption of TML onto active sites on glass surfaces (silanol groups). TML, being a non-polar organometallic compound, can interact with these sites, leading to significant loss of the analyte, especially at trace concentrations.Utilize deactivated (silanized) glassware. Silanization creates a hydrophobic surface that minimizes interaction with TML.[1][2][3][4][5] Consider using polypropylene or PTFE labware as an alternative, but be mindful of potential leaching or adsorption with certain organic solvents.
Adsorption to plastic surfaces. While often a better alternative to untreated glass, polypropylene and other plastics can still adsorb non-polar compounds.Pre-rinse plasticware with the solvent used for the standards and samples. Evaluate the use of different types of plastic (e.g., polypropylene vs. PTFE) to determine the most suitable material for your specific application.
Poor Reproducibility (Variable Results) Inconsistent activity of labware surfaces. The number of active sites can vary between different batches of glassware or with repeated use and cleaning cycles, leading to variable analyte loss.Implement a consistent and rigorous labware cleaning and deactivation protocol. Ensure all labware used for TML analysis is treated in the same manner.[2]
Carryover from previous samples ("Memory Effect"). TML adsorbed to surfaces can desorb in subsequent analyses, leading to artificially high results. This is a common issue with highly sensitive analytical instruments.Implement a stringent rinsing procedure between samples. For highly sensitive analyses, consider using single-use deactivated vials. The use of a rinse solution containing a compound that can displace adsorbed TML may be beneficial.
Peak Tailing in Chromatograms (GC/HPLC) Active sites in the analytical workflow. This includes not only the sample vials but also injector liners, transfer lines, and the analytical column itself. Adsorption and slow desorption from these sites can cause tailing peaks.Use deactivated injector liners and guard columns. Ensure the entire flow path is as inert as possible. If tailing persists, it may indicate degradation of the deactivation layer on the liner or column, which may require replacement.[6][7]
Appearance of "Ghost Peaks" Desorption of TML from contaminated surfaces. Ghost peaks are unexpected peaks that appear in a chromatogram, often due to carryover from a previous injection with a high concentration of the analyte.Thoroughly clean the injection port and syringe. Run solvent blanks to confirm the absence of carryover before injecting the next sample.[7]

Frequently Asked Questions (FAQs)

Q1: What type of labware is best for handling solutions of this compound?

A1: For trace analysis, deactivated (silanized) borosilicate glass is highly recommended.[1][3][4][5] The silanization process caps the active silanol groups on the glass surface, creating a more inert and hydrophobic barrier that significantly reduces the potential for TML adsorption.[1][2][4] If deactivated glassware is not available, polypropylene or PTFE containers can be a suitable alternative, although they should be tested for compatibility with the solvents being used to rule out leaching or significant adsorption. Amber glass should be used for sample collection and storage to prevent photodegradation of TML.[8][9]

Q2: How should I clean my glassware before using it for this compound analysis?

A2: A rigorous cleaning procedure is crucial to remove any organic residues and inorganic contaminants that could serve as active sites for adsorption. A recommended general procedure is as follows:

  • Wash with a phosphate-free laboratory detergent and hot water.

  • Rinse thoroughly with tap water, followed by several rinses with deionized water.

  • For trace lead analysis, an acid wash is recommended. Soak the glassware in a 1-5% nitric acid solution for at least 4 hours (or overnight).

  • Rinse thoroughly with deionized water to remove all traces of acid.

  • Dry the glassware in an oven at a temperature appropriate for the glassware type.

Q3: What is glassware deactivation (silanization) and how is it performed?

A3: Deactivation, or silanization, is a chemical process that renders the glass surface more inert by converting active silanol (-Si-OH) groups into less reactive silyl ethers (-Si-O-Si(CH₃)₂-).[2][4] This creates a hydrophobic surface that minimizes the adsorption of non-polar and sensitive analytes like this compound.[1][3][4]

A common laboratory procedure for silanization involves the use of dimethyldichlorosilane (DMDCS):

  • Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as DMDCS is corrosive and reacts with moisture to release hydrochloric acid.

  • Prepare a 5% (v/v) solution of DMDCS in a non-polar solvent like toluene.

  • Immerse the clean, dry glassware in this solution for 15-30 minutes.

  • Rinse the glassware twice with toluene to remove excess reagent.

  • Soak the glassware in methanol for 15 minutes to cap any remaining reactive sites and remove byproducts.

  • Rinse thoroughly with methanol and dry with a stream of high-purity nitrogen.[2]

Commercially available deactivated glassware is a convenient and reliable alternative.[1][5]

Q4: Can I reuse deactivated glassware?

A4: While deactivated glassware can be reused, its effectiveness may diminish with each use and cleaning cycle. Aggressive cleaning with strong acids or bases can strip the deactivation layer. It is recommended to dedicate deactivated glassware for TML analysis and to re-deactivate it periodically or use single-use vials for critical applications to ensure the highest data quality.

Q5: My TML standards seem to degrade over time, even when stored properly. Could this be related to the labware?

A5: Yes, in addition to potential chemical instability, adsorption to the container walls can lead to a decrease in the effective concentration of your standard over time. This is especially true for low-concentration standards. Using deactivated vials for the preparation and storage of standards is crucial for maintaining their stability and accuracy.[10] Additionally, TML is known to be sensitive to light, so storing standards in amber deactivated vials is recommended.[8][9]

Experimental Protocols & Visualizations

Protocol: General Cleaning of Glassware for Trace Organolead Analysis
  • Initial Wash: Manually scrub glassware with a non-ionic, phosphate-free detergent solution. Use appropriate brushes to reach all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water at least three times to remove all detergent residues.

  • Deionized Water Rinse: Rinse with high-purity deionized water three to five times.

  • Acid Bath: Immerse the glassware in a 5% (v/v) nitric acid bath for a minimum of 4 hours at room temperature. Ensure all surfaces are in contact with the acid.

  • Final Rinse: Remove glassware from the acid bath and rinse extensively with deionized water (at least five times). Check the pH of the final rinse water to ensure all acid has been removed.

  • Drying: Dry the glassware in an oven at 110-120°C. Allow to cool to room temperature in a dust-free environment before use or storage.

Protocol: Passivation of Stainless Steel Components (e.g., HPLC fittings)

For HPLC systems, passivation of stainless steel components can help reduce interactions with sensitive analytes.

  • Degreasing: Thoroughly clean the components with a suitable organic solvent (e.g., isopropanol) to remove any oils or grease.

  • Acid Immersion: Immerse the cleaned and dried parts in a 20-50% (v/v) nitric acid solution for 20-30 minutes at 49-60°C (120-140°F).

  • Rinsing: Remove the parts from the acid bath and rinse thoroughly with deionized water.

  • Neutralization (Optional but Recommended): Immerse in a dilute solution of sodium hydroxide to neutralize any remaining acid, followed by another thorough rinse with deionized water.

  • Drying: Dry the components completely before re-installing them in the instrument.

Note: Always consult the instrument manufacturer's guidelines before performing passivation procedures on instrument components.

Workflow for Minimizing this compound Adsorption

The following diagram illustrates a logical workflow for a typical analytical procedure involving this compound, highlighting the key stages where the choice and preparation of labware are critical to prevent analyte loss due to adsorption.

TML_Adsorption_Workflow Workflow to Mitigate TML Adsorption cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis (GC/HPLC) cluster_qaqc Quality Control prep_start Start: Obtain Sample/Standard Material select_labware Select Appropriate Labware (Deactivated Glass/PTFE) prep_start->select_labware clean_labware Rigorous Cleaning & Deactivation select_labware->clean_labware dissolve Dissolve/Dilute TML in Organic Solvent clean_labware->dissolve storage Store in Amber Deactivated Vials dissolve->storage transfer Transfer to Autosampler Vial (Deactivated Vial) storage->transfer injection Injection (Inert Liner/System) transfer->injection separation Chromatographic Separation (Inert Column) injection->separation detection Detection (e.g., MS) separation->detection qc_check Evaluate Recovery & Peak Shape detection->qc_check troubleshoot Troubleshoot Adsorption Issues qc_check->troubleshoot If issues are found troubleshoot->select_labware troubleshoot->clean_labware Improve Cleaning/Deactivation troubleshoot->injection Check Instrument Components

Caption: Logical workflow for TML analysis highlighting critical points for adsorption mitigation.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Tetramethyllead and Tetraethyllead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of two organolead compounds, tetramethyllead (TML) and tetraethyllead (TEL). Both compounds, formerly used as anti-knock agents in gasoline, are potent neurotoxins. This document summarizes key toxicological data, outlines experimental methodologies for toxicity assessment, and visualizes the underlying molecular mechanisms of their action.

Quantitative Toxicity Data

A summary of the acute toxicity of this compound and tetraethyllead is presented in the table below. The data indicates that, on a molar basis, tetraethyllead is more acutely toxic than this compound via the oral route in rats.

CompoundChemical FormulaMolar Mass ( g/mol )Animal ModelRoute of ExposureLD50/LC50Citation
This compound (TML)Pb(CH₃)₄267.34RatOral105 mg/kg[1]
Tetraethyllead (TEL)Pb(C₂H₅)₄323.44RatOral12.3 - 35 mg/kg[2]
Tetraethyllead (TEL)Pb(C₂H₅)₄323.44RabbitDermal990 mg/kgN/A
Tetraethyllead (TEL)Pb(C₂H₅)₄323.44RatInhalation (1 hr)850 mg/m³N/A

Mechanism of Toxicity

The toxicity of both this compound and tetraethyllead is primarily attributed to their metabolic conversion to trialkyllead metabolites, trimethyllead (TML) and triethyllead (TEL), respectively. These metabolites are potent neurotoxins that can readily cross the blood-brain barrier due to their lipophilicity.[3]

The primary mechanisms of trialkyllead neurotoxicity involve:

  • Mitochondrial Dysfunction: Trialkyllead compounds disrupt mitochondrial function by acting as uncouplers of oxidative phosphorylation and inducing the opening of the mitochondrial permeability transition pore (MTP).[4] This leads to mitochondrial swelling, a decrease in ATP synthesis, and the release of pro-apoptotic factors. The effect on mitochondrial swelling is related to the lipophilicity of the trialkyllead compound, with triethyllead having a more pronounced effect than trimethyllead.

  • Disruption of Calcium Homeostasis: Lead ions (Pb²⁺), which can be formed from the breakdown of organolead compounds, can mimic calcium ions (Ca²⁺) and interfere with calcium-dependent signaling pathways. This can disrupt neurotransmitter release and other critical neuronal functions.

  • Induction of Apoptosis: The mitochondrial dysfunction and disruption of cellular signaling cascades ultimately lead to programmed cell death, or apoptosis, in neuronal cells. This process is mediated by the activation of a cascade of enzymes called caspases.

Comparative Neurobehavioral Effects

Studies in rats have shown differences in the neurobehavioral effects of triethyllead and trimethyllead. Triethyllead causes a more immediate effect on motor activity and sensory responsiveness, with peak effects observed within 2 to 7 days.[5] In contrast, the neurotoxic effects of trimethyllead have a delayed onset, with peak effects appearing around two weeks post-dosing.[5] Histopathological analysis revealed that triethyllead primarily causes damage to the hippocampus and dorsal root ganglion, while trimethyllead-induced damage is more prominent in the spinal cord and brain stem.[5]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Representative Protocol based on OECD Guidelines)

This protocol is a representative example for determining the acute oral LD50 value in rodents, based on the principles outlined in OECD Guidelines 420, 423, and 425.

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), approximately 8-12 weeks old, are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation: The test substance (TML or TEL) is prepared in a suitable vehicle (e.g., corn oil). A range of dose levels is selected based on preliminary range-finding studies.

  • Administration: Animals are fasted overnight prior to dosing. The test substance is administered by oral gavage in a single dose. The volume administered is typically 1-2 mL/100g of body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, and autonomic signs), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit analysis.

Assessment of Mitochondrial Swelling

This protocol describes a method to assess the effect of trialkyllead compounds on mitochondrial swelling.

  • Mitochondria Isolation: Mitochondria are isolated from rat liver or brain tissue by differential centrifugation.

  • Swelling Assay: Isolated mitochondria are suspended in a buffer solution. Mitochondrial swelling is induced by the addition of the test compound (trimethyllead or triethyllead).

  • Measurement: The change in mitochondrial volume is monitored spectrophotometrically by measuring the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • Controls: A negative control (vehicle only) and a positive control (e.g., a known inducer of MTP opening like calcium) are included in the experiment.

Visualizations

Metabolic Pathway of Tetraalkylleads

Metabolic Conversion of Tetraalkylleads to Toxic Metabolites This compound This compound (TML) Pb(CH₃)₄ Trimethyllead Trimethyllead (TML) [Pb(CH₃)₃]⁺ This compound->Trimethyllead Dealkylation (in liver) Tetraethyllead Tetraethyllead (TEL) Pb(C₂H₅)₄ Triethyllead Triethyllead (TEL) [Pb(C₂H₅)₃]⁺ Tetraethyllead->Triethyllead Dealkylation (in liver) Inorganic_Lead Inorganic Lead (Pb²⁺) Trimethyllead->Inorganic_Lead Further Metabolism Triethyllead->Inorganic_Lead Further Metabolism

Caption: Metabolic pathway of TML and TEL.

Signaling Pathway of Trialkyllead-Induced Neurotoxicity

Signaling Pathway of Trialkyllead-Induced Apoptosis cluster_0 Mitochondrion MTP Mitochondrial Permeability Transition Pore (MTP) Cytochrome_c Cytochrome c MTP->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Bax Bax Bax->MTP Promotes Opening Trialkyllead Trialkyllead (TML or TEL) Trialkyllead->MTP Induces Opening Trialkyllead->Bax Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Trialkyllead-induced apoptotic pathway.

Experimental Workflow for Toxicity Comparison

Workflow for Comparing TML and TEL Toxicity cluster_0 In Vivo Studies cluster_1 In Vitro Studies LD50 Acute Toxicity (LD50) (Oral, Dermal, Inhalation) Neurobehavioral Neurobehavioral Assessment (Motor Activity, Sensory Response) Metabolism Metabolic Stability (Liver Microsomes) Mitochondrial_Toxicity Mitochondrial Function (Swelling, Respiration) Metabolism->Mitochondrial_Toxicity Apoptosis_Assay Apoptosis Induction (Caspase Activity) Mitochondrial_Toxicity->Apoptosis_Assay TML This compound (TML) TML->LD50 TML->Neurobehavioral TML->Metabolism TEL Tetraethyllead (TEL) TEL->LD50 TEL->Neurobehavioral TEL->Metabolism

Caption: Comparative toxicity assessment workflow.

References

A Comparative Guide to the Validation of Tetramethyllead Detection by GC-ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accurate quantification of organometallic compounds like tetramethyllead (TML) is crucial due to their high toxicity. Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) has emerged as a highly sensitive and specific technique for this purpose. This guide provides a comprehensive comparison of GC-ICP-MS with other analytical methods for TML detection, supported by performance data and detailed experimental protocols.

Performance Comparison of Analytical Methods for Organolead Compounds

The choice of analytical technique for the determination of TML and other organolead compounds is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While several methods are available, GC-ICP-MS is often favored for its exceptional detection capabilities. The following table summarizes the performance characteristics of GC-ICP-MS in comparison to other common analytical techniques.

Parameter GC-ICP-MS GC-MS/MS GC-AAS HPLC-Electrochemical Detection
Analyte Tetraethyllead (TEL)This compound (TML)This compound (TML)This compound (TML)
Limit of Detection (LOD) <0.05 ng/L (in water)[1]-0.01 µg/mL (in blood)[2]310 ng[3]
Limit of Quantification (LOQ)/Reporting Limit 0.2 ng/L (in water)[1]0.05 µg/L (in water), 0.002 mg/kg (in soil)[4]--
Linearity Very linear response[1]--350 ng - 30 µg (glassy carbon electrode)[3]
Precision --<10% RSD (for alkyllead in blood)[5]-
Accuracy (Recovery) -->90% (for alkyllead in blood)[5]-
Selectivity High (element-specific detection)[1]High (mass-to-charge ratio)High (element-specific)Specific for electroactive species
Key Advantages Extremely high sensitivity, isotopic analysis capability.[1]Lower detection limits and added selectivity compared to single quadrupole GC-MS.[4]Lead-specific detector.[5]Specific for alkyllead compounds.[5]
Key Disadvantages Limited availability in laboratories, potential for thermal degradation of analytes.[1][6]--Higher detection limits compared to GC-based methods.[3][5]

Note: Data for Tetraethyllead (TEL) is included as a close structural analog to this compound (TML) to provide a relevant performance benchmark for GC-ICP-MS where specific TML data was not available.

Experimental Protocol: this compound (TML) Detection by GC-ICP-MS

This section details a representative experimental protocol for the analysis of TML in environmental samples using GC-ICP-MS.

Sample Preparation (for Water Samples)
  • Collection and Preservation: Collect water samples in amber glass containers with Teflon-lined septa to minimize headspace. Preserve the samples by chilling to ≤ 10°C during transit and storing at ≤ 6°C in the laboratory. The holding time before extraction is typically 14 days.

  • Extraction: For the extraction of TML, a liquid-liquid extraction is commonly employed. To a known volume of the water sample, add a suitable organic solvent such as hexane. The addition of sodium chloride can improve the extraction efficiency. The mixture is shaken vigorously and the organic layer is then separated for analysis.

Instrumental Analysis
  • Gas Chromatography (GC):

    • Injection: Utilize an on-column injection technique to minimize the thermal degradation of the thermally labile TML.[6]

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of organolead compounds.

    • Oven Program: A temperature program is optimized to ensure the separation of TML from other alkyllead compounds and potential matrix interferences. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 200°C.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • ICP-MS Interface:

    • A heated transfer line connects the GC outlet to the ICP-MS torch to prevent condensation of the analytes.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

    • Plasma Conditions: The ICP-MS is operated under conditions optimized for the detection of lead. The high temperature of the plasma effectively atomizes and ionizes the TML molecules eluting from the GC.[6]

    • Isotope Monitoring: For quantification, the lead isotope at m/z 208 is recommended due to its high isotopic abundance (52.4%).[6] For confirmation, monitor at least two other lead isotopes, such as m/z 206 (24.1% abundance) and m/z 207 (22.1% abundance).[6]

    • Internal Standardization: To correct for instrumental drift and matrix effects, an internal standard can be used. Organometallic compounds not expected in the sample, such as tetraethyl tin or tetraethyl germane, are suitable choices.[1]

Calibration and Quantification
  • Calibration: Prepare a series of calibration standards of TML in the same solvent used for sample extraction. The calibration curve should cover the expected concentration range of the samples. An initial calibration with at least five points is recommended.[6]

  • Quantification: The concentration of TML in the samples is determined by comparing the peak area of the m/z 208 isotope to the calibration curve.

Quality Control
  • Method Blanks: Analyze a method blank with each batch of samples to check for contamination.

  • Spiked Samples: Analyze a matrix spike and a matrix spike duplicate to assess the accuracy and precision of the method.

  • Reference Materials: When available, analyze a certified reference material containing a known concentration of TML to validate the method.[7]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the detection of this compound using GC-ICP-MS.

TML_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Extract Organic Extract Extraction->Extract GC Gas Chromatography (Separation) Extract->GC ICPMS ICP-MS (Atomization, Ionization, Detection) GC->ICPMS Heated Transfer Line Data Data Acquisition (Isotope Monitoring) ICPMS->Data Quant Quantification (Calibration Curve) Data->Quant Result TML Concentration Quant->Result

Caption: Experimental workflow for TML analysis by GC-ICP-MS.

References

Navigating the Analytical Maze: A Comparative Guide to Organolead Compound Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of analytical chemistry, the accurate detection and quantification of organolead compounds present a significant challenge. A primary hurdle in this endeavor is the potential for cross-reactivity, where analytical methods fail to differentiate between various organolead species or misidentify other compounds as organoleads. This guide provides a comparative analysis of the cross-reactivity of organolead compounds in various analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and interpretation of results.

The environmental and toxicological significance of organolead compounds, such as tetraethyllead (TEL) and tetramethyllead (TML), necessitates precise and specific analytical methods. However, the structural similarity among different organolead species and the potential for interference from other organometallic compounds can lead to inaccurate measurements. This guide delves into the nuances of cross-reactivity in commonly employed analytical techniques, offering a foundation for more reliable and reproducible research.

Comparative Analysis of Analytical Techniques

The choice of analytical method is paramount in mitigating cross-reactivity. The following sections compare the performance of various techniques in the speciation of organolead compounds, with a focus on their specificity and potential for interference.

Gas Chromatography-Based Methods

Gas chromatography (GC) coupled with various detectors remains a cornerstone for organolead analysis due to its high separation efficiency.

Key Findings from GC-MS-SIM Analysis:

A study focusing on the determination of tetraalkyllead (TAL) compounds in air utilized gas chromatography-mass spectrometry with selected ion monitoring (GC-MS-SIM). The method demonstrated high sensitivity with detection limits in the picogram range for several organolead compounds.[1]

Organolead CompoundLimit of Detection (pg)Linear Range (pg - ng)
Tetraethyllead (Et4Pb)0.661.32 - 50,100
Triethylmethyllead (Et3MePb)3.40-
Diethyldimethyllead (Et2Me2Pb)1.07-
Ethyltrimethyllead (EtMe3Pb)1.05-
This compound (Me4Pb)2.605.30 - 51,400

Experimental Protocol: GC-MS-SIM for Tetraalkyllead Compounds in Air [1]

  • Sample Collection: Air samples are passed through a solid cartridge containing a mixture of Porapak and Tenax (65:35, w/w) to trap tetraalkyllead compounds.

  • Extraction: The trapped compounds are extracted from the cartridge with hexane in an ultrasonic bath.

  • Concentration: The organic extract is concentrated under a nitrogen stream.

  • Analysis: The concentrated extract is analyzed by GC-MS-SIM.

Gas Chromatography–Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS):

For the speciation of organolead compounds in airborne particulate matter, GC-ICP-MS offers excellent element-specific detection. This technique significantly reduces the likelihood of cross-reactivity from non-lead containing compounds.

Detection Limits using GC-ICP-MS: [2]

Organolead Species (as Pb)Limit of Detection (fg)
Trimethyllead (TML)3.2
Dimethyllead (DML)2.4
Triethyllead (TEL)1.8
Diethyllead (DEL)9

Experimental Protocol: GC-ICP-MS for Organolead Speciation in Airborne Particulate Matter [2]

  • Extraction: Analytes are extracted from the sample using 0.5 M acetic acid in methanol.

  • Liquid-Liquid Extraction: Ionic organolead compounds are extracted into hexane using diethyldithiocarbamate at pH 9 in the presence of EDTA to complex inorganic Pb.

  • Derivatization: The organolead species are derivatized with butylmagnesium chloride.

  • Analysis: The butylated derivatives are separated and detected by GC-ICP-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative separation technique, particularly for less volatile or thermally labile organolead compounds.

HPLC with Chemical Reaction Detection:

A method coupling reversed-phase HPLC with a sensitive chemical reaction detector has been developed for the simultaneous determination of inorganic lead and various organolead compounds.[3] The separation of Pb2+, Me3Pb+, Et3Pb+, Me4Pb, and Et4Pb can be achieved within 50 minutes.[3]

Experimental Protocol: HPLC with Post-Column Derivatization [3]

  • Separation: Organolead compounds are separated on a reversed-phase HPLC column.

  • Post-Column Reaction: The eluate from the column continuously flows through a system of mixing coils where the lead species are transformed.

  • Complexation: The transformed lead compounds undergo complexation with 4-(2-pyridylazo)resorcinol.

  • Detection: The resulting red-colored complex is detected spectrophotometrically at 546 nm.[3] The system achieves linear calibration curves in the lower measuring range of 0.3 to 1.5 nmol for the five compounds.[3]

Understanding Cross-Reactivity in Immunoassays

While not as commonly used for organolead speciation as chromatographic methods, immunoassays are susceptible to cross-reactivity from structurally similar compounds.[4][5] Cross-reactivity in immunoassays occurs when an antibody, intended to bind to a specific analyte, also binds to other molecules with similar chemical structures.[4][5] This can lead to false-positive or inaccurate quantitative results.[4]

The degree of cross-reactivity is dependent on the specificity of the antibody and the structural resemblance of the interfering compound to the target analyte.[5] For organolead compounds, this means that an antibody developed for tetraethyllead might also recognize other ethylated or methylated lead species.

Logical Workflow for Mitigating Cross-Reactivity

To minimize the impact of cross-reactivity and ensure data integrity, a systematic approach to analytical method selection and validation is crucial.

cluster_0 Problem Definition cluster_1 Method Selection cluster_2 Method Validation cluster_3 Data Analysis & Interpretation A Define Target Organolead Analytes B Assess Sample Matrix & Analyte Properties A->B Input C Review Literature for Specificity Data B->C D Select Primary Analytical Technique (e.g., GC-ICP-MS for high specificity) C->D E Spike Samples with Potential Interferences D->E Implementation F Determine Cross-Reactivity Percentages E->F G Establish Method Specificity F->G H Analyze Samples G->H Application I Confirm Positive Results with a Secondary, Orthogonal Method H->I J Report Results with Confidence Limits I->J

Caption: A logical workflow for selecting and validating analytical methods to minimize cross-reactivity in organolead analysis.

Signaling Pathway of Cross-Reactivity in a Competitive Immunoassay

The following diagram illustrates how a cross-reactant can interfere in a competitive immunoassay, leading to an inaccurate result.

cluster_assay Competitive Immunoassay cluster_binding Binding Competition cluster_result Result Interpretation Antibody Antibody Signal_Generation Signal Generation Antibody->Signal_Generation Bound Labeled Analyte Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Binds Target_Analyte Target Analyte Target_Analyte->Antibody Binds Cross_Reactant Cross-Reactant Cross_Reactant->Antibody Incorrectly Binds Inaccurate_Result Inaccurate Result (Falsely Low/High) Cross_Reactant->Inaccurate_Result Signal_Intensity Signal Intensity Signal_Generation->Signal_Intensity Analyte_Concentration Calculated Analyte Concentration Signal_Intensity->Analyte_Concentration Analyte_Concentration->Inaccurate_Result Influenced by Cross-Reactivity

Caption: Diagram illustrating the mechanism of cross-reactivity in a competitive immunoassay for organolead compounds.

Conclusion

The potential for cross-reactivity among organolead compounds and with other substances is a critical consideration in analytical method development and data interpretation. While chromatographic techniques, particularly those coupled with mass spectrometry or inductively coupled plasma mass spectrometry, offer high specificity, careful validation is still required. For methods like immunoassays, a thorough characterization of antibody specificity is essential to understand and mitigate the risks of cross-reactivity. By understanding the principles of cross-reactivity and employing rigorous validation protocols, researchers can enhance the accuracy and reliability of their findings in the analysis of organolead compounds.

References

"comparative study of antiknock agents in fuel research"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antiknock Agents in Fuel Research

Engine knock, or detonation, is a phenomenon of abnormal combustion in spark-ignition internal combustion engines, which can lead to engine damage and reduced efficiency.[1] Antiknock agents are chemical additives blended with gasoline to increase its octane rating, thereby preventing premature detonation and allowing for the use of higher compression ratios for greater power and efficiency.[2][3] This guide provides a comparative overview of the primary classes of antiknock agents, their performance characteristics, environmental impacts, and the standardized methods used for their evaluation.

Performance Comparison of Antiknock Agents

The effectiveness of an antiknock agent is measured by its ability to increase the Research Octane Number (RON) and Motor Octane Number (MON) of the base fuel. The primary classes of agents include organometallics, oxygenates, and aromatics, each with distinct advantages and disadvantages.

Table 1: Quantitative Comparison of Common Antiknock Agents

Agent ClassSpecific AgentTypical Treat RateBlending Octane Number (RON)Blending Octane Number (MON)Key AdvantagesKey Disadvantages
Organometallic Tetraethyllead (TEL)< 0.1% wt.[4]Very HighVery HighExtremely effective at very low concentrations.[4]Highly toxic lead emissions, poisons catalytic converters, phased out globally.[2][5]
Organometallic MMT8-18 mg Mn/L[4][6]HighHighHighly effective at low concentrations.[4]Neurotoxin (manganese) emissions, potential for spark plug fouling and damage to emission systems.[6]
Organometallic Ferrocene30-40 mg Fe/L[4]HighHighLess toxic than TEL and MMT, cost-effective.[4]Can cause iron deposits on spark plugs and in the combustion chamber.[1][7]
Oxygenate Ethanol5-25% vol.[8]~129~102Renewable, reduces CO emissions.[1][9]Lower energy density, can absorb water, potential material compatibility issues.[1][4]
Oxygenate MTBE5-15% vol.[4]~118[4]~101[4]High octane, effective blending component.[4]Significant groundwater contaminant, largely phased out in many regions.[4][9]
Oxygenate ETBE5-25% vol.[8]~118~102Lower volatility and toxicity than MTBE.[1]Higher production cost compared to MTBE.
Aromatic Toluene5-25% vol.[8]~120[4]~109[4]High octane, good blending properties.Can increase emissions of particulates and smog precursors.[4]

Mechanism of Action

The prevailing theory for the action of antiknock agents is the termination of pre-combustion chain reactions.[10] In the high-temperature, high-pressure environment of the engine cylinder, fuel hydrocarbons can form unstable peroxide radicals. These radicals propagate chain reactions that lead to autoignition. Antiknock agents function by decomposing into species that act as radical scavengers, interrupting these chain reactions and delaying ignition until the spark plug fires.[4][10][11]

For instance, metallic agents like TEL and Ferrocene decompose to form metal oxide nanoparticles. These particles provide a large surface area for the heterogeneous catalysis that destroys hydroperoxide (HO₂•) radicals, thus inhibiting the autoignition process.[11]

Antiknock_Mechanism cluster_engine Engine Cylinder (Pre-Ignition Phase) cluster_additive Antiknock Agent Action Fuel Fuel + Air (High T & P) Radicals Peroxide Radicals (ROO•, HO₂•) Fuel->Radicals Oxidation Chain Chain Reaction Radicals->Chain Chain->Radicals Propagation Knock Engine Knock (Autoignition) Chain->Knock Agent Antiknock Agent (e.g., Ferrocene) Scavenger Radical Scavenger (e.g., FeO particles) Agent->Scavenger Decomposition Scavenger->Radicals Inhibits Experimental_Workflow A Select Base Fuel C Prepare Fuel Blends (Varying Concentrations) A->C B Select Antiknock Agent B->C E ASTM D2699 (RON) Test C->E F ASTM D2700 (MON) Test C->F D Calibrate CFR Engine with PRF Blends D->E D->F G Record Knock Intensity vs. Compression Ratio E->G F->G H Determine Octane Number (RON & MON) G->H I Analyze Data & Compare Performance H->I Logical_Comparison cluster_classes Antiknock Agent Classes cluster_properties Comparative Properties Organometallics Organometallics (TEL, MMT, Ferrocene) Effectiveness High Effectiveness at Low Concentration Organometallics->Effectiveness High EnvImpact Low Environmental & Health Impact Organometallics->EnvImpact Low Cost Low Blending Cost Organometallics->Cost High Oxygenates Oxygenates (Ethanol, MTBE, ETBE) Oxygenates->Effectiveness Medium Oxygenates->EnvImpact High (ex-MTBE) Emissions Reduces CO/Particulate Emissions Oxygenates->Emissions High Aromatics Aromatics (Toluene, Xylene) Aromatics->Effectiveness Medium Aromatics->EnvImpact Low Aromatics->Cost Medium

References

"biological vs chemical degradation of tetramethyllead in soil"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Biological and Chemical Degradation of Tetramethyllead in Soil

For researchers, scientists, and drug development professionals, understanding the fate of environmental contaminants is crucial. This compound (TML), a toxic organolead compound formerly used as a gasoline additive, persists in some soils, posing a significant environmental and health risk. Its remediation hinges on the efficacy of biological and chemical degradation processes. This guide provides an objective comparison of these two degradation pathways, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

Executive Summary

Both biological and chemical processes contribute to the degradation of this compound in soil, primarily through a sequential dealkylation process. This process involves the stepwise removal of methyl groups, transforming TML into less toxic, water-soluble ionic lead species, and ultimately to inorganic lead. Experimental evidence suggests that while both pathways are active, their relative contributions and degradation rates can vary significantly depending on environmental conditions and the presence of specific microorganisms.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies on the degradation of tetraalkyllead compounds (including this compound and its close analog, tetraethyllead) in soil.

Table 1: Comparison of Biological vs. Chemical Degradation Rates of Tetraethyllead (TEL) in Soil

ParameterBiological DegradationChemical DegradationReference Soil ConditionsSource
Degradation Rate ~780 µmol/day/kg dry weight~50 µmol/day/kg dry weightSieved agricultural soil, initial TEL: 2 g Pb/kg[1]
Degradation Rate (High Concentration) ~600 µmol/day/kg dry weight~200 µmol/day/kg dry weightSieved agricultural soil, 5-fold increase in initial TEL[1]

Table 2: Degradation of Tetraalkyllead Compounds in Soil Column Studies

Duration of ExperimentPercentage of Organic Lead Converted to Inorganic LeadExperimental ConditionsSource
740 days49.1% ± 6.7%Glass columns with sandy soil, oxygen-saturated water[2]
170 days51% (85.8-93.6% disappearance of total alkyllead)Columns with non-contaminated sandy soil, diluted alkyllead solution[2]

Table 3: Mineralization of ¹⁴C-labeled Tetraethyllead (TEL) in Soil

Duration of IncubationPercentage of ¹⁴C-TEL Mineralized to ¹⁴CO₂Soil ConditionSource
28 days≤ 7.74%Nonsterile soil[3]

Degradation Pathways

The degradation of this compound in soil, whether by biological or chemical means, follows a general pathway of sequential dealkylation.

Biological Degradation Pathway

Microorganisms in the soil can utilize this compound as a carbon source or transform it through co-metabolism. While the specific enzymes involved in TML degradation are not extensively characterized in the available literature, the process is known to be mediated by microbial activity. The degradation is generally faster in the presence of a healthy, active microbial community and is influenced by factors such as oxygen availability, nutrient content, and soil pH.

Biological Degradation of this compound cluster_microbial Microbial Action TML This compound (CH₃)₄Pb TML_ion Trimethyllead ion (CH₃)₃Pb⁺ TML->TML_ion Dealkylation CO2 Carbon Dioxide CO₂ TML->CO2 Mineralization DML_ion Dimethyllead ion (CH₃)₂Pb²⁺ TML_ion->DML_ion Dealkylation MML_ion Monomethyllead ion (CH₃)Pb³⁺ DML_ion->MML_ion Dealkylation Pb_ion Inorganic Lead Pb²⁺ MML_ion->Pb_ion Dealkylation

Caption: Biological degradation of this compound via sequential dealkylation by soil microorganisms.

Chemical Degradation Pathway

Chemical degradation, also known as abiotic degradation, of this compound in soil can occur through various reactions with soil components, including minerals and organic matter. Factors such as soil pH, temperature, and the presence of oxidizing or reducing agents can influence the rate of chemical degradation. The primary mechanism is also sequential dealkylation.

Chemical Degradation of this compound cluster_chemical Abiotic Factors (pH, Minerals, etc.) TML This compound (CH₃)₄Pb TML_ion Trimethyllead ion (CH₃)₃Pb⁺ TML->TML_ion Dealkylation DML_ion Dimethyllead ion (CH₃)₂Pb²⁺ TML_ion->DML_ion Dealkylation MML_ion Monomethyllead ion (CH₃)Pb³⁺ DML_ion->MML_ion Dealkylation Pb_ion Inorganic Lead Pb²⁺ MML_ion->Pb_ion Dealkylation

Caption: Chemical degradation of this compound in soil through abiotic processes.

Experimental Protocols

To assess the biological and chemical degradation of this compound in soil, a well-designed microcosm study is essential. The following protocol outlines a general methodology.

Experimental Workflow

Experimental Workflow cluster_conditions Experimental Conditions start Soil Collection and Characterization setup Microcosm Setup start->setup spiking Spiking with this compound setup->spiking bio Biological (Non-sterile soil) setup->bio chem Chemical (Sterile soil - autoclaved) setup->chem control Control (Unspiked soil) setup->control incubation Incubation spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-ICPMS / GC-MS/MS Analysis extraction->analysis data Data Analysis analysis->data

Caption: A typical experimental workflow for studying this compound degradation in soil.

Detailed Methodology
  • Soil Collection and Preparation:

    • Collect soil samples from the target site.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Microcosm Setup:

    • For studying biological degradation , use fresh, non-sterilized soil.

    • For studying chemical degradation , sterilize the soil by autoclaving (e.g., at 121°C for 60 minutes on three consecutive days) to eliminate microbial activity.

    • Prepare control microcosms with both sterile and non-sterile soil without the addition of TML.

    • Place a known amount of soil (e.g., 50 g) into individual glass containers (microcosms).

  • Spiking with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

    • Spike the soil in the microcosms to achieve the desired initial concentration of TML.

    • Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Incubate the microcosms under controlled conditions (e.g., constant temperature and moisture).

    • For studies involving ¹⁴C-labeled TML, use sealed containers equipped with traps for capturing evolved ¹⁴CO₂ to measure mineralization.[4]

  • Sampling and Extraction:

    • At predetermined time intervals, sacrifice replicate microcosms from each treatment group.

    • Extract TML and its degradation products from the soil using an appropriate solvent system (e.g., a mixture of hexane and a chelating agent like EDTA).[5]

  • Analytical Quantification:

    • Analyze the extracts using Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICPMS) or Tandem Mass Spectrometry (GC-MS/MS) for the sensitive and specific quantification of TML, trimethyllead, dimethyllead, and other lead species.[6]

  • Data Analysis:

    • Calculate the concentration of TML and its degradation products at each time point.

    • Determine the degradation rates and half-lives for both biological and chemical processes.

    • In radiolabeled experiments, quantify the amount of ¹⁴CO₂ produced to determine the extent of mineralization.

Conclusion

The degradation of this compound in soil is a complex process involving both biological and chemical pathways, both of which proceed through sequential dealkylation. Experimental data indicates that under favorable conditions, biological degradation can be significantly faster than chemical degradation.[1] However, the efficiency of bioremediation is highly dependent on the presence and activity of specific soil microorganisms. Chemical degradation, while often slower, provides a baseline level of TML transformation that is influenced by soil physicochemical properties. A thorough understanding of both processes, obtained through rigorous experimental investigation, is essential for developing effective remediation strategies for TML-contaminated soils.

References

Inter-Laboratory Comparison of Tetramethyllead Measurements: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the measurement of tetramethyllead. The data and protocols presented are designed to be representative of a typical proficiency testing scheme, offering valuable insights for researchers, scientists, and professionals in drug development involved in trace analysis. The objective of such a comparison is to assess the proficiency of participating laboratories in accurately quantifying this compound, a crucial aspect of quality control and regulatory compliance.

Data Presentation

The following table summarizes the hypothetical results from an inter-laboratory comparison study on the determination of this compound in a spiked gasoline sample. The assigned value was determined from the consensus of the participants' results after the removal of outliers.

Table 1: Results of Inter-Laboratory Comparison for this compound in Gasoline

Laboratory IDReported Value (mg/kg)Measurement Uncertainty (± mg/kg)z-scorePerformance
Lab-010.880.09-0.21Satisfactory
Lab-020.950.100.54Satisfactory
Lab-030.790.08-1.18Satisfactory
Lab-041.020.111.29Satisfactory
Lab-050.650.07-2.69Unsatisfactory
Lab-060.910.090.11Satisfactory
Lab-070.850.09-0.53Satisfactory
Lab-080.990.100.97Satisfactory
Lab-090.930.100.32Satisfactory
Lab-100.820.08-0.85Satisfactory
Assigned Value 0.90 mg/kg
Standard Deviation for Proficiency Assessment (σ) 0.093 mg/kg

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a typical analytical protocol that could be employed for the determination of this compound in gasoline, based on established methods.

Method: Gas Chromatography with Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • A known weight of the gasoline sample is diluted with a suitable solvent, such as hexane or isooctane.

    • An internal standard (e.g., tetraethyllead-d20) is added to the diluted sample to correct for matrix effects and variations in instrument response.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for the separation of this compound from other gasoline components.

    • The GC is coupled to a mass spectrometer for detection and quantification.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

  • Quantification:

    • A calibration curve is generated using a series of standards containing known concentrations of this compound and the internal standard.

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the key workflows in the inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Sample Preparation (Spiked Gasoline) B Homogeneity and Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Analysis of this compound by Laboratories C->D E Submission of Results D->E F Statistical Analysis of Results E->F G Calculation of Assigned Value and z-scores F->G H Issuance of Performance Report G->H

Caption: Workflow of the Inter-Laboratory Comparison Study.

G cluster_0 Sample Handling cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Gasoline Sample Dilution Dilution with Hexane Sample->Dilution InternalStd Addition of Internal Standard Dilution->InternalStd Injection Injection into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Comparison Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Analytical Workflow for this compound in Gasoline.

A Comparative Guide to Alternative Methods for Trace-Level Lead Speciation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The toxicity and bioavailability of lead in environmental and biological systems are critically dependent on its chemical form. Trace-level lead speciation, the process of identifying and quantifying the different chemical forms of lead, is therefore essential for accurate risk assessment and the development of effective remediation strategies. This guide provides a comparative overview of key alternative methods for trace-level lead speciation, offering insights into their principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate technique for their specific application.

Comparison of Performance Characteristics

The selection of an analytical technique for lead speciation is often dictated by factors such as the required detection limits, the complexity of the sample matrix, and the specific lead species of interest. The following table summarizes the quantitative performance of several widely used methods.

Analytical TechniqueLead Species AnalyzedTypical Detection Limits (ng/mL)Precision (RSD)Key AdvantagesKey Limitations
HPLC-ICP-MS Inorganic Pb (Pb²⁺), Organolead compounds (TML, TEL, TPhL, etc.)0.01 - 3.9[1]3.1 - 14.3%[1]High sensitivity and selectivity, capable of separating a wide range of species.[2]Gradient elution can destabilize the plasma in some ICP-MS systems.[2]
CE-ICP-MS Inorganic Pb (Pb²⁺), Organolead compounds (TML, TEL)0.012 - 0.6[3][4]< 5%[4]High separation efficiency, low sample and reagent consumption.[5]Lower sample loading capacity compared to HPLC.[5]
GC-AAS Volatile organolead compounds (e.g., tetraethyllead)Species-dependent, typically in the low pg range.-Well-established for volatile and thermally stable organometallic compounds.[6][7]Requires derivatization for non-volatile species, potential for thermal degradation of analytes.[]
Anodic Stripping Voltammetry (ASV) Labile inorganic Pb (Pb²⁺)Sub-ppb to ppb rangeVaries with experimental conditionsHigh sensitivity, low cost, portable instrumentation available for in-field analysis.[9][10][11]Susceptible to interferences from organic matter and other metal ions.[11]
Tessier Sequential Extraction Operationally defined fractions (Exchangeable, Carbonate-bound, Fe/Mn oxide-bound, Organic-bound, Residual)Dependent on the final detection method (e.g., AAS, ICP-MS)-Provides information on the potential mobility and bioavailability of lead in solid samples.[12][13][14]Operationally defined fractions may not represent true speciation, risk of analyte redistribution during extraction.[15]

TML: Trimethyllead, TEL: Triethyllead, TPhL: Triphenyllead, RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This hyphenated technique combines the separation power of HPLC with the sensitive and element-specific detection of ICP-MS, making it a powerful tool for the speciation of various lead compounds.[1][2]

Experimental Workflow:

HPLC_ICP_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_icpms ICP-MS Detection Sample Liquid Sample (e.g., water) or Extract from Solid Sample Filtration Filtration (0.45 µm) Sample->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Reversed-Phase Column Injector->Column Nebulizer Nebulizer Column->Nebulizer Pump HPLC Pump (Mobile Phase) Pump->Injector Plasma ICP Torch (Plasma) Nebulizer->Plasma MassSpec Mass Spectrometer Plasma->MassSpec Detector Detector MassSpec->Detector Data Data Acquisition & Speciation Analysis Detector->Data

HPLC-ICP-MS Experimental Workflow

Methodology:

  • Sample Preparation: Aqueous samples are typically filtered through a 0.45 µm membrane. Solid samples require an appropriate extraction procedure (e.g., acid digestion for total lead, or a milder extraction for speciation).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a buffer (e.g., 0.1 M acetic acid-ammonium acetate at pH 4.7) and an organic modifier like methanol.[1] Gradient or isocratic elution can be employed. For instance, a step gradient from 10% to 70% methanol can be used.[2]

    • Flow Rate: A flow rate of around 0.6 mL/min is often optimal.[1]

  • ICP-MS Detection:

    • The eluent from the HPLC column is introduced into the ICP-MS nebulizer.

    • The sample is atomized and ionized in the argon plasma.

    • The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The intensity of the lead isotopes (e.g., m/z 208) is monitored over time to generate a chromatogram.

  • Quantification: Calibration is performed using standards of the individual lead species.

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)

CE-ICP-MS offers high separation efficiency and is particularly useful for the analysis of small sample volumes.[3][4][5]

Experimental Workflow:

CE_ICP_MS_Workflow cluster_sample_prep Sample Preparation cluster_ce CE Separation cluster_icpms ICP-MS Detection Sample Aqueous Sample or Extract Centrifugation Centrifugation/Filtration Sample->Centrifugation Injection Hydrodynamic/Electrokinetic Injection Centrifugation->Injection Capillary Fused Silica Capillary Injection->Capillary Interface CE-ICP-MS Interface (Nebulizer) Capillary->Interface HVPS High Voltage Power Supply HVPS->Capillary Plasma ICP Torch (Plasma) Interface->Plasma MassSpec Mass Spectrometer Plasma->MassSpec Detector Detector MassSpec->Detector Data Data Acquisition & Speciation Analysis Detector->Data

CE-ICP-MS Experimental Workflow

Methodology:

  • Sample Preparation: Samples are prepared in the background electrolyte to ensure compatibility with the CE system.

  • Electrophoretic Separation:

    • Capillary: A fused silica capillary (e.g., 70 cm length x 75 µm i.d.) is typically used.[3]

    • Background Electrolyte (BGE): A common BGE for lead speciation is a Tris buffer (e.g., 15 mmol/L at pH 8.25) containing sodium dodecyl sulfate (SDS) as a micellar agent and EDTA to complex with inorganic lead.[3]

    • Applied Voltage: A high voltage (e.g., +26 kV) is applied across the capillary to drive the separation of the charged species.[3]

  • ICP-MS Detection: The separated analytes are introduced into the ICP-MS for detection, similar to the HPLC-ICP-MS setup.

  • Quantification: External calibration with standards of the target lead species is used for quantification.

Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS)

This technique is well-suited for the speciation of volatile and thermally stable organolead compounds.[7][]

Experimental Workflow:

GC_AAS_Workflow cluster_sample_prep Sample Preparation cluster_gc GC Separation cluster_aas AAS Detection Sample Sample (e.g., air, water, sediment) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., butylation) Extraction->Derivatization Injector GC Injector Derivatization->Injector Column Capillary GC Column Injector->Column Interface Heated Transfer Line Column->Interface Oven Temperature Programmed Oven Oven->Column Atomizer Quartz Furnace or Graphite Furnace Interface->Atomizer Detector Detector Atomizer->Detector HCL Hollow Cathode Lamp HCL->Atomizer Data Data Acquisition & Speciation Analysis Detector->Data

GC-AAS Experimental Workflow

Methodology:

  • Sample Preparation:

    • Extraction: Organolead species are extracted from the sample matrix using an appropriate solvent (e.g., hexane).

    • Derivatization: Ionic organolead species are often derivatized to make them more volatile for GC analysis. A common derivatization agent is butylmagnesium chloride.

  • Gas Chromatographic Separation:

    • Column: A non-polar or semi-polar capillary column is typically used.

    • Temperature Program: The oven temperature is programmed to ramp up to achieve separation of the different organolead compounds based on their boiling points.

  • Atomic Absorption Detection:

    • The column effluent is transferred via a heated line to the atomizer of the AAS.

    • A quartz furnace or a graphite furnace is used to atomize the organolead compounds.

    • A lead hollow cathode lamp provides the specific wavelength of light that is absorbed by the lead atoms. The amount of light absorbed is proportional to the concentration of lead.

  • Quantification: Calibration is performed using derivatized standards of the organolead species.

Anodic Stripping Voltammetry (ASV)

ASV is a highly sensitive electrochemical technique for the determination of trace metals, particularly labile inorganic lead.[9][10][11]

Experimental Workflow:

ASV_Workflow cluster_sample_prep Sample Preparation cluster_asv ASV Analysis Sample Aqueous Sample Buffer Addition of Supporting Electrolyte/Buffer Sample->Buffer Cell Electrochemical Cell (Working, Reference, Counter Electrodes) Buffer->Cell Deposition Deposition Step (Negative Potential) Cell->Deposition Preconcentration Stripping Stripping Step (Positive Potential Scan) Deposition->Stripping Measurement Data Data Acquisition (Voltammogram) & Quantification Stripping->Data

Anodic Stripping Voltammetry Workflow

Methodology:

  • Sample Preparation: The water sample is placed in an electrochemical cell, and a supporting electrolyte (e.g., 0.01 M HNO₃) is added to increase conductivity and buffer the solution.[16]

  • Deposition Step (Preconcentration): A negative potential is applied to the working electrode (e.g., a mercury film electrode or a bismuth film electrode) for a defined period. This reduces the Pb²⁺ ions in the sample to metallic lead, which amalgamates with the electrode material.[10]

  • Stripping Step (Measurement): The potential is then scanned in the positive direction. At a characteristic potential, the deposited lead is re-oxidized (stripped) back into the solution, generating a current peak. The height or area of this peak is proportional to the concentration of lead in the sample.[11]

  • Quantification: The standard addition method is commonly used for quantification to compensate for matrix effects.[16]

Tessier Sequential Extraction for Solid Samples

This method provides operational information about the partitioning of lead in different geochemical fractions of soils and sediments, which can be related to its potential mobility and bioavailability.[12][13][14]

Experimental Workflow:

Tessier_Workflow cluster_fractions Sequential Extractions cluster_analysis Analysis of Extracts Sample Solid Sample (Soil/Sediment) F1 Fraction 1: Exchangeable (e.g., 1 M MgCl₂, pH 7.0) Sample->F1 F2 Fraction 2: Carbonate-bound (e.g., 1 M NaOAc, pH 5.0) F1->F2 Residue A1 Analyze Supernatant (AAS/ICP-MS) F1->A1 F3 Fraction 3: Fe/Mn Oxide-bound (e.g., 0.04 M NH₂OH·HCl in 25% HOAc) F2->F3 Residue A2 Analyze Supernatant (AAS/ICP-MS) F2->A2 F4 Fraction 4: Organic-bound (e.g., 30% H₂O₂ with HNO₃, then NH₄OAc) F3->F4 Residue A3 Analyze Supernatant (AAS/ICP-MS) F3->A3 F5 Fraction 5: Residual (e.g., HF-HClO₄ digestion) F4->F5 Residue A4 Analyze Supernatant (AAS/ICP-MS) F4->A4 A5 Analyze Digest (AAS/ICP-MS) F5->A5

Tessier Sequential Extraction Scheme

Methodology:

A soil or sediment sample is subjected to a series of extractions with increasingly aggressive reagents. After each extraction step, the supernatant is separated by centrifugation and analyzed for its lead content using a suitable technique like AAS or ICP-MS.[12][13]

  • Fraction 1 (Exchangeable): Extraction with a salt solution at neutral pH (e.g., 1 M MgCl₂ at pH 7.0) to release weakly adsorbed lead.[12]

  • Fraction 2 (Bound to Carbonates): Leaching with an acidic buffer (e.g., 1 M NaOAc at pH 5.0) to dissolve carbonate minerals and release associated lead.[12]

  • Fraction 3 (Bound to Fe-Mn Oxides): Extraction with a reducing agent (e.g., 0.04 M NH₂OH·HCl in 25% acetic acid) to dissolve iron and manganese oxides.[12]

  • Fraction 4 (Bound to Organic Matter): Oxidation of organic matter with hydrogen peroxide and nitric acid, followed by extraction with ammonium acetate.[12]

  • Fraction 5 (Residual): Digestion of the remaining solid with a strong acid mixture (e.g., HF-HClO₄) to determine the lead incorporated into the crystal lattice of minerals.[12]

Conclusion

The choice of an appropriate analytical method for trace-level lead speciation is a critical step in environmental and toxicological studies. Hyphenated techniques like HPLC-ICP-MS and CE-ICP-MS offer excellent sensitivity and selectivity for a wide range of lead species in aqueous samples. GC-AAS remains a valuable tool for the analysis of volatile organolead compounds. Anodic Stripping Voltammetry provides a highly sensitive and field-portable option for labile inorganic lead. For solid samples, sequential extraction schemes like the Tessier method offer valuable insights into the potential mobility and bioavailability of lead. Researchers and scientists must carefully consider the specific requirements of their study, including the target analytes, sample matrix, and desired level of detail, to select the most suitable technique for reliable and accurate lead speciation analysis.

References

"performance of different chromatography columns for organolead separation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of organolead compounds are critical in environmental monitoring, toxicology studies, and pharmaceutical development due to their significant toxicity. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of chromatography column is paramount for achieving reliable and efficient separations. This guide provides a comprehensive comparison of different HPLC columns for the separation of organolead species, supported by experimental data and detailed protocols to aid in method development and column selection.

Column Performance Comparison: Reversed-Phase vs. Ion-Exchange

The separation of organolead compounds, such as trimethyllead (TML) and triethyllead (TEL), is primarily achieved using reversed-phase (RP) and ion-exchange (IEX) chromatography. Reversed-phase chromatography, particularly with C18 columns, separates analytes based on their hydrophobicity. In contrast, ion-exchange chromatography separates molecules based on their net charge.

While direct comparative studies detailing the performance of a wide array of commercially available columns for a comprehensive suite of organolead compounds are limited in publicly available literature, the following table summarizes typical performance characteristics gleaned from various studies. This data provides a baseline for understanding the relative performance of different column types.

Column TypeOrganolead CompoundTypical Retention Time (min)Resolution (Rs)Peak Symmetry (As)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Reversed-Phase (C18) Trimethyllead (TML)4 - 8> 1.50.9 - 1.20.018 - 20000.06 - 6700
Triethyllead (TEL)6 - 12> 1.50.9 - 1.20.023 - 110000.077 - 37000
Triphenyllead (TPhL)> 15> 1.50.9 - 1.2Not widely reportedNot widely reported
Ion-Exchange (Cation-Exchange) Trimethyllead (TML)3 - 6> 2.0> 0.9Not widely reportedNot widely reported
Triethyllead (TEL)5 - 9> 2.0> 0.9Not widely reportedNot widely reported

Note: Performance data can vary significantly based on the specific column manufacturer, dimensions, particle size, and the exact experimental conditions used. The LOD and LOQ values for reversed-phase C18 columns show a wide range, reflecting the impact of different detection systems (e.g., ICP-MS) and sample preconcentration techniques.

Experimental Workflows and Logical Relationships

The selection of a suitable chromatography column is a critical step in the overall analytical workflow for organolead speciation. The following diagram illustrates a typical experimental workflow, from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Environmental or Biological Sample Extraction Extraction of Organolead Compounds Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC System Cleanup->HPLC Injection Column Chromatography Column (Reversed-Phase or Ion-Exchange) HPLC->Column Detector Detector (e.g., ICP-MS) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting Results Quantification->Report

Figure 1. A generalized experimental workflow for the analysis of organolead compounds using HPLC. This diagram outlines the major stages from sample collection and preparation through to chromatographic separation and final data analysis.

Detailed Experimental Protocols

The following are representative experimental protocols for the separation of organolead compounds using reversed-phase and ion-exchange chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 1: Reversed-Phase HPLC-ICP-MS for Trialkyllead Separation

This protocol is based on methodologies described for the separation of trimethyllead (TML), triethyllead (TEL), and triphenyllead (TPhL)[1].

  • Chromatographic System:

    • HPLC: An Agilent 1200 series or equivalent.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A step gradient of methanol in water. For example, an initial isocratic step with a lower methanol concentration followed by a step to a higher concentration to elute more retained compounds. An isocratic separation with 30% methanol has also been found to be a good compromise for plasma stability and resolution when using ICP-MS detection[1].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • ICP-MS System:

    • An Agilent 7500 or equivalent, equipped with a standard sample introduction system.

    • RF Power: 1550 W.

    • Plasma Gas Flow: 15 L/min.

    • Carrier Gas Flow: 1.0 L/min.

    • Monitored m/z: 206, 207, 208.

Protocol 2: Cation-Exchange HPLC-ICP-MS for Trimethyllead and Triethyllead Separation

This protocol is adapted from methodologies developed for the separation of cationic organometal species[2].

  • Chromatographic System:

    • HPLC: A metal-free or PEEK-based HPLC system is recommended to minimize metal contamination.

    • Column: A cation-exchange column.

    • Mobile Phase: An aqueous buffer, such as a citrate buffer with methanol as an organic modifier. The pH and ionic strength of the buffer are critical for achieving optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Column Temperature: Ambient.

  • ICP-MS System:

    • An Agilent 7500 or equivalent.

    • RF Power: 1500 W.

    • Plasma Gas Flow: 16 L/min.

    • Carrier Gas Flow: 1.2 L/min.

    • Monitored m/z: 208.

Logical Relationships in Column Selection

The choice between a reversed-phase and an ion-exchange column depends on the specific analytical goals and the nature of the organolead compounds of interest. The following diagram illustrates the decision-making process.

G Analyte Organolead Analytes Ionic Ionic/Polar (e.g., TML+, TEL+) Analyte->Ionic Nonpolar Nonpolar/Hydrophobic (e.g., Tetraethyllead) Analyte->Nonpolar RP_Column Reversed-Phase Column (e.g., C18, C8) Ionic->RP_Column With Ion-Pairing Reagents IEX_Column Ion-Exchange Column (Cation-Exchange) Ionic->IEX_Column Primary Choice Mixed_Mode Mixed-Mode Column Ionic->Mixed_Mode For Complex Mixtures Nonpolar->RP_Column Primary Choice Nonpolar->Mixed_Mode For Complex Mixtures

Figure 2. Decision tree for selecting the appropriate chromatography column based on the properties of the target organolead analytes. This illustrates the primary separation mechanisms and column choices for different types of organolead compounds.

Conclusion

The selection of an appropriate chromatography column is a critical factor in the successful separation and analysis of organolead compounds. Reversed-phase columns, particularly C18, are versatile and widely used, offering good separation for a range of trialkyllead species. Ion-exchange chromatography provides an excellent alternative, especially for cationic organolead compounds, often yielding high resolution.

The choice of column should be guided by the specific organolead species of interest, the sample matrix, and the desired analytical performance characteristics such as resolution, analysis time, and sensitivity. The experimental protocols and workflows provided in this guide serve as a starting point for method development. Researchers are encouraged to optimize these conditions for their specific instrumentation and analytical requirements to achieve the best possible results in their organolead speciation studies.

References

"efficacy of tetramethyllead vs. ferrocene as an antiknock agent"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Tetramethyllead and Ferrocene as Antiknock Agents

Introduction

Engine knock, or detonation, is a phenomenon of uncontrolled combustion in spark-ignition engines that can lead to decreased efficiency and engine damage. Antiknock agents are fuel additives designed to increase the fuel's octane rating, thereby preventing knock. For decades, organometallic compounds have been the most effective antiknock agents. This guide provides a detailed comparison of two such agents: this compound (TML), a historically significant but now largely phased-out additive, and ferrocene, an iron-based compound that has been used as a replacement.

Mechanism of Action

Both this compound and ferrocene function by generating metal oxide particles in the combustion chamber that act as radical scavengers, interrupting the chain reactions that lead to knocking.

This compound (TML):

Under the high temperature and pressure within an engine cylinder, TML decomposes to form lead and ethyl radicals. The lead subsequently oxidizes to form lead oxides (such as PbO). These finely dispersed lead oxide particles create a "fog" in the end-gas zone and act as surface catalysts, deactivating the hydroperoxide and other radical species that initiate autoignition. This process effectively slows down the pre-flame reactions, preventing the rapid, uncontrolled combustion that characterizes engine knock.

TML_Antiknock_Mechanism TML This compound (TML) Heat_Pressure High Temperature & Pressure TML->Heat_Pressure Pb_Et_radicals Lead (Pb) + Ethyl Radicals Heat_Pressure->Pb_Et_radicals PbO Lead Oxide (PbO) Particles Pb_Et_radicals->PbO Oxidation Oxygen Oxygen (O2) Oxygen->PbO Inactive_species Inactive Species PbO->Inactive_species Catalytic Deactivation Knock_Suppression Knock Suppression PbO->Knock_Suppression Radical Scavenging Pre_knock_radicals Pre-knock Radicals (e.g., HO2•, ROO•) Pre_knock_radicals->Inactive_species Pre_knock_radicals->Knock_Suppression

Caption: Antiknock mechanism of this compound (TML).

Ferrocene:

Similar to TML, ferrocene's antiknock activity stems from its decomposition at high temperatures to form iron-containing species. Ferrocene pyrolyzes to form iron atoms, which then react with oxygen to create a fine dispersion of iron oxide (Fe₂O₃) particles. These iron oxide particles act as radical scavengers, terminating the chain reactions of hydrocarbon autoignition. By removing these reactive intermediates, ferrocene delays the onset of knock.

Ferrocene_Antiknock_Mechanism Ferrocene Ferrocene (Fe(C5H5)2) Heat_Pressure High Temperature & Pressure Ferrocene->Heat_Pressure Fe_Cp_radicals Iron (Fe) + Cyclopentadienyl Radicals Heat_Pressure->Fe_Cp_radicals Fe2O3 Iron Oxide (Fe2O3) Particles Fe_Cp_radicals->Fe2O3 Oxidation Oxygen Oxygen (O2) Oxygen->Fe2O3 Inactive_species Inactive Species Fe2O3->Inactive_species Catalytic Deactivation Knock_Suppression Knock Suppression Fe2O3->Knock_Suppression Radical Scavenging Pre_knock_radicals Pre-knock Radicals (e.g., HO2•, ROO•) Pre_knock_radicals->Inactive_species Pre_knock_radicals->Knock_Suppression

Caption: Antiknock mechanism of Ferrocene.

Quantitative Performance Comparison

The effectiveness of an antiknock agent is measured by the increase in the Research Octane Number (RON) and Motor Octane Number (MON) of the base gasoline. The following table summarizes available data on the performance of TML and ferrocene. It is important to note that a direct comparison is challenging as the effectiveness can vary with the composition of the base fuel.

ParameterThis compound (TML)Ferrocene
Typical Concentration Low ppm levelsTens of ppm of iron
RON Increase A marked improvement in low-speed road antiknock behavior is noted, particularly in fuels with low octane quality in their lighter fractions.[1]Approximately 4-5 points with about 170 grams per 1000 kg of fuel (around 30-40 mg Fe per liter).[2]
MON Increase Data not explicitly found in a quantitative format.Boosts MON as well as RON.[2]
General Efficacy Highly effective, especially in improving the distribution of octane quality throughout the boiling range of gasoline.[1]Effective, though generally considered not as potent as lead alkyls.[2]

Experimental Protocols for Efficacy Evaluation

The standard methods for evaluating the antiknock quality of gasoline and its additives are established by ASTM International. The two primary tests are for Research Octane Number (RON) and Motor Octane Number (MON).

ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel

This test method determines the knock characteristics of automotive gasolines under mild operating conditions.[3][4]

  • Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[3]

  • Procedure:

    • The engine is operated at a constant speed of 600 rpm with a specified intake air temperature and spark timing.[4]

    • The compression ratio is varied until a standard level of knock intensity is achieved for the test fuel.

    • The test fuel's performance is then bracketed between two primary reference fuels (blends of isooctane and n-heptane) with known octane numbers.

    • The RON of the test fuel is determined by interpolating between the octane numbers of the reference fuels that give the same knock intensity.

  • Significance: RON simulates low-speed, light-load driving conditions, such as city driving.[3]

ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel

This method assesses the antiknock performance of gasolines under more severe operating conditions than the RON test.[5][6]

  • Apparatus: The same CFR engine as used for RON testing.[5]

  • Procedure:

    • The engine is operated at a higher speed of 900 rpm and with a higher intake mixture temperature compared to the RON test.[7]

    • Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity, and the test fuel is bracketed between primary reference fuels.

    • The MON is determined by interpolation.

  • Significance: MON is indicative of high-speed, high-load, or uphill driving conditions.[5]

Experimental_Workflow cluster_RON ASTM D2699 (RON) cluster_MON ASTM D2700 (MON) RON_Engine_Setup CFR Engine Setup (600 rpm, specific intake temp) RON_Knock_Intensity Adjust Compression Ratio for Standard Knock Intensity RON_Engine_Setup->RON_Knock_Intensity RON_Bracketing Bracket with Primary Reference Fuels RON_Knock_Intensity->RON_Bracketing RON_Determination Interpolate to Determine RON RON_Bracketing->RON_Determination MON_Engine_Setup CFR Engine Setup (900 rpm, higher intake temp) MON_Knock_Intensity Adjust Compression Ratio for Standard Knock Intensity MON_Engine_Setup->MON_Knock_Intensity MON_Bracketing Bracket with Primary Reference Fuels MON_Knock_Intensity->MON_Bracketing MON_Determination Interpolate to Determine MON MON_Bracketing->MON_Determination Test_Fuel Test Fuel (Gasoline + Antiknock Agent) Test_Fuel->RON_Engine_Setup Test_Fuel->MON_Engine_Setup

Caption: Experimental workflow for RON and MON determination.

Discussion and Conclusion

This compound:

  • Advantages: TML is a highly effective antiknock agent, particularly in improving the octane number of the more volatile front-end of gasoline, which contributes to better low-speed performance.[1]

  • Disadvantages: The primary and overwhelming disadvantage of TML is its extreme toxicity and the environmental pollution caused by lead emissions.[8] The lead particles emitted in the exhaust are potent neurotoxins and have been linked to significant public health problems. This has led to a global phase-out of leaded gasoline for on-road vehicles.

Ferrocene:

  • Advantages: Ferrocene is considerably less toxic than TML and is an effective antiknock agent, offering a viable alternative for certain applications.[9] It can be a cost-effective way to boost octane numbers.

  • Disadvantages: The iron oxide deposits resulting from ferrocene combustion can cause issues such as spark plug fouling, leading to misfires and increased fuel consumption.[10] These deposits can also accumulate in the combustion chamber and exhaust system. While less toxic than lead, the long-term effects of iron oxide particulate emissions are still a consideration.

References

Confirming the Structure of Tetramethyllead with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular structure confirmation is a critical step. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of tetramethyllead, with supporting experimental data and protocols. We will compare its spectral characteristics to other relevant organometallic compounds.

Introduction to this compound and NMR Spectroscopy

This compound (TML), with the chemical formula Pb(CH₃)₄, is an organometallic compound where a central lead atom is bonded to four methyl groups in a tetrahedral geometry.[1][2] Due to the high symmetry of the molecule, all four methyl groups are chemically equivalent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules by observing the magnetic properties of atomic nuclei.[3][4] For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.

In ¹H NMR, the chemical shift of the protons in the methyl groups will provide a key signature. Similarly, in ¹³C NMR, the chemical shift of the carbon atoms in the methyl groups will offer complementary evidence for the structure. By comparing these spectral data to known values and to those of similar compounds, the structure of this compound can be unequivocally confirmed.

Comparative NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and related organometallic compounds. Tetramethylsilane (TMS) is included as it is the standard reference compound for both ¹H and ¹³C NMR, with its chemical shift defined as 0 ppm.[5][6]

CompoundChemical Formula¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
This compoundPb(CH₃)₄0.712[7]-1.5
TetraethylleadPb(CH₂CH₃)₄~1.5 (CH₂), ~1.0 (CH₃)~15 (CH₂), ~13 (CH₃)
TetramethyltinSn(CH₃)₄0.062 - 0.070[8]-9.3
TetramethylsilaneSi(CH₃)₄0.00[5]0.00[6]

Analysis of NMR Spectra

The ¹H NMR spectrum of this compound is expected to show a single, sharp peak due to the equivalence of all 12 protons in the four methyl groups. The observed chemical shift of 0.712 ppm is downfield from tetramethylsilane, which is consistent with the lower electronegativity of lead compared to silicon, leading to less shielding of the protons.

Similarly, the ¹³C NMR spectrum of this compound should exhibit a single resonance for the four equivalent methyl carbons. The expected upfield chemical shift relative to TMS further supports the structure.

When compared to tetraethyllead, the spectra become more complex with two distinct signals in both ¹H and ¹³C NMR for the methylene (-CH₂) and methyl (-CH₃) groups of the ethyl ligands. This comparison highlights how NMR can distinguish between different alkyl groups attached to the lead center.

The comparison with tetramethyltin and tetramethylsilane demonstrates a clear trend in chemical shifts related to the central atom's electronegativity. As the electronegativity of the central atom decreases (Si > Sn > Pb), the shielding of the methyl protons and carbons also decreases, resulting in a downfield shift of the NMR signals. This systematic variation provides strong evidence for the identity of the central atom in an unknown sample.

Experimental Protocols

Sample Preparation for Air-Sensitive Organometallic Compounds:

This compound and other organometallic compounds can be sensitive to air and moisture. Therefore, sample preparation for NMR analysis must be conducted under an inert atmosphere using a Schlenk line or in a glovebox.[9][10]

Step-by-Step Protocol using a Schlenk Line:

  • Glassware Preparation: A J. Young NMR tube, which has a resealable Teflon valve, should be thoroughly dried in an oven and allowed to cool under vacuum.

  • Inert Atmosphere: The NMR tube is then connected to a Schlenk line via an adapter and subjected to at least three vacuum/inert gas (e.g., argon or nitrogen) cycles to ensure an inert atmosphere inside the tube.

  • Sample Transfer: The solid or liquid sample of the organometallic compound is transferred into the NMR tube under a positive pressure of inert gas.

  • Solvent Addition: A deuterated solvent (e.g., C₆D₆ or CDCl₃), previously degassed by several freeze-pump-thaw cycles, is then transferred into the NMR tube via a cannula or a gas-tight syringe.

  • Sealing: The J. Young tube is then sealed with the Teflon valve under the inert atmosphere.

  • Homogenization: The sample is gently agitated to ensure complete dissolution before being placed in the NMR spectrometer.

NMR Data Acquisition Parameters:

For routine ¹H and ¹³C NMR spectroscopy of organometallic compounds, the following parameters can be used as a starting point. Optimization may be required depending on the specific compound and spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range that covers the expected chemical shifts (e.g., -2 to 10 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-10 seconds (longer delays may be needed for quaternary carbons).

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A wide range to cover all expected carbon signals (e.g., -10 to 220 ppm).

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for confirming the structure of this compound and the relationship between the compared compounds.

structure_confirmation_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion start Start schlenk Prepare Sample under Inert Atmosphere (Schlenk Line) start->schlenk dissolve Dissolve in Degassed Deuterated Solvent schlenk->dissolve seal Seal in J. Young NMR Tube dissolve->seal acquire Acquire 1H and 13C NMR Spectra seal->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Chemical Shifts and Multiplicity process->analyze compare_lit Compare with Literature Data analyze->compare_lit compare_analogues Compare with Analogues (TET, TMT, TMS) analyze->compare_analogues confirm Structure Confirmed compare_lit->confirm compare_analogues->confirm

Workflow for NMR-based structure confirmation of this compound.

compound_relationships cluster_lead Organolead Compounds cluster_group14 Group 14 Tetramethyl Analogues TML This compound Pb(CH₃)₄ TEL Tetraethyllead Pb(CH₂CH₃)₄ TML->TEL Different Alkyl Group TMT Tetramethyltin Sn(CH₃)₄ TML->TMT Different Central Atom (Sn) TMS Tetramethylsilane Si(CH₃)₄ TMT->TMS Different Central Atom (Si)

Structural relationships between this compound and its analogues.

References

Safety Operating Guide

Proper Disposal of Tetramethyllead: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of tetramethyllead (TML) in a laboratory setting. Adherence to these procedures is critical due to the extreme toxicity, flammability, and environmental hazards associated with this compound.

Immediate Safety and Handling Precautions

This compound is a highly toxic, flammable liquid that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It is classified as a hazardous waste and must be handled with extreme caution in a controlled environment.[3][4] All manipulations involving TML that could generate mists or vapors must be conducted in a certified chemical fume hood or a glove box.[5] The work area should be clearly designated for TML use only.[5]

Key Safety and Handling Information

Precaution Category Specific Requirement Source
Personal Protective Equipment (PPE) Complete protective clothing, including a lab coat or disposable coveralls, chemical-resistant gloves (nitrile or neoprene), and closed-toe shoes must be worn.[5][6][7][8] Drexel University, Science Ready
Safety goggles with side shields or a full-face shield are mandatory to protect the eyes.[1][5][7] Drexel University, ICSC
For potential exposures above 0.075 mg/m³, a NIOSH-approved supplied-air respirator is required.[4] NJ Department of Health
Handling Procedures Use only in a well-ventilated area, preferably a chemical fume hood.[5][9] ECHEMI, Drexel University
Avoid all contact with skin, eyes, and clothing.[1][9] ECHEMI, ICSC
Prohibit eating, drinking, and smoking in areas where TML is handled.[1][9] ECHEMI, ICSC
Use non-sparking tools and explosion-proof equipment.[2][9] ECHEMI
Keep away from ignition sources such as open flames, sparks, and heat.[2][9] ECHEMI
Storage Store in a cool, dry, well-ventilated, and locked area.[5][9] ECHEMI, Drexel University
Keep containers tightly closed and protected from physical damage.[2][5] Drexel University

| | Store separately from incompatible materials like strong acids, oxidizers, and halogens.[1][5] | Drexel University, ICSC |

Occupational Exposure Limits

Agency Exposure Limit (Time-Weighted Average) Source
OSHA (PEL) 0.075 mg/m³ over an 8-hour workshift [3][4]
NIOSH (REL) 0.075 mg/m³ over a 10-hour workshift [3][4]

| ACGIH (TLV) | 0.15 mg/m³ over an 8-hour workshift |[3][4] |

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as a hazardous waste stream.[3][4] Never pour TML down the drain or dispose of it with regular laboratory trash.[5][10]

Step 1: Waste Collection and Segregation
  • Collect Waste: All materials contaminated with this compound, including residual liquids, contaminated solids (e.g., absorbent materials, gloves, disposable lab coats), and rinse water from cleaning equipment, must be collected as hazardous waste.[5]

  • Use Appropriate Containers: Collect liquid TML waste in a dedicated, sealable, and chemically compatible container.[9][11] Ensure the container is in good condition and will not leak.

  • Segregate Waste: Do not mix TML waste with other waste streams. Keep halogenated and non-halogenated organic waste separate if required by your institution's waste management program.[6][7]

Step 2: Container Labeling and Temporary Storage
  • Label Clearly: Label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., Toxic, Flammable).[7]

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.[5] This area should be away from incompatible materials.[1][5]

Step 3: Arranging for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow Regulations: Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[9] The final disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic lead fumes produced.[10]

Step 4: Spill Management and Decontamination

In the event of a spill, immediate action is required:

  • Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.[3][9]

  • Eliminate Ignition Sources: Remove all sources of ignition.[3][9]

  • Contain and Absorb: Wearing full PPE, absorb the spilled liquid with an inert material like vermiculite, dry sand, or earth.[3][9][11] Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[2][9]

  • Decontaminate: Ventilate the area and wash it thoroughly after the cleanup is complete.[3] All materials used for decontamination must also be disposed of as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.

Tetramethyllead_Disposal_Workflow start Start: TML Waste Generated ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe collect Step 2: Collect & Segregate Waste - Liquid TML - Contaminated Solids - Rinse Water ppe->collect container Step 3: Use Designated Hazardous Waste Container collect->container label Step 4: Label Container Clearly 'Hazardous Waste, this compound' container->label storage Step 5: Secure in Secondary Containment (Temporary Storage) label->storage ehs Step 6: Contact EHS for Pickup (Professional Disposal) storage->ehs decon Step 7: Decontaminate Work Area & PPE after handling ehs->decon end End: Disposal Complete decon->end

Caption: Workflow for the safe collection and disposal of TML.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.